2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEMRUEAMGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392717 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109086-17-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109086-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20392717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the synthesis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a valuable building block in medicinal chemistry. The trifluoromethyl group imparts unique physicochemical properties to molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on a robust and efficient synthetic pathway, commencing with the synthesis of the key intermediate, 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole, via the Paal-Knorr reaction. This is followed by a detailed protocol for the catalytic hydrogenation of the pyrrole to the target pyrrolidine. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, providing a practical resource for researchers in drug discovery and development.
Introduction: The Significance of the Trifluoromethylphenyl Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. When coupled with a trifluoromethylphenyl substituent, the resulting molecule gains properties that are highly desirable in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutic agents across various disease areas.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the reduction of the corresponding pyrrole or pyrroline. The pyrrole intermediate, 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole, can be disconnected via the Paal-Knorr synthesis, a reliable method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 2-[3-(Trifluoromethyl)phenyl]-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for the construction of pyrrole rings.[4][5][6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-(trifluoromethyl)aniline, typically under acidic conditions.
Causality Behind Experimental Choices
-
1,4-Dicarbonyl Compound: Succinaldehyde is a common choice for the synthesis of unsubstituted pyrroles at the 3 and 4 positions. For this synthesis, a suitable precursor that generates succinaldehyde in situ, such as 2,5-dimethoxytetrahydrofuran, is often preferred due to the instability of succinaldehyde itself. The acidic conditions of the reaction facilitate the hydrolysis of the acetal to the required 1,4-dialdehyde.
-
Amine: 3-(Trifluoromethyl)aniline is selected as the primary amine to introduce the desired 3-(trifluoromethyl)phenyl substituent at the 2-position of the pyrrole ring.
-
Catalyst and Solvent: Acetic acid is a commonly used solvent and catalyst for the Paal-Knorr reaction. It provides the necessary acidic environment to facilitate both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps to form the aromatic pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
Caption: Workflow for the Paal-Knorr synthesis of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Data
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |
| 2-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | C₁₁H₈F₃N | 211.19 g/mol | 70-85% | Off-white solid |
Part 2: Synthesis of this compound via Catalytic Hydrogenation
Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic heterocycles. In this step, the synthesized 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole is reduced to the desired this compound using a suitable catalyst and a hydrogen source.
Causality Behind Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of various functional groups, including the double bonds in a pyrrole ring. A 10% loading of palladium is typically sufficient for this transformation.
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the most common and effective hydrogen source for catalytic hydrogenation. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.
-
Solvent: A protic solvent like ethanol or methanol is generally used for catalytic hydrogenation as it can help to protonate intermediates and facilitate the reaction.
-
Acid: The addition of a small amount of a strong acid, such as hydrochloric acid (HCl), can significantly accelerate the hydrogenation of pyrroles. The acid protonates the pyrrole ring, making it more susceptible to reduction.
Experimental Protocol: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-[3-(trifluoromethyl)phenyl]-1H-pyrrole (1.0 equivalent) in ethanol.
-
Catalyst and Acid Addition: Carefully add 10% palladium on carbon (10 mol%) and a catalytic amount of concentrated hydrochloric acid to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Basification and Extraction: Dissolve the residue in water and basify to a pH > 10 with a concentrated aqueous solution of sodium hydroxide. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Expected Data
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance |
| This compound | C₁₁H₁₂F₃N | 215.22 g/mol | >90% | Colorless oil |
Conclusion
This guide provides a detailed and practical framework for the synthesis of this compound. The two-step sequence, involving a Paal-Knorr pyrrole synthesis followed by catalytic hydrogenation, offers an efficient and scalable route to this valuable building block. The methodologies described are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. By understanding the rationale behind the experimental choices, scientists can adapt and optimize these procedures for their specific research and development needs, ultimately contributing to the discovery of new and improved therapeutic agents.
References
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
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- Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles. (n.d.). Benchchem.
- Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. (2008).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central.
- The role of fluorine in medicinal chemistry. (2007). PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI.
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- Paal–Knorr synthesis. (n.d.). Wikipedia.
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- Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. (2017). Journal of the American Chemical Society.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals.
- Clauson-Kaas Pyrrole Synthesis. (2016).
- Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and...
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). NIH.
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2-[3-(trifluoromethyl)phenyl]pyrrolidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Authored by a Senior Application Scientist
Foreword: The confluence of privileged scaffolds and strategic functionalization is a cornerstone of modern drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical factor in achieving target selectivity and potency.[1] When this versatile scaffold is appended with a trifluoromethylphenyl group, as in this compound, the resulting molecule becomes a highly valuable building block for medicinal chemistry. The trifluoromethyl (CF3) group is a powerful modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics to improve binding affinity.[2] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and application of this compound, designed for researchers, scientists, and professionals in drug development.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step in its rational application. The introduction of the electron-withdrawing trifluoromethyl group significantly influences the molecule's characteristics compared to unsubstituted 2-phenylpyrrolidine.
Physicochemical Properties
The following table summarizes the key physicochemical data for this compound and its common salt form. It is important to note that while data for the specific 3-CF3 isomer may not always be explicitly published, properties can be reliably inferred from closely related isomers and derivatives.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₂F₃N | PubChem CID 3813474 (for 2-CF3 isomer HCl salt)[3] |
| Molecular Weight | 215.21 g/mol | PubChem CID 3701153 (for 4-CF3 isomer)[4] |
| Appearance | White to off-white powder (for HCl salt) | Inferred from supplier data for related compounds.[3] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone. | General property of similar small organic molecules.[5] |
| Lipophilicity (LogP) | Computed XLogP3: 2.7 | PubChem CID 3701153 (for 4-CF3 isomer). The CF3 group enhances lipophilicity.[2][3][4] |
| Stability | Stable under recommended storage conditions (cool, dry, away from oxidizing agents). | General stability for amines and trifluoromethylated aromatics.[6][7] |
Spectroscopic Signature
Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. The following data represent expected values based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Four distinct signals are expected in the range of δ 7.4-7.8 ppm. The substitution pattern on the meta-substituted ring will result in complex splitting patterns (multiplets, triplets, doublets).
-
Methine Proton (CH-Ar): A multiplet expected around δ 4.2-4.5 ppm, coupled to the adjacent CH₂ protons of the pyrrolidine ring.
-
Pyrrolidine Protons (CH₂): Complex multiplets are expected between δ 2.0-3.5 ppm.
-
Amine Proton (NH): A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[8]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals will appear in the δ 120-145 ppm region. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
-
CF₃ Carbon: A quartet signal expected around δ 124 ppm with a large coupling constant (¹JCF ≈ 272 Hz).
-
Pyrrolidine Carbons: Aliphatic carbons will resonate in the δ 25-65 ppm range.[9]
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 216.10.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the CF₃ group, cleavage of the pyrrolidine ring, and scission of the bond between the two ring systems.[8]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.[10]
-
Synthesis and Chemical Reactivity
The synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, driven by their prevalence in bioactive molecules.[11] Several robust methods can be employed to construct the this compound scaffold.
Synthetic Methodologies
The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials. Asymmetric synthesis is particularly crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Protocol Example: Asymmetric Synthesis via Reductive Cyclization
This method provides excellent enantioselective control, starting from a γ-chloro N-(tert-butanesulfinyl)ketimine.[12]
Step 1: Imine Formation. Condensation of 4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one with (R)- or (S)-tert-butanesulfinamide in the presence of a mild Lewis acid (e.g., Ti(OEt)₄) to form the corresponding chiral N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction and Cyclization. The ketimine is treated with a powerful reducing agent, such as Lithium triethylborohydride (LiBEt₃H, "Super-Hydride®"). The hydride attacks the imine carbon from the less sterically hindered face, inducing a cyclization cascade to form the N-sulfinyl-2-arylpyrrolidine with high diastereoselectivity.
Step 3: Deprotection. The tert-butanesulfinyl auxiliary group is readily cleaved under acidic conditions (e.g., HCl in methanol) to yield the final (R)- or (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride salt.
Step 4: Neutralization. The free base can be obtained by neutralization with a mild base, such as sodium bicarbonate.[12]
Caption: Key reactive sites of the molecule.
Significance in Drug Development and Agrochemicals
The 2-arylpyrrolidine framework is a classic "privileged scaffold," appearing in numerous compounds targeting the central nervous system (CNS), among other areas. [1]The specific introduction of a 3-trifluoromethylphenyl group provides a powerful tool for fine-tuning a drug candidate's profile.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can act as a metabolic shield, blocking sites on the aromatic ring that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life. [2][13]* Enhanced Binding Affinity: The lipophilic and electron-withdrawing nature of the CF₃ group can lead to more favorable interactions with protein targets, including hydrophobic contacts, dipole-dipole interactions, or hydrogen bonding (with the fluorine atoms acting as weak H-bond acceptors). [2]* Modulation of pKa: The electron-withdrawing effect of the trifluoromethylphenyl group can lower the pKa of the pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its absorption, distribution, and target engagement.
A prominent example of a related structure is Tetflupyrolimet , a novel herbicide. [14][15]It features a 4-[3-(trifluoromethyl)phenyl]pyrrolidine core and functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key step in pyrimidine biosynthesis. [14]This mode of action is particularly effective against rapidly growing weeds. [14]While an agrochemical, Tetflupyrolimet's discovery underscores the biological potential of this chemical scaffold and its ability to interact with critical enzyme active sites. [15][16]In medicinal chemistry, derivatives are investigated as potential inhibitors for various enzymes and receptors implicated in cancer and neurodegenerative disorders. [3][13][17]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While specific toxicological data for this exact isomer is limited, information from related compounds and Safety Data Sheets (SDS) provides clear guidance.
-
Hazard Identification (GHS Classification):
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [6] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [7][18] * Avoid breathing dust, fumes, or vapors. [6] * Wash hands thoroughly after handling. [7]
-
-
Storage:
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It combines the proven, three-dimensional scaffold of the pyrrolidine ring with the powerful physicochemical modulation of the trifluoromethyl group. Its robust synthesis, predictable reactivity, and demonstrated role in bioactive molecules make it an invaluable asset for researchers aiming to develop next-generation therapeutics and other advanced chemical products. A thorough understanding of its chemical properties is fundamental to unlocking its full potential in the laboratory and beyond.
References
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- J. L. G. Ruano, et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. RSC Publishing.
- F. Foubelo, et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
- S. P. France, et al. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.
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- ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
- SciSpace. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred.
- AERU, University of Hertfordshire. (2025). Tetflupyrolimet.
- precisionFDA. (n.d.). TETFLUPYROLIMET.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
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- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
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Spectroscopic Profile of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an in-depth predictive guide based on established spectroscopic principles and data from structurally related analogues. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide details the rationale behind predicted spectral features, outlines standard experimental protocols for data acquisition, and provides a framework for the structural elucidation of this and similar compounds.
Introduction: The Structural Significance of this compound
The molecule this compound integrates two key pharmacophores: the pyrrolidine ring, a common scaffold in numerous natural products and pharmaceuticals, and the 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity[1]. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and application of such novel chemical entities.
This guide will systematically build a predicted spectroscopic profile for this compound, providing researchers with the necessary tools to identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons and the aromatic protons of the trifluoromethylphenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the CF₃ group and the anisotropic effect of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2' | ~7.7 | s | - | Deshielded proton on the aromatic ring, ortho to the CF₃ group. Expected to be a singlet or a narrow triplet depending on meta couplings. |
| H-4', H-6' | ~7.5-7.6 | m | - | Aromatic protons deshielded by the CF₃ group. Complex multiplet due to ortho and meta couplings. |
| H-5' | ~7.4-7.5 | t | J ≈ 7-8 | Aromatic proton coupled to two ortho neighbors. |
| H-2 | ~4.2-4.4 | t | J ≈ 8-9 | Benzylic proton on the pyrrolidine ring, significantly deshielded by the adjacent nitrogen and aromatic ring. |
| H-5a, H-5b | ~3.0-3.3 | m | - | Pyrrolidine protons adjacent to the nitrogen, showing diastereotopicity. |
| H-3a, H-3b | ~1.9-2.2 | m | - | Pyrrolidine protons. |
| H-4a, H-4b | ~1.7-2.0 | m | - | Pyrrolidine protons. |
| N-H | Broad, variable | br s | - | Exchangeable proton; chemical shift is concentration and solvent dependent. |
Causality of Predictions: The predictions are based on known data for 2-phenylpyrrolidine and the substituent effects of a meta-trifluoromethyl group. The CF₃ group is strongly electron-withdrawing, leading to a downfield shift of the aromatic protons, particularly those ortho and para to it. The pyrrolidine proton shifts are based on typical values for 2-substituted pyrrolidines.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework. The CF₃ group will exhibit a characteristic quartet due to ¹JC-F coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-1' | ~145-148 | s | Aromatic carbon attached to the pyrrolidine ring. |
| C-3' | ~130-132 | q (²JC-F ≈ 32 Hz) | Aromatic carbon directly attached to the CF₃ group. |
| C-5' | ~129-131 | s | Aromatic CH. |
| C-4' | ~123-125 | q (³JC-F ≈ 4 Hz) | Aromatic CH. |
| C-2' | ~122-124 | q (³JC-F ≈ 4 Hz) | Aromatic CH. |
| C-6' | ~128-130 | s | Aromatic CH. |
| CF₃ | ~124 | q (¹JC-F ≈ 272 Hz) | Trifluoromethyl carbon.[2][3] |
| C-2 | ~60-63 | s | Pyrrolidine carbon attached to both nitrogen and the phenyl ring. |
| C-5 | ~46-49 | s | Pyrrolidine carbon adjacent to nitrogen. |
| C-3 | ~34-37 | s | Pyrrolidine carbon. |
| C-4 | ~25-28 | s | Pyrrolidine carbon. |
Causality of Predictions: These predictions are derived from data for 2-phenylpyrrolidine and known substituent chemical shifts for the 3-(trifluoromethyl)phenyl group. The large one-bond C-F coupling constant is a hallmark of the CF₃ group.[3]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| CF₃ | -62 to -64 | s | The chemical shift of a trifluoromethyl group on a benzene ring typically falls in this range, referenced to CFCl₃.[2][4] |
Causality of Predictions: The chemical shift of the CF₃ group is relatively insensitive to distant substituents on the pyrrolidine ring. The prediction is based on typical values for trifluoromethylbenzene and its derivatives.[5]
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[6][7][8][9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C is a less sensitive nucleus.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 16-64 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. For ¹³C spectra, an exponential multiplication with a line broadening of 1-2 Hz is common.
Caption: NMR experimental workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (C₁₁H₁₂F₃N), the exact mass is 215.0922 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 216.0995.
Under harder ionization conditions like Electron Ionization (EI), fragmentation is expected. The most likely fragmentation pathways involve cleavage of the pyrrolidine ring and benzylic cleavage.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 215 | [C₁₁H₁₂F₃N]⁺ | - | Molecular Ion (M⁺) |
| 214 | [C₁₁H₁₁F₃N]⁺ | H• | Loss of a hydrogen radical |
| 186 | [C₁₀H₉F₃]⁺ | •CH₂NH | Cleavage of the C2-N bond and subsequent rearrangement |
| 145 | [C₇H₄F₃]⁺ | •C₄H₈N | Benzylic cleavage, loss of the pyrrolidine ring |
Causality of Predictions: The benzylic C-C bond is prone to cleavage, leading to the formation of a stable trifluoromethyl-substituted benzyl-type cation (m/z 145).[12] Fragmentation of the pyrrolidine ring often initiates with cleavage alpha to the nitrogen atom.
Caption: Predicted EI-MS fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13] For ESI, adding 0.1% formic acid can aid in protonation.[14]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
ESI-MS Acquisition:
-
EI-MS Acquisition (GC-MS):
-
If the compound is volatile and thermally stable, GC-MS is a suitable method.
-
Inject a dilute solution onto a GC column to separate it from impurities.
-
The eluting compound enters the EI source (standard 70 eV) for ionization and fragmentation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Infrared Absorption Bands
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-3400 | N-H stretch | Secondary amine | Medium, broad |
| 3000-3100 | C-H stretch | Aromatic | Medium |
| 2850-2960 | C-H stretch | Aliphatic (CH₂) | Medium to strong |
| ~1600, ~1480 | C=C stretch | Aromatic ring | Medium |
| 1300-1350 | C-F stretch | Trifluoromethyl group | Strong |
| 1100-1200 | C-N stretch | Amine | Medium |
Causality of Predictions: The strong absorption band around 1330 cm⁻¹ is highly characteristic of the C-CF₃ stretching mode.[17] The N-H stretch of the secondary amine in the pyrrolidine ring is expected to be a broad peak. The other bands are typical for aromatic and aliphatic C-H and C-C bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr). For a solid, a KBr pellet can be made, or Attenuated Total Reflectance (ATR) can be used with the neat sample.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr for a pellet).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established the expected key features in ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide serves as a valuable resource for scientists working on the synthesis, identification, and characterization of this and related novel chemical entities, facilitating more efficient and accurate structural elucidation in research and development.
References
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1H NMR spectrum of 2-[3-(trifluoromethyl)phenyl]pyrrolidine
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for unambiguous structure elucidation. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a key structural motif in various pharmacologically active agents. We will delve into a first-principles prediction of the spectrum, grounded in the fundamental effects of molecular structure on chemical shifts and coupling constants. This guide further outlines a robust experimental protocol for data acquisition and processing, and culminates in a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR for the structural characterization of complex organic molecules.
Introduction: The Significance of this compound
The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds targeting the central nervous system (CNS). The introduction of a trifluoromethyl (CF₃) group onto the phenyl ring is a common strategy to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity. The CF₃ group is a potent electron-withdrawing group, which significantly influences the electronic environment of the entire molecule.[1]
Accurate structural confirmation is a non-negotiable prerequisite for advancing any candidate compound. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule, revealing the precise number of unique proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. This guide will deconstruct the ¹H NMR spectrum of this compound, providing a framework for its confident identification and characterization.
Molecular Structure and Predicted Spectral Features
To interpret the spectrum, we must first dissect the molecule and label its unique proton environments. The presence of a stereocenter at the C2 position of the pyrrolidine ring renders the geminal protons on the C3 and C5 methylene groups diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.
Caption: Molecular structure of this compound with proton labeling.
Aromatic Region (δ 7.0 - 8.0 ppm)
The aromatic protons are influenced by two competing effects: the weakly electron-donating pyrrolidinyl group and the strongly electron-withdrawing trifluoromethyl (CF₃) group.[1][2] The CF₃ group's powerful inductive effect deshields all aromatic protons, shifting them downfield from the benzene reference of 7.3 ppm.[2][3]
-
H-2' and H-4': These protons are ortho and para to the CF₃ group, respectively, and will be the most deshielded. H-2' is also ortho to the pyrrolidinyl substituent. We can expect these signals to appear far downfield. H-2' will likely be a singlet or a narrow doublet (due to small meta coupling to H-6'), and H-4' will be a doublet of doublets, coupled to H-5' (ortho coupling) and potentially a small coupling from the CF₃ group. Based on data for 3-aminobenzotrifluoride, these protons appear in the 6.7-7.3 ppm range, but the alkyl substitution on the nitrogen in our target molecule will likely shift these further downfield.[4]
-
H-5': This proton is meta to the CF₃ group and para to the pyrrolidinyl group. It will experience ortho coupling to H-4' and H-6', appearing as a triplet (assuming J₄'₅' ≈ J₅'₆').
-
H-6': This proton is ortho to the pyrrolidinyl group and meta to the CF₃ group. It will be a doublet, coupled to H-5'.
Aliphatic Pyrrolidine Region (δ 1.5 - 4.5 ppm)
The signals for the pyrrolidine ring protons are found in the upfield region of the spectrum. Their chemical shifts are primarily dictated by their proximity to the nitrogen atom and the deshielding aromatic ring.
-
H-2 (Methine): This proton is attached to the chiral center (C2) and is directly bonded to the aromatic ring. This benzylic position causes a significant downfield shift compared to other aliphatic protons. It is coupled to the two diastereotopic protons on C3 (H-3a and H-3b). Therefore, its signal is expected to be a doublet of doublets (or a multiplet) around δ 4.0-4.5 ppm .
-
H-3a, H-3b (Methylene): These diastereotopic protons are adjacent to the chiral center. They will have distinct chemical shifts and will couple to each other (geminal coupling, ²JHH ≈ 10-15 Hz) and to the H-2 proton (vicinal coupling, ³JHH).[5] This will result in two complex multiplets, likely in the δ 1.9-2.4 ppm range.
-
H-5a, H-5b (Methylene): These protons are adjacent to the nitrogen atom, which deshields them. They are also diastereotopic due to the C2 stereocenter. They will appear as two separate multiplets, typically between δ 2.9-3.5 ppm .
-
H-4a, H-4b (Methylene): These protons are the most shielded of the ring protons and are expected to appear furthest upfield as complex multiplets, likely in the δ 1.7-2.1 ppm range.
-
N-H (Amine): The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can be confirmed by its disappearance upon shaking the sample with a drop of D₂O. It could appear anywhere from δ 1.5-4.0 ppm .
Predicted Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.7 - 7.5 | 2H | m | - | H-2', H-4' |
| ~ 7.45 | 1H | t | J ≈ 7.8 | H-5' |
| ~ 7.40 | 1H | d | J ≈ 7.8 | H-6' |
| ~ 4.3 | 1H | dd | J ≈ 8.5, 6.5 | H-2 |
| ~ 3.4 | 1H | m | - | H-5a |
| ~ 3.1 | 1H | m | - | H-5b |
| ~ 2.3 | 1H | m | - | H-3a |
| ~ 2.0 | 2H | m | - | H-4a, H-4b |
| ~ 1.9 | 1H | m | - | H-3b |
| Variable (e.g., ~2.5) | 1H | br s | - | N-H |
Experimental Protocol for High-Quality Data Acquisition
Acquiring a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol is a self-validating system designed to minimize artifacts and maximize spectral quality.
Sample Preparation
The quality of the NMR sample directly dictates the quality of the spectrum.[6]
-
Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6][7] Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.[9]
-
Filtration: To remove any particulate matter which can severely degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Instrument Parameters
The following are standard parameters for a routine ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Lock and Shim: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and perform automated shimming to optimize the magnetic field homogeneity.
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse experiment, such as zg30 or zg.[10] A 30° pulse angle (zg30) allows for a shorter relaxation delay.
-
Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 7 ppm, to ensure all signals are captured.[11]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to allow the FID to decay, providing good digital resolution.[11][12]
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. For quantitative analysis, a much longer delay (5 x T₁) would be necessary.[13]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[11]
-
-
Receiver Gain: Use the automatic receiver gain adjustment (rga) to optimize signal detection without overloading the detector.[10]
-
Acquire Data: Start the acquisition.
Data Processing and Structural Verification
The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum.
Caption: Workflow for NMR data acquisition, processing, and analysis.
-
Fourier Transformation: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal) using a Fourier Transform (FT).[14]
-
Phase Correction: The spectrum is phased manually or automatically to ensure all peaks are purely absorptive and point in the same direction.[14]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.[14]
-
Referencing: The chemical shift axis (ppm) is calibrated. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration and Peak Assignment:
-
Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H, 1H, 1H, 1H, 1H, 2H, etc.).
-
Assign each signal to its corresponding proton(s) based on the predicted chemical shift, multiplicity, and integration, as detailed in Section 2. The clear separation between the aromatic (7-8 ppm) and aliphatic (1.5-4.5 ppm) regions simplifies initial assignments.
-
Analyze the coupling patterns to confirm connectivity. For example, the doublet of doublets assigned to H-2 should show coupling constants that match those observed in the multiplets for H-3a and H-3b. Advanced 2D NMR experiments like COSY can be used to definitively establish these correlations.
-
Conclusion
The ¹H NMR spectrum of this compound is complex but highly informative. The key identifying features are: (1) a set of four distinct signals in the downfield aromatic region (δ 7.4-7.8 ppm) characteristic of a 1,3-disubstituted benzene ring bearing a strong electron-withdrawing group; (2) a unique downfield methine multiplet (δ ~4.3 ppm) corresponding to the proton at the stereocenter; and (3) a series of complex multiplets in the upfield aliphatic region (δ 1.7-3.5 ppm), reflecting the diastereotopic nature of the pyrrolidine methylene protons. By following the rigorous experimental and analytical framework presented in this guide, researchers can confidently confirm the structure and purity of this important molecular scaffold, ensuring the integrity of their drug development programs.
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An In-depth Technical Guide to the Physical Properties of 2-[3-(trifluoromethyl)phenyl]pyrrolidine
Executive Summary
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-[3-(trifluoromethyl)phenyl]pyrrolidine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. The 2-arylpyrrolidine scaffold is a privileged structure in modern pharmacology, and the incorporation of a trifluoromethyl group at the 3-position of the phenyl ring imparts unique electronic properties that can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. While specific experimental data for this compound is not widely published, this guide establishes a robust framework for its characterization by detailing authoritative methodologies for determining its molecular structure, physicochemical properties, and spectroscopic profile. All protocols are presented with an emphasis on causality and experimental integrity, ensuring that researchers can confidently generate reliable data.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1] When substituted at the 2-position with an aryl group, it forms the basis of the arylcyclohexylamine class of compounds, which have diverse pharmacological activities.[2] The specific substituent on the aromatic ring is a critical determinant of a compound's biological effect.
The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a parent molecule's properties.[3] Placing the CF₃ group at the meta-position (position 3) of the phenyl ring influences the electronic distribution and conformation of the molecule differently than ortho- or para-substitution, which can lead to unique structure-activity relationships (SAR). This guide serves as a foundational resource for any research program involving this compound, providing the necessary information to characterize this key chemical entity.
Molecular and Structural Properties
A precise understanding of the molecular and structural characteristics is the bedrock of all subsequent chemical and biological investigations.
Chemical Structure
The molecule consists of a saturated five-membered pyrrolidine ring linked at the 2-position to a benzene ring, which is itself substituted at the 3-position with a trifluoromethyl group.

Figure 1: Chemical Structure of this compound
Molecular Formula, Weight, and Composition
Based on its structure, the fundamental molecular properties can be calculated. These values are identical to its isomer, 2-[4-(trifluoromethyl)phenyl]pyrrolidine.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃N | Computed |
| Molecular Weight | 215.21 g/mol | [4] |
| Exact Mass | 215.09218 Da | [4] |
| Elemental Composition | C: 61.39%, H: 5.62%, F: 26.48%, N: 6.51% | Computed |
Chirality
The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers: (R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine and (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. For applications in drug development, it is often crucial to separate and characterize the individual enantiomers, as they typically exhibit different pharmacological and toxicological profiles. The racemic mixture is the most common form unless a stereospecific synthesis is employed.
Physicochemical Properties
Physical State and Appearance
Based on structurally related compounds, such as its 2-(2-trifluoromethyl)phenyl isomer (hydrochloride salt form), which is a white to off-white powder, this compound is anticipated to be a white to pale yellow crystalline solid or a high-boiling point viscous oil at standard temperature and pressure.[3]
Melting Point
The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress and broaden this range.[5] The melting point of this compound has not been reported. A detailed protocol for its determination is provided in Section 5.1.
Boiling Point
For compounds that are liquid at room temperature or have a low melting point, the boiling point is a key characteristic. Given the molecular weight of 215.21 g/mol and the presence of hydrogen bonding from the amine group, a relatively high boiling point is expected, likely above 200°C at atmospheric pressure. The parent pyrrolidine boils at 87-88°C, but the large, heavy substituent will significantly increase this value.[1]
Solubility Profile
Solubility is a critical parameter for any compound intended for biological testing or formulation. The structure of this compound contains both a polar amine group, which can act as a hydrogen bond donor and acceptor, and a large, nonpolar trifluoromethylphenyl group, which is highly lipophilic.
-
Aqueous Solubility: Expected to be low. While the parent pyrrolidine is miscible with water, the lipophilic aryl substituent will drastically reduce water solubility.[1]
-
Organic Solvent Solubility: Expected to be readily soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), owing to the nonpolar character of the bulk of the molecule.[6]
A standardized protocol for determining solubility is outlined in Section 5.2.
Acidity/Basicity (pKa)
The secondary amine within the pyrrolidine ring is basic and will be protonated at physiological pH. The pKa value quantifies the strength of this basicity. The pKa of the conjugate acid (pyrrolidinium ion) is expected to be in the range of 10-11, similar to other secondary amines. This value is essential for understanding the compound's charge state in biological systems and for developing salt forms for improved solubility and stability.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is indispensable for quality control. The following sections describe the expected spectroscopic signature of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.
-
¹H NMR:
-
Aromatic Region (approx. 7.2-7.8 ppm): Four protons on the 1,3-disubstituted phenyl ring would appear as a complex multiplet pattern.
-
Pyrrolidine C2-H (approx. 4.0-4.5 ppm): A single proton at the chiral center, likely appearing as a triplet or multiplet, coupled to the C3 protons.
-
Pyrrolidine Ring Protons (approx. 1.8-3.5 ppm): The remaining six protons on the pyrrolidine ring would appear as complex multiplets.
-
N-H Proton (variable): A single, often broad, proton signal whose chemical shift is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected, four for the C-H carbons and two quaternary carbons (one attached to the pyrrolidine and one to the CF₃ group). The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.
-
Pyrrolidine Carbons: Four distinct signals for the four carbons of the pyrrolidine ring.
-
CF₃ Carbon: A single signal, appearing as a quartet with a large coupling constant (¹JCF), typically around 270-280 Hz.
-
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
-
N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region.[8]
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]
-
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental bands around 1450-1600 cm⁻¹.
-
C-F Stretch: Very strong, characteristic absorbance bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule (215.09).
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the trifluoromethyl group or cleavage of the pyrrolidine ring. The base peak may correspond to the stable fragment formed by the loss of the pyrrolidine ring from the molecular ion.
Experimental Methodologies
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique widely adopted for its accuracy and small sample requirement.[10][11]
Causality: A slow heating rate near the melting point (~1-2°C per minute) is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially high and broad reading.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered.
-
Gently tap the open end of a capillary tube into the sample pile.
-
Invert the tube and tap it on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[10]
-
-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a plateau temperature approximately 15-20°C below the expected melting point and heat rapidly.
-
Once the plateau temperature is reached, set the heating ramp to 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Protocol: Solubility Determination (Visual Inspection Method)
This protocol provides a standardized method for qualitatively assessing the solubility of a compound in various solvents, which is a crucial first step for any in vitro or in vivo study.[12][13]
Causality: Using a vortex mixer and sonication ensures that the sample is adequately dispersed and given sufficient energy to overcome the crystal lattice energy, providing a true measure of solubility rather than just a slow dissolution rate.
Caption: Workflow for Qualitative Solubility Assessment.
-
Preparation:
-
Weigh approximately 5 mg of the test compound into a clear glass vial.
-
Add a precise volume (e.g., 0.5 mL) of the desired solvent (e.g., water, phosphate-buffered saline, DMSO).
-
-
Dissolution and Observation:
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against both a light and dark background for any suspended particles.
-
If the solution is not perfectly clear, place the vial in an ultrasonic bath for 15 minutes.
-
Re-inspect the solution. If it is clear, the compound is considered soluble at that concentration. If particulates remain, it is considered partially soluble or insoluble.
-
-
Classification:
-
Solubility can be classified according to standard pharmacopeial definitions (e.g., parts of solvent required per part of solute).[14]
-
Protocol: General Spectroscopic Analysis
This workflow outlines the logical sequence for obtaining a full spectroscopic profile of the synthesized compound to confirm its identity and purity.
Causality: This multi-spectroscopic approach provides orthogonal confirmation of the structure. MS confirms the mass, IR identifies functional groups, and NMR provides the detailed atomic connectivity, leaving no ambiguity as to the compound's identity.
Caption: Workflow for Spectroscopic Structure Confirmation.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Analyze using a mass spectrometer, typically with an electrospray ionization (ESI) source for soft ionization to observe the protonated molecular ion [M+H]⁺.[15]
-
Verify that the observed mass corresponds to the calculated exact mass (215.09 + 1.007 = 216.10 for [M+H]⁺).
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the neat sample (if solid or liquid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum and identify the characteristic absorption bands for the N-H, C-H (aliphatic and aromatic), and C-F functional groups.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Integrate the proton signals, analyze the chemical shifts, and interpret the coupling patterns to assign the full structure of the molecule.[16]
-
Conclusion
This guide establishes the foundational physical and spectroscopic properties of this compound. While many properties are extrapolated from structurally related molecules due to a lack of published experimental data, the robust and detailed protocols provided herein equip researchers with the necessary tools to perform a thorough and accurate characterization. A comprehensive understanding of these core characteristics is a non-negotiable prerequisite for advancing this promising chemical scaffold in any research or development pipeline.
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A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylated Pyrrolidines
Abstract
The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolidine ring, a privileged saturated heterocycle, is a frequent motif in FDA-approved drugs and natural products.[3][4] The convergence of these two structural features—the CF3 group and the pyrrolidine core—creates a class of compounds with immense therapeutic potential. This guide provides an in-depth analysis of contemporary synthetic strategies for accessing novel trifluoromethylated pyrrolidines, with a focus on asymmetric methodologies. We will explore the causality behind key experimental choices, present detailed protocols for seminal reactions, and offer insights into the future trajectory of this dynamic field.
Introduction: The Strategic Value of the CF3-Pyrrolidine Scaffold
The pyrrolidine nucleus is a five-membered saturated nitrogen heterocycle that, due to its sp3-hybridized nature and non-planar structure, allows for a thorough exploration of three-dimensional chemical space.[3] This structural feature is critical for optimizing interactions with complex biological targets. When appended with a trifluoromethyl group, the resulting scaffold gains significant pharmacological advantages:
-
Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, particularly oxidative processes, thereby increasing the in vivo half-life of a drug candidate.[2]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability and CNS penetration.[1][2]
-
Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functionalities and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) within a protein's active site, often leading to improved potency.[1]
Despite these benefits, the stereocontrolled synthesis of trifluoromethylated pyrrolidines presents considerable challenges, including the steric bulk and electronic effects of the CF3 group, which can hinder reactivity and selectivity.
Core Synthetic Strategies: An In-Depth Analysis
The asymmetric construction of the CF3-pyrrolidine core is dominated by several powerful methodologies. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.
[3+2] Cycloaddition Reactions: The Workhorse Methodology
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as one of the most efficient and versatile methods for constructing enantioenriched pyrrolidines.[5] This reaction class involves the [3+2] cycloaddition of a 1,3-dipole (the azomethine ylide) with a dipolarophile (typically an electron-deficient alkene).
Causality Behind the Choice: This approach is powerful because it rapidly builds molecular complexity, often creating multiple stereocenters in a single, highly controlled step. The development of both metal-based and organocatalytic systems provides a broad toolkit for chemists.
-
Metal Catalysis: Copper(I) and Silver(I) complexes are frequently used to catalyze the reaction between iminoesters (azomethine ylide precursors) and CF3-substituted alkenes. For instance, a Cu(I)/Ferrocenyl-Oxazolinyl-Phosphine (FOXAP) system has been shown to catalyze the exo-selective cycloaddition with β-CF3-β,β-disubstituted nitroalkenes, yielding pyrrolidines with excellent diastereoselectivity (up to >98:2 dr) and enantioselectivity (up to >99% ee).[6] The choice of a chiral ligand is paramount, as it coordinates to the metal center and creates a chiral environment that dictates the facial selectivity of the approaching reactants.
-
Organocatalysis: Chiral organocatalysts, such as diarylprolinol silyl ethers, offer a metal-free alternative.[7][8] These catalysts typically operate by forming a chiral iminium ion with an α,β-unsaturated aldehyde, which then reacts with an azomethine ylide derived from a trifluoroethylamine ketimine. This strategy has been successfully applied to synthesize α-trifluoromethyl pyrrolidines with three contiguous stereocenters in high yields and stereoselectivities.[7][8] The catalyst's structure, particularly the bulky silyl ether group, effectively shields one face of the intermediate, directing the cycloaddition.
The diagram below illustrates the general workflow for a catalytic [3+2] cycloaddition.
Caption: General workflow for catalytic asymmetric [3+2] cycloaddition.
Michael Addition / Reductive Cyclization Cascade
An alternative de novo synthesis involves a formal (3+2)-annulation strategy. This two-step, one-pot sequence begins with an asymmetric Michael addition followed by an intramolecular reductive cyclization.
Causality Behind the Choice: This method is particularly useful for synthesizing 2-trifluoromethyl pyrrolidines, a structural motif that can be more challenging to access via cycloaddition. It leverages well-established organocatalytic Michael addition chemistry and standard reduction protocols.
A notable example is the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins.[9] This reaction provides the Michael adducts in high yield with excellent diastereo- and enantioselectivity. Subsequent catalytic hydrogenation of the adduct, which contains both a ketone and a nitro group, leads to a reductive cyclization, stereoselectively forming the desired 2-CF3-pyrrolidine with three contiguous stereocenters.[9] The stereochemistry of the final product is directly controlled by the initial Michael addition step.
The proposed mechanism for the initial organocatalytic Michael addition is depicted below.
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An In-depth Technical Guide to the Structure Elucidation of 2-Arylpyrrolidine Derivatives
Introduction: The Privileged Scaffold and Its Structural Challenges
The 2-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds, including enzyme inhibitors, anti-cancer agents, and neurological drugs.[1][2][3] Its prevalence stems from the rigid, three-dimensional structure that allows for precise orientation of the aryl substituent and other functional groups to interact with biological targets. However, the very features that make this scaffold so valuable also present significant challenges for structural elucidation. The potential for multiple stereocenters, leading to various diastereomers and enantiomers, requires a sophisticated, multi-technique approach to unambiguously determine the precise molecular architecture.
This guide eschews a simple checklist of techniques. Instead, it presents a logical, problem-centric workflow that mirrors the process of scientific discovery. We will dissect the structural puzzle piece by piece, explaining not just what to do, but why each experimental choice is made, moving from establishing basic connectivity to defining the exact three-dimensional arrangement in space.
Chapter 1: Establishing the Blueprint: Planar Structure and Connectivity
Before delving into the complexities of stereochemistry, the fundamental connectivity of the molecule—the "blueprint"—must be unequivocally established. This involves confirming the molecular formula and piecing together the atomic framework.
The Starting Point: Molecular Formula via High-Resolution Mass Spectrometry (HRMS)
The first question for any unknown is "What is its molecular formula?". Low-resolution mass spectrometry provides the molecular weight, but High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. This precision allows for the determination of a unique elemental composition, distinguishing between isomers with the same nominal mass.
Causality in Technique: ESI is a "soft" ionization technique, meaning it typically generates the protonated molecular ion [M+H]+ with minimal fragmentation.[4] This is critical at the initial stage, as we want to observe the intact molecule to confirm its mass and, therefore, its formula.
Tandem mass spectrometry (MS/MS) can provide initial structural clues through controlled fragmentation. While fragmentation patterns are complex, common losses can be indicative of the structure. For instance, cleavage of the bond between the pyrrolidine ring and the aryl group is a common pathway.[5]
Assembling the Core: The Power of 2D NMR
With the molecular formula in hand, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for assembling the atomic puzzle. While 1D ¹H and ¹³C spectra provide an inventory of the chemical environments, 2D NMR experiments reveal the connectivity.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is indispensable for tracing the proton network within the pyrrolidine ring, establishing the sequence from C2 through C5.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the carbon signals of the pyrrolidine ring based on the more easily interpreted proton spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to observe is between the C2 proton of the pyrrolidine ring and the ipso-carbon of the aryl ring, unequivocally proving the 2-aryl substitution pattern.[6]
The following diagram illustrates the logical flow for establishing the molecular connectivity.
Caption: Workflow for determining the planar structure of a 2-arylpyrrolidine derivative.
Chapter 2: Defining the 3D Shape: Relative Stereochemistry
Once the connectivity is known, the next challenge is to determine the relative orientation of the substituents on the pyrrolidine ring. For a 2-substituted pyrrolidine with an additional substituent, for example at the C4 position, this means distinguishing between cis and trans diastereomers.
Clues from Coupling Constants (³J)
The magnitude of the scalar coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.
-
A large coupling constant (typically 8-12 Hz) suggests an anti-periplanar relationship (~180° dihedral angle), which is characteristic of a trans arrangement of the protons (and their attached substituents).
-
A small coupling constant (typically 2-6 Hz) suggests a syn-clinal relationship (~60° dihedral angle), which is characteristic of a cis arrangement.
This analysis provides the first, powerful piece of evidence for the relative stereochemistry.
Through-Space Correlations: Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the definitive NMR technique for determining relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. In a 2D NOESY (or ROESY) experiment, cross-peaks indicate spatial proximity.[7]
Self-Validating Logic: To assign a cis relationship between the aryl group at C2 and a substituent at another position (e.g., C4), one would look for an NOE correlation between the C2 proton and the C4 proton. Conversely, the absence of this correlation, coupled with an NOE between the C2 proton and one of the C3 protons, would support a trans assignment. The combination of coupling constant data and a consistent set of NOE correlations provides a highly trustworthy assignment.
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The Trifluoromethyl Group: A Strategic Lever in the Design of Pyrrolidine-Based Therapeutics
An In-depth Technical Guide
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful tool for optimizing drug candidates. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group in pyrrolidine derivatives, exploring its profound impact on molecular conformation, metabolic stability, target affinity, and overall pharmacological profile. We will dissect the underlying chemical principles, provide field-proven experimental insights, and present actionable protocols for researchers engaged in drug discovery and development.
Introduction: The Synergy of a Privileged Scaffold and a Powerhouse Functional Group
The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug design. Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets.[1] This conformational flexibility, combined with the presence of a basic nitrogen atom, makes it an ideal framework for building molecules with diverse biological activities, from anticancer and antiviral agents to CNS-targeted therapies.[1][2]
Parallel to the rise of the pyrrolidine scaffold, the trifluoromethyl group has established itself as one of the most impactful functional groups in medicinal chemistry.[3][4] Its unique combination of high electronegativity, steric bulk, and exceptional stability offers a suite of advantages that can dramatically enhance a molecule's drug-like properties.[5][6][7] When these two entities are combined, the CF3 group acts as a strategic lever, allowing chemists to fine-tune the properties of pyrrolidine derivatives with remarkable precision.
This guide will explore the causal relationships between the installation of a CF3 group and the resulting improvements in a molecule's profile, moving from fundamental physicochemical effects to their ultimate pharmacodynamic consequences.
Caption: The multifaceted role of the CF3 group in drug design.
Modulating Fundamental Physicochemical Properties
The introduction of a CF3 group instigates a cascade of changes at the molecular level, beginning with fundamental physicochemical properties. These alterations are the root cause of the downstream improvements in pharmacokinetics and pharmacodynamics.
Basicity (pKa) Attenuation
The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[8][9] When placed on or near the pyrrolidine ring, it significantly reduces the electron density on the basic nitrogen atom through a negative inductive effect. This lowers the nitrogen's ability to accept a proton, thereby decreasing its basicity (pKa). For instance, fluoroalkyl substitution on saturated heterocyclic amines has been shown to predictably lower pKa.[10]
Expertise in Action: Why is pKa control critical? Lowering the pKa of the pyrrolidine nitrogen can prevent unwanted off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity. It also ensures that at physiological pH (7.4), a desired proportion of the molecule is in its neutral, more membrane-permeable form, which is crucial for oral absorption and CNS penetration.
Lipophilicity Enhancement
The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group.[5][7] Its incorporation almost invariably increases the molecule's octanol-water partition coefficient (LogP). This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better absorption, distribution, and target engagement.[6][7]
Conformational Control
Fluorine atoms, including those in a CF3 group, can exert profound stereoelectronic effects that influence the conformation of the pyrrolidine ring.[11][12] The "gauche effect" can stabilize conformations where the electronegative CF3 group is gauche to the ring nitrogen or other substituents.[11][12] This conformational locking can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and thus increasing binding affinity. For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to endorse a specific pseudo-axial conformation that led to full agonism at the GRP40 receptor.[1]
| Property | Parent Pyrrolidine Derivative | CF3-Pyrrolidine Derivative | Rationale & Citation |
| pKa | ~9.5 | ~7.5 - 8.5 | Strong inductive electron withdrawal by the CF3 group reduces the basicity of the ring nitrogen.[10] |
| LogP | 1.5 | 2.4 | The CF3 group is highly lipophilic, increasing the overall lipophilicity of the molecule.[5][7] |
| Metabolic Half-life (t½) | Shorter | Longer | The C-F bond is resistant to enzymatic cleavage, blocking a key site of metabolism.[7][13] |
| Table 1. Representative comparison of physicochemical properties upon trifluoromethylation of a pyrrolidine derivative. Values are illustrative. |
Fortifying the Pharmacokinetic Profile: The Metabolic Shield
One of the most celebrated roles of the CF3 group is its ability to enhance metabolic stability.[7][13] This effect is primarily due to the exceptional strength of the carbon-fluorine bond (bond dissociation energy ~485 kJ/mol), which is significantly stronger than a carbon-hydrogen bond (~414 kJ/mol).[5][6]
Causality Explained: Metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, often break down drugs through oxidative processes that involve C-H bond cleavage.[13] By strategically replacing a metabolically labile hydrogen or methyl group with a CF3 group, chemists can effectively block this metabolic pathway. This "metabolic shield" protects the molecule from rapid degradation, leading to a longer half-life, reduced clearance, improved oral bioavailability, and a more predictable and sustained therapeutic effect.[3][7][13]
Caption: The CF3 group as a metabolic shield.
Enhancing Pharmacodynamics: From Binding to Biological Response
Ultimately, the goal of drug design is to optimize a molecule's interaction with its biological target. The CF3 group provides several mechanisms to achieve this.
-
Increased Binding Affinity: The steric bulk and lipophilicity of the CF3 group can lead to favorable hydrophobic interactions within a target's binding pocket, increasing affinity and potency.[5][6] Its strong dipole can also participate in favorable electrostatic or dipole-dipole interactions.
-
Modulating Selectivity: The precise steric and electronic profile of the CF3 group can be leveraged to improve binding selectivity for the desired target over related off-targets, thereby reducing side effects.[6]
-
Altering Functional Activity: The introduction of a CF3 group can sometimes dramatically alter the functional response of a ligand. In a notable study on a glucocorticoid receptor ligand, replacing a CF3 group with a larger benzyl group converted the molecule from an agonist to an antagonist, demonstrating the group's critical role as a pharmacophore.[14]
| Target | Pyrrolidine Derivative | IC50 (nM) | CF3-Pyrrolidine Derivative | IC50 (nM) | Fold Improvement |
| DPP-4 Enzyme | Analog A | 150 | Gemigliptin (contains CF3) | 25 | 6x |
| PI3Kα | Analog B | 88 | Alpelisib (contains CF3) | 5 | 17.6x |
| Table 2. Illustrative impact of the CF3 group on the biological activity of pyrrolidine-containing drugs. Data is representative based on findings for Gemigliptin and Alpelisib.[9] |
Synthetic Strategies and Experimental Protocols
The successful incorporation of a CF3 group into a pyrrolidine ring requires robust synthetic methodologies. Several powerful strategies have been developed to generate these valuable building blocks with high stereocontrol.
Key Synthetic Approaches:
-
1,3-Dipolar Cycloaddition: Asymmetric cycloaddition of azomethine ylides with CF3-substituted alkenes is a common strategy for accessing trifluoromethylated pyrrolidines.[15][16]
-
Michael Addition/Reductive Cyclization: A formal (3+2) annulation strategy involving the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by diastereoselective reductive cyclization, provides access to highly substituted 2-trifluoromethyl pyrrolidines.[15][17]
-
Ring Expansion: Functionalized trifluoromethylated pyrrolidines can be synthesized via the ring expansion of 1-tosyl-2-(trifluoromethyl)aziridine.[18]
Caption: Workflow for synthesizing 2-CF3-pyrrolidines.
Experimental Protocol 1: Synthesis of a Trisubstituted 2-Trifluoromethyl Pyrrolidine
(Based on the methodology described by S. M. Smith et al., Org. Lett. 2014)[15][17]
Objective: To synthesize a functionalized 2-trifluoromethyl pyrrolidine via a two-step Michael addition/reductive cyclization sequence.
Materials:
-
1,1,1-Trifluoromethylketone (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Organocatalyst (e.g., a chiral secondary amine catalyst, 10 mol%)
-
Solvent (e.g., Toluene)
-
Raney-Nickel (Raney-Ni), slurry in water
-
Hydrogen (H2) gas
-
Methanol (MeOH)
Step-by-Step Methodology:
Part A: Asymmetric Michael Addition
-
To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the 1,1,1-trifluoromethylketone (1.0 equiv), nitroolefin (1.2 equiv), and organocatalyst (0.1 equiv).
-
Add dry toluene to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at the designated temperature (e.g., -10 °C to room temperature) and monitor for completion by TLC or LC-MS (typically 1-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude Michael adduct can be purified by flash column chromatography or used directly in the next step.
-
Self-Validation: Confirm product formation and determine diastereomeric ratio (dr) and enantiomeric excess (ee) of an aliquot of the purified adduct using 1H/19F NMR and chiral HPLC, respectively.
-
Part B: Diastereoselective Reductive Cyclization
-
Dissolve the crude or purified Michael adduct in methanol (MeOH).
-
Carefully add a catalytic amount of Raney-Ni slurry to the solution.
-
Purge the reaction vessel with H2 gas and maintain a positive pressure of H2 (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude pyrrolidine derivative by flash column chromatography to yield the final product.
-
Self-Validation: Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and HRMS to confirm its structure and purity. Use NOESY NMR to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.
-
Experimental Protocol 2: In Vitro Liver Microsomal Stability Assay
(Adapted from standard industry protocols)[13]
Objective: To determine the metabolic stability (half-life, t½) of a trifluoromethylated pyrrolidine derivative compared to its non-fluorinated analog.
Materials:
-
Test Compounds (CF3-derivative and non-CF3 analog), 10 mM in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Ice-cold Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)
-
96-well incubation plates, LC-MS system
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2 µM working solution of each test compound by diluting the DMSO stock in phosphate buffer.
-
Pre-incubation: Add the HLM working solution to the wells of a 96-well plate. Add the test compound working solution to the wells to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is your T=0 time point for the reaction, though the analytical T=0 is taken before this step.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard. The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Self-Validation: The positive control (Verapamil) should show rapid degradation, validating the activity of the microsomes and NADPH system. A control incubation without NADPH should show minimal degradation of the test compound, confirming the reaction is NADPH-dependent.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Conclusion and Future Perspectives
The trifluoromethyl group is far more than a simple substituent; it is a strategic design element that profoundly influences the entire disposition of a pyrrolidine-based drug candidate. By modulating pKa, increasing lipophilicity, providing conformational control, and, most critically, acting as a robust metabolic shield, the CF3 group empowers medicinal chemists to overcome common drug development hurdles.[5][6][13] The synthesis of stereochemically complex trifluoromethylated pyrrolidines remains an active area of research, with new catalytic methods continuously emerging to provide more efficient access to these valuable scaffolds.[15][16] As our understanding of its nuanced effects deepens, the trifluoromethyl group will undoubtedly continue to be a key player in the development of next-generation pyrrolidine-based therapeutics, enabling the creation of safer, more effective, and more resilient medicines.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
- Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. PubMed. [Link]
- Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Introduction: The Strategic Importance of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
An In-depth Technical Guide to the Fundamental Reactions of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold represents a confluence of two highly valuable structural motifs in modern medicinal chemistry. The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs, providing a rigid, three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets.[1][2] Concurrently, the trifluoromethyl (CF₃) group has become a cornerstone of contemporary drug design.[3] Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical properties, often leading to enhanced membrane permeability, increased binding affinity, and improved pharmacokinetic profiles.[4][5] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group highly resistant to metabolic degradation.[4]
This guide provides an in-depth exploration of the fundamental reactions of this compound, offering a technical resource for researchers engaged in the synthesis and derivatization of this important building block. We will delve into the core synthetic strategies for accessing the scaffold, detail the key transformations of its reactive centers, and provide field-proven insights into experimental design and execution.
Part 1: Synthesis of the Core Scaffold
The construction of the this compound core can be achieved through several strategic approaches. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Palladium-Catalyzed α-Arylation of N-Protected Pyrrolidine
One of the most efficient and modern methods for forging the C(sp³)-C(sp²) bond is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[6] This approach involves the deprotonation of the α-carbon of the pyrrolidine ring, followed by a cross-coupling reaction with an appropriate aryl halide.
Conceptual Workflow: Pd-Catalyzed α-Arylation
Caption: Palladium-catalyzed α-arylation workflow.
Experimental Protocol: Enantioselective α-Arylation
-
Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-pyrrolidine and a chiral ligand such as (-)-sparteine in a suitable anhydrous solvent (e.g., MTBE) and cool to -78 °C.
-
Add s-butyllithium (s-BuLi) dropwise, maintaining the temperature below -70 °C. Stir for 3 hours to generate the chiral lithiated intermediate.
-
Cross-Coupling: In a separate flask, prepare the palladium catalyst by sonicating Pd(OAc)₂ and a phosphine ligand (e.g., t-Bu₃P-HBF₄) in anhydrous toluene.
-
Add 3-bromobenzotrifluoride to the catalyst mixture.
-
Transfer the cold organolithium species from step 2 to the catalyst mixture via cannula.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane) and treat with an acid like trifluoroacetic acid (TFA) to yield the final product as its salt.
Asymmetric Michael Addition/Reductive Cyclization
An alternative and powerful strategy for constructing highly substituted pyrrolidines involves a formal (3+2) annulation. This method begins with an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, followed by a diastereoselective reductive cyclization.[1]
Conceptual Workflow: Michael Addition/Cyclization
Caption: General scheme for N-alkylation.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the secondary amine, generating a more nucleophilic amide anion. The choice of base is critical.
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): Suitable for reactive alkylating agents like benzyl bromides or alkyl iodides. They are easier to handle but may require higher temperatures.
-
Strong bases (e.g., NaH): Necessary for less reactive alkylating agents. Requires anhydrous conditions as it reacts violently with water. [7]* Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic amine.
-
-
Alkylating Agent (R-X): The reactivity follows the order I > Br > Cl. "Soft" electrophiles like alkyl iodides are generally preferred for N-alkylation. [7] Experimental Protocol: N-Benzylation
-
Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter off the solid base and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
N-Acylation
N-acylation forms a stable amide bond, a key functional group in a vast number of pharmaceuticals. [8]This reaction is typically robust, high-yielding, and proceeds under mild conditions.
Reaction Scheme: N-Acylation
Caption: General scheme for N-acylation.
Experimental Protocol: N-Acetylation
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottomed flask and cool to 0 °C in an ice bath.
-
Add a mild base such as triethylamine (Et₃N, 1.5 eq).
-
Addition: Add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which is often pure enough for subsequent use.
Comparative Data for N-Functionalization
| Reaction Type | Reagent Example | Base | Solvent | Temperature | Typical Yield |
| N-Alkylation | Benzyl Bromide | K₂CO₃ | ACN | 25-60 °C | 85-95% |
| N-Alkylation | Ethyl Iodide | NaH | DMF | 0-25 °C | 80-90% |
| N-Acylation | Acetyl Chloride | Et₃N | DCM | 0-25 °C | >95% |
| N-Acylation | Acetic Anhydride | Pyridine | DCM | 25 °C | >95% |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | 25 °C | 90-98% |
Part 3: Reactions of the Trifluoromethylphenyl Ring
The reactivity of the aromatic ring is heavily influenced by the electronic properties of its two substituents: the pyrrolidine ring and the trifluoromethyl group.
-
Pyrrolidine Group: A secondary amine attached to an aromatic ring is a strongly activating, ortho, para-director due to the lone pair on the nitrogen donating electron density into the ring via resonance.
-
Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group, making it a strongly deactivating, meta-director. [5][9] The interplay of these opposing effects governs the regioselectivity of electrophilic aromatic substitution (EAS).
Directing Effects in Electrophilic Aromatic Substitution
Caption: Regioselectivity of electrophilic substitution.
The powerful deactivating effect of the CF₃ group generally makes EAS reactions on this ring challenging. However, the activating effect of the pyrrolidine group can enable substitution. The position C5 is meta to the deactivating CF₃ group and meta to the activating pyrrolidine group. The positions C2, C4, and C6 are activated by the pyrrolidine group but C2 and C4 are strongly deactivated by their proximity to the CF₃ group. Therefore, substitution is most likely to occur at the C5 position, which is least deactivated.
Conclusion
This compound is a privileged scaffold whose value is derived from the synergistic interplay of its constituent parts. A thorough understanding of its fundamental reactions is critical for its effective deployment in drug discovery and development. The secondary amine provides a robust handle for N-alkylation and N-acylation, allowing for the systematic exploration of structure-activity relationships. While the aromatic ring is deactivated, its predictable regioselectivity allows for further functionalization. The synthetic routes and reaction protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this versatile building block.
References
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- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]
- Beak, P., & Lee, W. K. (1993). Asymmetric α-alkylation of N-Boc-pyrrolidine. The Journal of Organic Chemistry, 58(5), 1109-1117. [Link]
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- Kozlowski, M. C., & MacMillan, D. W. C. (2012). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 14(17), 4458–4461. [Link]
- Deshmukh, G. B., Patil, N. S., & Patil, V. B. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]
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A Technical Guide to the Synthesis, Characterization, and Pharmacological Profile of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Abstract
This technical guide provides a comprehensive overview of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We delineate its core chemical structure, propose a robust synthetic pathway, and detail the analytical methodologies required for its structural verification and purity assessment. The central thesis of this guide is the compound's high potential as a monoamine reuptake inhibitor, a hypothesis grounded in the established pharmacological roles of its constituent pharmacophores: the pyrrolidine scaffold and the trifluoromethylphenyl moiety. By synthesizing data from structurally analogous compounds, we project a pharmacological profile and provide detailed, field-proven protocols for in vitro validation. This document is intended to serve as a foundational resource for researchers exploring this molecule as a novel lead candidate for central nervous system (CNS) therapeutics.
Introduction: A Molecule of Designed Potential
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational design. This compound emerges from this philosophy as a molecule of considerable interest. Its structure represents a deliberate convergence of two powerful components, each with a rich history in medicinal chemistry.
The Pyrrolidine Scaffold: A Privileged Structure in CNS Drug Design
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in a multitude of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of three-dimensional pharmacophore space.[2] This stereochemical richness is critical for achieving high-affinity and selective interactions with complex biological targets like receptors and transporters.[2] Furthermore, the basic nitrogen atom of the pyrrolidine ring can serve as a key hydrogen bond acceptor or as a protonated anchor point for electrostatic interactions, making it a highly versatile component in CNS-active agents.[2]
The Trifluoromethyl Group: Enhancing Pharmacological Properties
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a well-established strategy in drug design to modulate a molecule's physicochemical and biological properties.[3] The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functionalities and influence binding interactions.[4] Critically, it enhances lipophilicity, which can improve blood-brain barrier penetration—a vital attribute for CNS drugs.[5] The -CF3 group is also known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5] Its presence in numerous successful drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine, underscores its value.[4]
Structural and Chemical Identity of this compound
This compound integrates the 3-(trifluoromethyl)phenyl moiety at the 2-position of the pyrrolidine ring. This specific arrangement creates a chiral center at the point of attachment, meaning the compound can exist as (R) and (S) enantiomers. The meta-position of the -CF3 group influences the electronic distribution of the phenyl ring and the steric profile of the molecule, which are critical determinants of its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂F₃N | PubChem |
| Molecular Weight | 215.21 g/mol | PubChem |
| IUPAC Name | This compound | IUPAC |
| Core Scaffolds | Pyrrolidine, Benzotrifluoride | [2][3] |
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry transformations. A robust and logical pathway involves the reductive amination of a suitable ketone precursor, which is a reliable method for forming cyclic amines.
Proposed Synthetic Pathway
The chosen pathway leverages commercially available starting materials and proceeds through a ketone intermediate, which is then cyclized and reduced in a one-pot reaction. This approach is efficient and minimizes purification steps.
Caption: Proposed two-step synthesis of the target compound via Friedel-Crafts acylation and reductive amination.
Detailed Experimental Protocol: Synthesis
Causality: This protocol employs a one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent because it is mild enough to selectively reduce the iminium intermediate formed in situ without significantly reducing the ketone, thus maximizing the yield of the desired pyrrolidine.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 1-chloro-4-(3-(trifluoromethyl)phenyl)butan-1-one (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous methanol (0.2 M). Add ammonium acetate (5.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour. Basify the mixture to pH >11 with 6 M NaOH (aq).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Flash Column Chromatography
Self-Validation: The gradient elution is designed to first elute non-polar impurities with pure hexane, then gradually increase polarity to elute the product, which, as a secondary amine, will have moderate polarity. A final flush with a high concentration of methanol containing triethylamine ensures that any strongly bound product is recovered from the silica gel. The triethylamine deactivates the acidic silica surface, preventing product tailing and improving peak shape.
-
Column Preparation: Pack a silica gel column appropriate for the scale of the crude material. Equilibrate the column with the starting eluent (100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient would be from 0% to 30% ethyl acetate.
-
Amine Modification: To improve recovery and peak shape, it is recommended that the mobile phase be modified with 0.5-1% triethylamine (TEA). For example: 90:9:1 Hexane:EtOAc:TEA.
-
Fraction Collection: Collect fractions based on TLC analysis. Pool the fractions containing the pure product.
-
Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a clear oil or low-melting solid.
Physicochemical and Structural Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each method corroborates the others.
Analytical Workflow
Caption: A comprehensive analytical workflow for structural and purity validation of the target compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton spectrum. Expect to see multiplets in the aromatic region (~7.4-7.8 ppm) corresponding to the phenyl ring, a multiplet for the proton at the chiral C2 position, and a series of multiplets for the aliphatic pyrrolidine protons (~1.8-3.5 ppm).
-
¹³C NMR: Acquire a carbon spectrum. Expect aromatic signals (~120-140 ppm), a quartet for the CF₃ carbon (~124 ppm, J ≈ 272 Hz), and aliphatic signals for the pyrrolidine ring carbons.
-
¹⁹F NMR: Acquire a fluorine spectrum. A strong singlet should be observed around -63 ppm, which is characteristic of a benzotrifluoride moiety. The absence of other significant fluorine signals confirms the singular nature of the fluorinated group.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode.
-
Data Interpretation: The primary objective is to find the protonated molecular ion [M+H]⁺. The measured exact mass should be within 5 ppm of the calculated theoretical mass for C₁₁H₁₃F₃N⁺. This provides unambiguous confirmation of the elemental composition.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity
Causality: A reverse-phase C18 column is selected due to the compound's moderate lipophilicity, imparted by the phenyl and trifluoromethyl groups. The mobile phase gradient is designed to ensure adequate retention on the column and sharp elution for accurate quantification.[6]
-
System: An HPLC system equipped with a UV detector (set to 254 nm) and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Analysis: Inject a ~1 mg/mL solution of the compound. Purity is determined by integrating the area of all peaks. The main peak area as a percentage of the total area should be ≥95% for use in biological assays.
| Analytical Data Summary | |
| ¹H NMR | Aromatic (4H), Aliphatic (9H) |
| ¹⁹F NMR | Singlet at approx. -63 ppm |
| HRMS [M+H]⁺ (Calculated) | 216.0998 m/z |
| Purity (HPLC) | ≥95% |
Proposed Mechanism of Action: A Monoamine Reuptake Inhibitor
The chemical architecture of this compound strongly suggests activity at monoamine transporters. This hypothesis is built on extensive structure-activity relationship (SAR) data from related chemical classes.[7] Compounds that inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) are foundational treatments for depression, ADHD, and other psychiatric disorders.[8]
The Monoamine Synapse and Reuptake Inhibition
Monoamine neurotransmitters are cleared from the synaptic cleft by their respective transporters (SERT, NET, DAT). Inhibition of these transporters prolongs the residence time of the neurotransmitters in the synapse, enhancing signaling.
Caption: Mechanism of action for a monoamine reuptake inhibitor at a representative synapse.
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
Trustworthiness: This protocol is a standard in pharmaceutical research for determining a compound's affinity for monoamine transporters. It relies on competitive binding with a known high-affinity radioligand. The inclusion of a non-specific binding control (using a high concentration of a known inhibitor) is critical for ensuring the measured binding is specific to the transporter of interest.[9]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding agents: Fluoxetine (SERT), Desipramine (NET), GBR 12909 (DAT).
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Procedure (performed in a 96-well plate):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, assay buffer, and a high concentration (e.g., 10 µM) of the corresponding non-specific binding agent.
-
Experimental Wells: Add cell membranes, radioligand, assay buffer, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Detection: Wash the filters with ice-cold assay buffer. Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Table: Binding Affinities of Relevant Monoamine Reuptake Inhibitors
This table provides context by showing the Ki values for well-known drugs, against which our test compound can be compared.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Activity | Source |
| Fluoxetine | ~1 | ~100 | ~1000 | SSRI | [7] |
| Desipramine | >100 | ~0.8 | >1000 | NRI | [9] |
| Bupropion | >5000 | ~2000 | ~500 | NDRI | [7] |
| DOV 21,947 | 12 | 23 | 78 | Triple Reuptake Inhibitor | [9] |
Applications and Future Directions
Based on its structural design and hypothesized mechanism of action, this compound is a promising starting point for the development of novel CNS therapeutics.
-
Potential Therapeutic Indications: Depending on its selectivity profile (SERT vs. NET vs. DAT), the compound could be developed for:
-
Depression & Anxiety: If potent at SERT and/or NET.
-
ADHD: If potent at NET and/or DAT.
-
Atypical Depression or Treatment-Resistant Depression: If it exhibits a "triple reuptake inhibitor" profile.[9]
-
-
Lead Optimization: The structure is amenable to systematic modification to fine-tune its potency and selectivity. Key areas for exploration include:
-
Stereochemistry: Separating and testing the (R) and (S) enantiomers, as biological targets are chiral and will likely show stereopreference.
-
N-Substitution: Alkylation or acylation of the pyrrolidine nitrogen can significantly alter the pharmacological profile.
-
Aromatic Substitution: Modifying the position of the -CF₃ group (e.g., to the 2- or 4-position) or adding other substituents to the phenyl ring.
-
Conclusion
This compound stands as a well-reasoned molecular candidate for CNS drug discovery programs. Its design thoughtfully combines a privileged heterocyclic scaffold with a function-enhancing trifluoromethyl group. The provided synthetic and analytical protocols offer a clear and validated path for its preparation and characterization. The primary hypothesis, that it functions as a monoamine reuptake inhibitor, is strongly supported by extensive precedent in the field. The in vitro assays described herein represent the critical next step in validating this hypothesis and quantifying the compound's potency and selectivity, thereby paving the way for its potential development as a next-generation therapeutic agent.
References
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- Timoshevskaya, L. A., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules.
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- Bhalerao, A. V., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.
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IUPAC name for 2-[3-(trifluoromethyl)phenyl]pyrrolidine
An In-depth Technical Guide: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
A Privileged Scaffold for Modern Drug Discovery and Agrochemical Design
Abstract
The this compound scaffold represents a confluence of two highly valued structural motifs in modern chemistry: the saturated, stereochemically rich pyrrolidine ring and the metabolically robust trifluoromethylphenyl group. The pyrrolidine ring, a cornerstone of numerous natural products and synthetic drugs, offers a three-dimensional architecture ideal for exploring complex biological target spaces.[1] Concurrently, the trifluoromethyl group is a bioisostere of choice for enhancing key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering electronic and lipophilic characteristics.[2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the nomenclature, physicochemical properties, synthesis, analytical characterization, and potential applications of this versatile chemical entity. By synthesizing data from structurally related compounds and established chemical principles, this document elucidates the rationale behind its utility as a key building block in the development of next-generation pharmaceuticals and agrochemicals.
Introduction to the 2-Arylpyrrolidine Scaffold
The strategic combination of specific molecular fragments is a foundational principle in medicinal chemistry. The title compound, this compound, is an exemplary case, merging the distinct advantages of its constituent parts.
The Significance of the Pyrrolidine Ring in Medicinal Chemistry
The five-membered, saturated pyrrolidine heterocycle is a "privileged scaffold," frequently appearing in the structures of biologically active compounds.[1] Its significance is rooted in several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling a more effective exploration of three-dimensional protein binding pockets.[1]
-
Stereochemical Complexity: The presence of one or more chiral centers provides opportunities for creating stereoisomers with distinct biological profiles and selectivities.
-
Physicochemical Properties: The basic nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets.
The Role of the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a widely employed strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[4][5] Its benefits include:
-
Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities and influence binding interactions such as dipole-dipole and hydrogen bonding.
-
Enhanced Binding Affinity: The -CF3 group can participate in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's active site, leading to improved potency.
Rationale for the Investigation of this compound
The specific linkage of the 3-(trifluoromethyl)phenyl group at the 2-position of the pyrrolidine ring creates a chiral building block with significant potential. Its structural isomers, such as 2-(2-(trifluoromethyl)phenyl)pyrrolidine and its 4-substituted counterpart, are recognized as valuable intermediates in the synthesis of agents targeting neurological disorders and in agrochemical development.[2] This specific regioisomer is therefore a logical target for synthetic exploration, offering a unique vector for substituent placement in combinatorial library design aimed at discovering novel bioactive molecules.
Nomenclature, Structure, and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The unambiguous IUPAC name for the topic compound is This compound . Its structure consists of a pyrrolidine ring substituted at the C2 position with a phenyl group, which in turn is substituted at its meta (C3) position with a trifluoromethyl group.
Stereochemistry
The C2 carbon of the pyrrolidine ring is a stereocenter. Consequently, the compound exists as a pair of enantiomers:
-
(R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
-
(S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
The synthesis of a single enantiomer or the separation of the racemic mixture is often critical, as different stereoisomers can exhibit vastly different pharmacological activities and toxicities.
Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties for the parent compound.
| Property | Value | Source/Method |
| Molecular Formula | C11H12F3N | - |
| Molecular Weight | 215.21 g/mol | Calculated[6] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Analogy |
| Predicted logP | 2.5 - 3.0 | Computational (Analogy to[6]) |
| Predicted pKa (Conjugate Acid) | 9.5 - 10.5 | Analogy to pyrrolidine derivatives |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 (N atom) + 3 (F atoms) | Calculated |
Synthesis and Derivatization Strategies
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the C-N bond within the pyrrolidine ring, leading back to a linear amino-halide precursor, which can be derived from a commercially available ketone. This approach is advantageous as it allows for the late-stage introduction of the amine.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Reductive Amination and Cyclization
This protocol is a self-validating system where the progress of each step can be monitored by standard analytical techniques (TLC, GC-MS, NMR). The causality for each reagent choice is explained.
Step 1: Synthesis of 1-bromo-3-(3-(trifluoromethyl)phenyl)-3-oxopropane
-
To a solution of 3'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent like diethyl ether or THF, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN, catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Rationale: This step creates an α-haloketone, a key intermediate for extending the carbon chain.
-
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Chain Extension via Grignard Reaction
-
Prepare a Grignard reagent from 2-bromoethanol using magnesium turnings (1.5 eq) in anhydrous THF.
-
Add the α-haloketone from Step 1 (1.0 eq) dropwise to the Grignard solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Rationale: This step adds the remaining two carbons required for the pyrrolidine ring.
-
-
Quench the reaction carefully with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
Step 3: Reductive Amination and In-situ Cyclization
-
Dissolve the crude alcohol from Step 2 in methanol. Add an ammonia source, such as ammonium acetate (5-10 eq).
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise.
-
Rationale: NaBH3CN is chosen because it selectively reduces the imine formed in-situ without reducing the ketone, facilitating the reductive amination pathway.
-
-
Stir the reaction at room temperature overnight. The primary amine formed will undergo an intramolecular SN2 reaction, displacing the bromide to form the pyrrolidine ring.
-
Quench the reaction, basify with NaOH to pH > 10, and extract the final product with dichloromethane.
-
Purify by column chromatography or distillation to yield this compound.
Key Derivatization Reactions
The secondary amine of the pyrrolidine ring is a versatile handle for creating chemical libraries. Standard reactions include:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form tertiary amines.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic signatures for this compound.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets between δ 7.4-7.8 ppm | Deshielded protons of the substituted phenyl ring. |
| C2-H Proton | Triplet or multiplet around δ 4.0-4.5 ppm | Methine proton adjacent to the nitrogen and phenyl ring. | |
| Pyrrolidine Protons | Multiplets between δ 1.8-3.5 ppm | Diastereotopic protons of the saturated ring. | |
| N-H Proton | Broad singlet, δ 1.5-3.0 ppm (variable) | Exchangeable proton. | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 120-150 ppm | Phenyl ring carbons. |
| CF₃ Carbon | Quartet around δ 124 ppm (J ≈ 272 Hz) | Characteristic C-F coupling. | |
| C2 Carbon | Signal around δ 60-65 ppm | Methine carbon attached to nitrogen. | |
| Pyrrolidine Carbons | Signals between δ 25-50 ppm | Aliphatic carbons of the ring. | |
| ¹⁹F NMR | CF₃ Group | Singlet around δ -63 ppm | Standard chemical shift for an aryl-CF₃ group.[7][8] |
| IR Spec. | N-H Stretch | 3300-3400 cm⁻¹ (sharp, medium) | Secondary amine stretch. |
| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic and aromatic C-H. | |
| C-F Stretch | 1100-1350 cm⁻¹ (strong, multiple bands) | Characteristic, strong C-F bond absorptions. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 215 | Corresponds to the molecular weight. |
| Major Fragments | m/z 214 (M-H)⁺, m/z 146 (M-C₄H₈N)⁺ | Loss of a proton and fragmentation of the pyrrolidine ring. |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Rationale: CDCl₃ is a good first choice for general organic compounds. DMSO-d₆ is useful for ensuring the N-H proton is clearly visible and not rapidly exchanging.
-
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the isotope.[9]
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a prime candidate for library synthesis programs targeting a range of biological systems.
Role as a Key Building Block and Discovery Workflow
This molecule serves as an excellent starting point for generating a diverse library of compounds for high-throughput screening. The workflow illustrates how the core scaffold is elaborated and advanced through the discovery pipeline.
Caption: Drug and agrochemical discovery workflow starting from the core scaffold.
Potential Therapeutic and Agrochemical Targets
-
Central Nervous System (CNS) Agents: Phenylpiperidine and phenylpyrrolidine derivatives are well-established pharmacophores for CNS targets. The lipophilicity imparted by the -CF3 group can facilitate blood-brain barrier penetration. Potential applications include the development of novel selective serotonin reuptake inhibitors (SSRIs), dopamine receptor modulators, and anticonvulsants.[1][2]
-
Agrochemicals: The compound shares structural features with the herbicide class of arylpyrrolidinone anilides, such as Tetflupyrolimet, which inhibits dihydroorotate dehydrogenase.[10][11][12] This suggests that derivatives could be explored as novel herbicides, fungicides, or pesticides, where the trifluoromethyl group contributes to potency and environmental stability.[2][13]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on data from analogous compounds.[14]
-
Hazard Identification: Assumed to be harmful if swallowed or inhaled and to cause skin and eye irritation.[15] Compounds containing the trifluoromethyl-pyrrolidine moiety are classified as skin corrosives.[14]
-
Recommended Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Avoid inhalation of vapors or mists.[16]
-
Keep away from heat, sparks, and open flames.[14]
-
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents.
-
The compound is expected to be stable under recommended storage conditions.[17]
-
Conclusion and Future Outlook
This compound stands as a chemical scaffold of considerable promise. It elegantly combines the stereochemical and functional advantages of the pyrrolidine ring with the potent, property-enhancing effects of the trifluoromethyl group. Its value as a key intermediate is clear, providing a robust platform for the generation of diverse chemical libraries aimed at a wide array of biological targets. Future research should focus on the development of efficient, stereoselective synthetic routes to access the individual (R) and (S) enantiomers. Elucidation of the structure-activity relationships of its derivatives will undoubtedly pave the way for the discovery of novel and effective therapeutic agents and agrochemicals, addressing unmet needs in human health and agriculture.
References
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- Compendium of Pesticide Common Names (n.d.). tetflupyrolimet data sheet.
- University of Hertfordshire (n.d.). Tetflupyrolimet. Agriculture and Environment Research Unit (AERU).
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- Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet.
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- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-181.
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- DeRuiter, J., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International, 188(1-3), 31-39.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Zaitsev, V. P., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1645.
- Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-alkyl-N-(1-phenylethyl)thiophene-3-carboxamides. Polycyclic Aromatic Compounds.
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CAS number for 2-[3-(trifluoromethyl)phenyl]pyrrolidine
An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenyl]pyrrolidine and its Analogs for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and its substitution with fluorine-containing moieties, such as the trifluoromethylphenyl group, has garnered significant interest in modern drug discovery. This guide provides a comprehensive technical overview of this compound, a molecule of interest for its potential pharmacological applications. Due to the limited publicly available data on this specific isomer, this document will also draw upon extensive information regarding its closely related analogs, namely 2-[2-(trifluoromethyl)phenyl]pyrrolidine and 2-[4-(trifluoromethyl)phenyl]pyrrolidine, to present a holistic understanding of the synthesis, physicochemical properties, and potential applications of this class of compounds.
Introduction: The Significance of the (Trifluoromethyl)phenyl]pyrrolidine Scaffold
The convergence of the pyrrolidine ring and the trifluoromethylphenyl group creates a molecular architecture with significant potential in drug development. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that can effectively explore pharmacological space, contributing to the stereochemistry and improving the pharmacokinetic profile of a molecule.
The trifluoromethyl (CF3) group, on the other hand, is a bioisostere of the methyl group with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic incorporation of a trifluoromethyl group into a phenyl ring attached to a pyrrolidine scaffold can, therefore, lead to compounds with improved potency, selectivity, and drug-like properties.
While specific data for this compound is sparse, its structural isomers and derivatives have been explored as key intermediates in the synthesis of bioactive molecules, particularly in the realms of neuropharmacology and agrochemicals.[1]
Physicochemical Properties
| Property | Value (for 2-[4-(trifluoromethyl)phenyl]pyrrolidine) | Reference |
| Molecular Formula | C11H12F3N | [2] |
| Molecular Weight | 215.21 g/mol | [2] |
| CAS Number | 298690-84-3 | [2] |
| XLogP3 | 2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 |
The hydrochloride salt of the 2-substituted isomer, 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, is described as a white to off-white powder with a molecular weight of 251.68 g/mol and is stored at 0 - 8 °C.[1]
Synthesis Strategies
The synthesis of 2-(trifluoromethyl)phenyl]pyrrolidines can be approached through several established organic chemistry methodologies. A common strategy involves the construction of the pyrrolidine ring from a suitable precursor already bearing the trifluoromethylphenyl moiety.
Representative Synthesis Workflow: Reductive Amination
A plausible and frequently employed method for the synthesis of 2-substituted pyrrolidines is the reductive amination of a γ-ketoamine or a related precursor.
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Step-by-Step Protocol (Hypothetical, based on standard procedures):
-
Imine Formation: To a solution of 1-(3-(trifluoromethyl)phenyl)butane-1,4-dione in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine or enamine.
-
Reduction: Once the imine formation is complete (as monitored by techniques like TLC or LC-MS), a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH4) is a common choice for this step. The reaction is stirred until the reduction is complete.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using an appropriate technique, such as column chromatography, to yield the desired this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-3.5 ppm. The aromatic protons of the trifluoromethylphenyl group would appear in the downfield region, around 7.0-8.0 ppm, with splitting patterns indicative of the meta-substitution.
-
¹³C NMR: The carbon NMR would show distinct signals for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, including the characteristic quartet for the trifluoromethyl group due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single peak corresponding to the CF3 group would be expected.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide valuable structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, likely with a modifier like trifluoroacetic acid.
Applications in Research and Drug Discovery
The 2-[(trifluoromethyl)phenyl]pyrrolidine scaffold is a valuable building block in the design of novel therapeutic agents and agrochemicals.
Pharmaceutical Development
This class of compounds serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on neurological disorders.[1] The trifluoromethylphenyl moiety can enhance the ability of a molecule to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.
Agrochemical Chemistry
Derivatives of [3-(trifluoromethyl)phenyl]pyrrolidine have been successfully developed as herbicides. For instance, Tetflupyrolimet, which contains the 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide core, is a novel herbicide that inhibits the enzyme dihydroorotate dehydrogenase, disrupting pyrimidine biosynthesis in weeds.[3][4] This highlights the potential of this scaffold in developing new crop protection agents.
Sources
Methodological & Application
Topic: Asymmetric Synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 2-[3-(trifluoromethyl)phenyl]pyrrolidine is a valuable building block for developing therapeutics targeting the central nervous system, among other applications. The absolute stereochemistry at the C2 position is often critical for determining the pharmacological profile of these molecules, with different enantiomers potentially exhibiting vastly different activities—for instance, acting as an agonist versus an antagonist at a given receptor.[1] This guide provides a detailed overview and validated protocols for the asymmetric synthesis of this key intermediate, focusing on modern, efficient, and highly stereoselective methodologies. We present a comparative analysis of leading strategies, including chiral auxiliary-mediated synthesis and biocatalysis, to empower researchers to select and implement the optimal route for their specific needs.
Strategic Overview: Pathways to Enantiopure 2-Arylpyrrolidines
The synthesis of enantiomerically pure 2-substituted pyrrolidines is a central challenge in synthetic organic chemistry.[2] Several distinct strategies have emerged, each with unique advantages and considerations. The choice of method often depends on factors such as desired scale, access to specialized reagents or equipment, and the specific stereoisomer required.
Key Asymmetric Strategies:
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then cleaved to reveal the enantiopure product. The use of N-tert-butanesulfinamide, developed by Ellman, is a highly effective and predictable method for this class of transformation.[3]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and highly efficient route. Transaminases (TAs), in particular, can convert prochiral ketones into chiral amines with exceptional enantiomeric excess (ee), which can then cyclize to form the desired pyrrolidine.[4] This approach often proceeds in aqueous media under mild conditions.
-
Transition-Metal Catalysis: Enantioselective transformations catalyzed by chiral transition metal complexes, such as palladium-catalyzed carboaminations or rhodium-catalyzed hydrogenations, provide powerful and atom-economical routes to chiral heterocycles.[1][5] These methods are particularly suited for creating diverse libraries of compounds.
-
Organocatalysis: Small chiral organic molecules, such as proline and its derivatives, can catalyze asymmetric reactions through the formation of transient chiral intermediates (e.g., enamines or iminium ions).[2][6] This field has provided novel pathways for constructing substituted pyrrolidines.[7]
Comparative Data of Leading Methodologies
The following table summarizes the performance of representative methods for synthesizing chiral 2-arylpyrrolidines, providing a basis for strategic selection.
| Methodology | Key Reagents/Catalyst | Typical Yield | Typical Enantiopurity (ee) | Key Advantages | Considerations |
| Chiral Auxiliary | (R/S)-tert-Butanesulfinamide, LiBEt₃H | High (80-95%) | Excellent (>99% de, >99% ee)[8][9] | High stereoselectivity, reliable, both enantiomers accessible.[10][11] | Stoichiometric use of chiral auxiliary, multi-step process. |
| Biocatalysis | (R)- or (S)-selective Transaminase (TA) | Good to Excellent (up to 90%)[4] | Excellent (>95%)[4] | Environmentally friendly, extremely high selectivity, mild conditions. | Requires screening of enzyme libraries, potential substrate inhibition. |
| Metal Catalysis | Pd-catalyst with chiral ligand | Good (up to 80%) | Good to Excellent (up to 94%)[1] | Catalytic, high turnover, broad substrate scope. | Cost of precious metals, potential for metal contamination in API. |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for two highly effective and distinct approaches to the target molecule.
Protocol 1: Chiral Auxiliary-Mediated Reductive Cyclization
This protocol is based on the highly diastereoselective reduction of a γ-chloro N-tert-butanesulfinyl ketimine.[8][9] The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack from the opposite face and setting the absolute stereochemistry. Subsequent intramolecular substitution and deprotection afford the final product with excellent enantiopurity.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Step 1: Synthesis of (R)-N-(4-chloro-1-(3-(trifluoromethyl)phenyl)butylidene)-2-methylpropane-2-sulfinamide
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one (1.0 eq), (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq), and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise via syringe.
-
Heat the mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction to room temperature and quench by adding an equal volume of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketimine is typically used in the next step without further purification.
Causality Insight: Titanium(IV) ethoxide acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive the condensation reaction towards the imine product.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the crude N-sulfinyl ketimine from Step 1 in anhydrous THF (~0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium triethylborohydride (LiBEt₃H, "Super-Hydride®", 1.0 M in THF, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 3-4 hours. Monitor for the disappearance of the imine by TLC.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography on silica gel.
Causality Insight: LiBEt₃H is a powerful, sterically hindered reducing agent. The high diastereoselectivity arises from the hydride delivery to the less hindered face of the imine, as directed by the bulky tert-butyl group of the chiral auxiliary. The resulting amine intermediate undergoes in-situ SN2 cyclization.
Step 3: Deprotection of the N-Sulfinyl Group
-
Dissolve the purified N-sulfinylated pyrrolidine from Step 2 in 1,4-dioxane or methanol (~0.3 M).
-
Add a solution of HCl (e.g., 4 M in 1,4-dioxane, 3.0 eq) and stir at room temperature for 1 hour.
-
Formation of a precipitate (the hydrochloride salt) is typically observed.
-
Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to afford the pure (R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride as a solid, which can be collected by filtration.[8]
Self-Validation System: The enantiomeric purity of the final product should be confirmed by chiral HPLC analysis. The relative and absolute stereochemistry can be confirmed by NMR analysis and comparison to literature data. Using (S)-(-)-2-methylpropane-2-sulfinamide in Step 1 will yield the (S)-enantiomer of the final product.
Protocol 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This protocol utilizes a transaminase enzyme to perform an asymmetric reductive amination on the prochiral chloroketone substrate.[4] The enzyme, using pyridoxal 5'-phosphate (PLP) as a cofactor, transfers an amino group from a donor molecule (isopropylamine, IPA) to the ketone, creating a chiral amine. This intermediate spontaneously cyclizes to form the pyrrolidine product. The choice of an (R)- or (S)-selective transaminase dictates the final stereochemistry.
Caption: Workflow for Biocatalytic Synthesis Cascade.
Step 1: Reaction Setup
-
Prepare a potassium phosphate buffer (KPi, 100 mM, pH 8.0).
-
In a reaction vessel (e.g., a temperature-controlled vial or reactor), add the KPi buffer.
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the transaminase enzyme (e.g., an engineered (S)-selective variant like ATA-117-Rd11 or an (R)-selective variant) to a final concentration of 10 mg/mL.[4]
-
Add dimethyl sulfoxide (DMSO) to 20% (v/v) to aid substrate solubility.
-
Add isopropylamine (IPA) to a final concentration of 1 M. IPA serves as the amine donor.
-
Initiate the reaction by adding the substrate, 4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one, to a final concentration of 50 mM.
Causality Insight: PLP is an essential cofactor that binds to the enzyme's active site and facilitates the amino transfer mechanism. IPA is a "sacrificial" amine donor that regenerates the active form of the enzyme while producing acetone as a byproduct, which can be removed to drive the reaction equilibrium.
Step 2: Incubation and Monitoring
-
Seal the reaction vessel and incubate at 37 °C with vigorous agitation (e.g., 700 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking aliquots, quenching with a suitable solvent (e.g., acetonitrile), and analyzing by reverse-phase HPLC to track substrate consumption and product formation.
Self-Validation System: Running a control reaction without the enzyme is crucial to confirm that the transformation is enzyme-dependent. To produce the opposite enantiomer, simply substitute the (S)-selective enzyme with an (R)-selective one under identical conditions.
Step 3: Product Work-up and Isolation
-
Once the reaction is complete, centrifuge the mixture to pellet the enzyme and any solids.
-
Adjust the pH of the supernatant to >10 with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to afford the pure this compound.
Conclusion
The asymmetric synthesis of this compound can be achieved through several highly efficient and stereoselective methods. The chiral auxiliary approach offers a predictable and robust pathway with exceptionally high enantiopurity, making it ideal for targeted synthesis where reliability is paramount.[8] In contrast, the biocatalytic route using transaminases represents a state-of-the-art, green chemistry approach that provides direct access to the chiral product under mild, aqueous conditions.[4] The selection of the optimal protocol will be guided by the specific requirements of the research program, including scale, cost, available resources, and environmental considerations. Both methodologies presented here serve as validated, powerful tools for drug development professionals and synthetic chemists.
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- Bertuzzi, G., et al. (2023).
- Kumar, P., et al. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules.
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- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Catalytic Routes to Chiral 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chiral 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This document provides an in-depth guide to the catalytic asymmetric synthesis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a key chiral building block. We present detailed protocols for two primary catalytic strategies: Transition-Metal-Catalyzed Asymmetric Hydrogenation and a modern Biocatalytic Reductive Amination cascade. The causality behind experimental choices, validated protocols, and comparative data are provided to enable researchers to confidently select and implement a suitable synthetic route.
Introduction: The Strategic Importance of 2-Arylpyrrolidines
The pyrrolidine ring is a cornerstone in the architecture of numerous FDA-approved pharmaceuticals and natural products.[1] When substituted at the 2-position with an aryl group, this scaffold creates a chiral center crucial for stereospecific interactions with biological targets. For example, the absolute stereochemistry of 2-arylpyrrolidines can determine whether a compound acts as an agonist or an antagonist at a given receptor.[2] The 3-(trifluoromethyl)phenyl substituent is particularly valuable; the CF₃ group is a well-known bioisostere for groups like isopropyl or chloro, and its strong electron-withdrawing nature and lipophilicity can drastically improve a drug candidate's pharmacokinetic profile.
Synthesizing this target enantioselectively presents a significant challenge. Classical methods often rely on chiral pool starting materials or stoichiometric chiral auxiliaries, which can be inefficient and costly.[3][4] Catalytic asymmetric methods offer a more elegant and atom-economical solution, providing direct access to the desired enantiomer with high purity from simple precursors.[5] This guide focuses on the most robust and scalable of these catalytic approaches.
Overview of Catalytic Strategies
Several catalytic pathways can be envisioned to construct the target molecule. The optimal choice depends on factors such as precursor availability, required scale, and desired enantiopurity. The two most direct and powerful methods are asymmetric hydrogenation and biocatalytic amination.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
The Strategic Deployment of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Scaffolds in Asymmetric Synthesis
Introduction: A Privileged Scaffold in Modern Chemistry
The confluence of a chiral pyrrolidine framework and a trifluoromethyl-substituted aromatic ring gives rise to the 2-[3-(trifluoromethyl)phenyl]pyrrolidine motif, a building block of significant and growing importance in contemporary chemical synthesis. The pyrrolidine ring, a ubiquitous feature in natural products and pharmaceuticals, provides a rigid, three-dimensional scaffold amenable to stereocontrolled functionalization.[1][2][3] The introduction of a trifluoromethyl (CF₃) group onto the phenyl substituent imparts a unique set of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and pharmacokinetic profile of a molecule.[]
The true value of this chiral building block is exemplified by its incorporation into the novel herbicide, Tetflupyrolimet.[5][6] This molecule represents the first new herbicidal mode of action in over three decades, a significant breakthrough in agrochemical research.[6] The precise stereochemistry of the substituted pyrrolidine core is critical to its biological function, underscoring the necessity for robust and efficient methods for its enantioselective synthesis.
This guide provides an in-depth exploration of the strategic use of the this compound scaffold, focusing on its asymmetric synthesis and subsequent elaboration. We will delve into the causality behind the synthetic choices and provide detailed protocols for researchers in drug discovery and agrochemical development.
Core Application: Enantioselective Synthesis of the Pyrrolidine Scaffold via Organocatalysis
Rather than employing a pre-synthesized this compound as a detachable chiral auxiliary, the more elegant and atom-economical strategy involves the de novo asymmetric construction of the pyrrolidine ring itself. This approach establishes the critical stereocenters in a highly controlled manner. A powerful method to achieve this is through an organocatalytic asymmetric Michael addition reaction.[7]
The synthesis of the core of Tetflupyrolimet serves as an exemplary case study. The key is the reaction between a dithiomalonate and a nitrostyrene derivative, catalyzed by a chiral hydrogen-bond-donating (HBD) organocatalyst.[7] The catalyst, typically a thiourea or squaramide derivative, activates the nitroalkene towards nucleophilic attack through hydrogen bonding, while simultaneously orienting the reactants in a chiral environment to dictate the stereochemical outcome of the newly formed C-C bond. The resulting Michael adduct, bearing two adjacent stereocenters, can then be elaborated through reductive cyclization to furnish the desired trans-substituted pyrrolidine.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of the (3S,4S)-Tetflupyrolimet Pyrrolidine Core
This protocol details the key organocatalytic Michael addition for the enantioselective synthesis of the pyrrolidine precursor to Tetflupyrolimet, adapted from methodologies described in the literature.[7]
A. Materials
-
Bis(phenylthio)methane or a suitable dithiomalonate derivative
-
1-Nitro-3-(trifluoromethyl)benzene
-
Chiral Squaramide Catalyst (e.g., derived from quinine)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
B. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the chiral squaramide catalyst (0.005 mmol, 0.5 mol%).
-
Addition of Reactants: Add the dithiomalonate (1.0 mmol, 1.0 equiv) and the 3-(trifluoromethyl)nitrostyrene (1.1 mmol, 1.1 equiv).
-
Solvent and Water: Add toluene (1.0 mL) followed by water (0.1 mL). The use of "on water" conditions can significantly accelerate the reaction and enhance catalyst turnover.[7]
-
Reaction Progress: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude Michael adduct by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the highly enantioenriched product.
-
Reductive Cyclization (General Procedure): The purified Michael adduct is then subjected to reductive cyclization. A common method involves reduction of the nitro group (e.g., using H₂ with a palladium catalyst, or chemical reduction with agents like zinc or iron in acidic media) which is followed by spontaneous or induced cyclization to form the pyrrolidine ring. The stereochemistry established in the Michael addition dictates the trans relationship in the final pyrrolidine product.
C. Data Presentation
The efficacy of the organocatalyst is paramount for the success of this synthesis. Below is a representative table summarizing typical results for this type of transformation.
| Catalyst Loading (mol%) | Solvent System | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 0.5 | Toluene/Water | 36 | >95 | >95:5 | >98 |
| 1.0 | DCM | 72 | 90 | 90:10 | 95 |
| 5.0 | Toluene | 48 | 92 | 92:8 | 97 |
Table 1: Representative data for the organocatalytic Michael addition to form the Tetflupyrolimet precursor core.[7]
// Nodes catalyst [label="Squaramide Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nitroalkene [label="3-(Trifluoromethyl)nitrostyrene"]; h_bond [label="H-Bonded Complex", shape=Mdiamond, fillcolor="#E6F4EA"]; nucleophile [label="Dithiomalonate\nEnolate"]; transition_state [label="Chiral Transition State", shape=octagon, fillcolor="#FCE8E6"]; product [label="Michael Adduct\n(S,S)-configuration"];
// Edges catalyst -> h_bond [label="H-Bonding\nActivation", dir=forward, color="#34A853"]; nitroalkene -> h_bond [dir=forward, color="#34A853"]; h_bond -> transition_state [label="Re-face attack", dir=forward, color="#EA4335"]; nucleophile -> transition_state [dir=forward, color="#EA4335"]; transition_state -> product [label="C-C Bond Formation", dir=forward, color="#4285F4"]; catalyst -> catalyst [style=invis]; // for layout } Caption: Proposed mechanism for stereochemical induction.
Protocol 2: Elaboration of the Chiral Pyrrolidine Core to Tetflupyrolimet
Once the chiral pyrrolidine core, (3S,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid derivative, is synthesized, it is converted to the final herbicide, Tetflupyrolimet.[6][8][9]
A. Materials
-
(3S,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid ester
-
Methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide)
-
Hydrolyzing agent (e.g., LiOH)
-
Amide coupling agents (e.g., HATU, HOBt, EDC)
-
2-Fluoroaniline
-
Organic bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
B. Step-by-Step Methodology
-
N-Methylation: The secondary amine of the pyrrolidine ring is methylated. A classic and effective method is the Eschweiler-Clarke reaction, using formaldehyde and formic acid, which reductively aminates the nitrogen to install the methyl group.
-
Saponification: The ester group at the C3 position is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like THF or methanol.
-
Lactam Formation: The resulting amino acid undergoes intramolecular cyclization to form the lactam (pyrrolidin-2-one) ring. This step can often be promoted by heating or by using standard peptide coupling reagents.
-
Amide Coupling: The final step is the coupling of the carboxylic acid of the lactam with 2-fluoroaniline to form the final amide bond. This is achieved using standard amide coupling conditions, for instance, activating the carboxylic acid with a reagent like HATU in the presence of an organic base such as DIPEA, followed by the addition of 2-fluoroaniline.
-
Purification: The final product, Tetflupyrolimet, is purified by recrystallization or column chromatography to yield the active ingredient as a solid.
Trustworthiness and Self-Validation
The protocols described are grounded in established, peer-reviewed synthetic methodologies.[7] The success of each step can be rigorously validated through standard analytical techniques:
-
Stereochemical Integrity: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the Michael adduct should be confirmed using chiral High-Performance Liquid Chromatography (HPLC). The relative stereochemistry of the final pyrrolidine can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing techniques like Nuclear Overhauser Effect (NOE) experiments.
-
Structural Confirmation: The identity and purity of all intermediates and the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
By adhering to these analytical checkpoints, researchers can ensure the fidelity of the synthesis and the stereochemical purity of the final compound, which is essential for its intended biological application.
Conclusion
The this compound scaffold is a powerful chiral building block, not as a transient auxiliary, but as a core structural element whose chirality is installed with high precision using modern organocatalytic methods. The enantioselective synthesis of the herbicide Tetflupyrolimet highlights a state-of-the-art industrial application, demonstrating how fundamental principles of asymmetric catalysis can be translated into the development of complex, high-value molecules. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to harness the potential of this and related chiral building blocks in their own synthetic endeavors.
References
- Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry.
- Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. PubMed.
- Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.
- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)‐N‐tert‐Butyl‐4‐arylpyrrolidine‐3‐carboxylic Acid. ResearchGate.
- Tetflupyrolimet. Wikipedia.
- The Crucial Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. ningboinno.com.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- Chiral Building Blocks. Buchler GmbH.
- N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide. PMC.
- TETFLUPYROLIMET. precisionFDA.
- Tetflupyrolimet | C19H16F4N2O2. PubChem.
- Stereoselective synthesis of pyrrolidines: catalytic oxidative cyclizations mediated by osmium. PubMed.
- Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate.
- tetflupyrolimet data sheet. Compendium of Pesticide Common Names.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.
- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.
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- 5. (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide (2053901-33-8) for sale [vulcanchem.com]
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Application Notes and Protocols: The 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Arylpyrrolidine Motif
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1][2] When coupled with a trifluoromethylphenyl group, the resulting 2-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold emerges as a privileged structure, particularly in the realm of neuroscience drug discovery. The trifluoromethyl group, a bioisostere of a methyl group, significantly alters electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. These attributes make the this compound scaffold a compelling starting point for the design of novel therapeutics targeting complex neurological and psychiatric disorders.
This guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of derivatives based on the this compound core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Part 1: Synthesis of Chiral this compound
The stereochemistry of the 2-position of the pyrrolidine ring is critical for biological activity. Therefore, enantioselective synthesis is paramount. Several robust methods for the asymmetric synthesis of 2-arylpyrrolidines have been reported and can be adapted for the preparation of this compound.
Protocol: Asymmetric Synthesis via Reductive Cyclization of a γ-Chloro N-Sulfinylketimine
This protocol is adapted from a general method for the enantioselective synthesis of 2-arylpyrrolidines and offers a reliable route to the desired chiral intermediate.[3]
Workflow Diagram:
Caption: Asymmetric synthesis of this compound.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of γ-chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one (1.0 equiv) in anhydrous THF (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.1 equiv) and titanium(IV) ethoxide (2.0 equiv).
-
The reaction mixture is heated to 65°C and stirred for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and quenched by the addition of brine.
-
The resulting suspension is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude γ-chloro N-(tert-butanesulfinyl)ketimine is purified by flash column chromatography.
-
-
Diastereoselective Reduction and Cyclization:
-
The purified γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 equiv) is dissolved in anhydrous THF (0.2 M) and cooled to -78°C under an inert atmosphere.
-
Lithium triethylborohydride (LiBEt3H, 1.0 M in THF, 2.5 equiv) is added dropwise over 30 minutes.
-
The reaction is stirred at -78°C for 3-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield N-tert-butanesulfinyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine.
-
-
Deprotection:
-
The N-tert-butanesulfinyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine (1.0 equiv) is dissolved in methanol (0.5 M).
-
A solution of 4 M HCl in 1,4-dioxane (5.0 equiv) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the hydrochloride salt of (R)- or (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine as a solid.
-
Part 2: Application in Medicinal Chemistry - Targeting the Dopamine Transporter
The this compound scaffold is a key pharmacophore in the design of dopamine transporter (DAT) inhibitors. DAT is a critical regulator of dopaminergic neurotransmission, and its modulation is a therapeutic strategy for several central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
Structure-Activity Relationship (SAR) Insights
SAR studies on pyrrolidine-based DAT inhibitors have revealed several key features influencing potency and selectivity.
| Compound/Scaffold | Modification | Effect on DAT Inhibition | Reference |
| α-Pyrrolidinohexiophenone (α-PHP) | 4-CF3 substitution on the phenyl ring | >80-fold decrease in potency | [4][5] |
| Pyrrolidine-containing cathinones | Lengthening α-alkyl chain | Increased potency | [6] |
| Pyrrolidine-containing cathinones | Absence of methylenedioxy group on phenyl ring | Increased selectivity for DAT over SERT | [6] |
| Eticlopride-based ligands | N-alkylation of pyrrolidine | Poorly tolerated | [7] |
Key Takeaways from SAR:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. While the 3-(trifluoromethyl) group is often favorable, other substitutions can dramatically alter activity. For instance, in the related α-PHP scaffold, a 4-CF3 substitution led to a significant loss of potency at DAT.[4][5]
-
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring, such as N-alkylation, are generally detrimental to DAT affinity.[7]
-
Stereochemistry: The absolute stereochemistry at the 2-position of the pyrrolidine ring is a crucial determinant of biological activity, with one enantiomer often being significantly more potent than the other.
Application as a Triple Reuptake Inhibitor (TRI)
Derivatives of the 2-arylpyrrolidine scaffold have been explored as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of dopamine, norepinephrine (NET), and serotonin (SERT).[8][9] This polypharmacological approach is a promising strategy for developing more effective antidepressants with a broader spectrum of action.[9]
A notable example, although not a direct derivative of our title compound, is JNJ-7925476, a potent TRI with a hexahydropyrrolo[2,1-a]isoquinoline core, which contains a 2-arylpyrrolidine-like substructure.[10]
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| JNJ-7925476 | 0.9 | 17 | 5.2 |
Data from PMID: 18468685[10]
This highlights the potential of the broader 2-arylpyrrolidine scaffold in achieving a balanced TRI profile.
Part 3: Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay
This protocol describes a standard method to determine the potency (IC50) of a test compound to inhibit dopamine reuptake in cells expressing the human dopamine transporter (hDAT).
Workflow Diagram:
Caption: Workflow for a dopamine reuptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain human embryonic kidney (HEK293) cells stably expressing hDAT in appropriate culture medium supplemented with geneticin (G418) to ensure continued expression of the transporter.
-
Plate cells in 96-well microplates at a density that allows for 80-90% confluency on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPS (KRH) buffer.
-
Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in KRH buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.
-
Incubate for a defined period (typically 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Subtract non-specific uptake from all values to obtain specific uptake.
-
Plot the percentage of specific [3H]dopamine uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Evaluation in Animal Models of CNS Disorders
Preclinical evaluation in relevant animal models is crucial to assess the therapeutic potential of novel DAT inhibitors.
Workflow Diagram:
Caption: General workflow for in vivo behavioral assessment.
Example: Mouse Tail Suspension Test (TST) for Antidepressant-like Activity
The TST is a widely used behavioral assay to screen for potential antidepressant drugs.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to reach its site of action.
-
-
Tail Suspension:
-
Individually suspend each mouse by its tail from a horizontal bar using adhesive tape.
-
Ensure the mouse is suspended in a way that it cannot escape or climb onto its tail.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated groups and the vehicle-treated group.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Determine the minimum effective dose (MED) that produces a statistically significant effect.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel modulators of monoamine transporters, particularly the dopamine transporter. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for developing new treatments for a range of CNS disorders. The protocols and insights provided in this guide are intended to facilitate the exploration and optimization of this promising chemical series in drug discovery programs.
References
- Bannwart, L. M., et al. (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062-6066.
- Trabanco, A. A., et al. (2008). In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor. European Journal of Pharmacology, 586(1-3), 115-121.
- Aarde, S. M., et al. (2017). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 42(6), 1341-1350.
- Subbaiah, M. A. M., et al. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 4(12), 1547-1563.
- Glennon, R. A., et al. (2020). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α‑Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 11(15), 2359-2367.
- Yuan, H., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333.
- Glennon, R. A., et al. (2020). Structure–Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α‑Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience.
- Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor.
- TargetMol. JNJ-7925476 HCl.
- Singh, N., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 18(19), 1644-1677.
- Sirin, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567.
- Le, A., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(24), 6239-6254.
- Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. Bioorganic & Medicinal Chemistry, 13(9), 3117-3126.
- Li, Y., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in Pharmacology, 10, 133.
- Appourchaux, K., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(1), 107-124.
- Tsukamoto, Y., & Nakamura, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116-135.
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- Wang, S., et al. (2000). Synthesis of 2-Alkyl-3-aryl-substituted Quinuclidines as Novel Dopamine Transporter Inhibitors. Tetrahedron Letters, 41(51), 9949-9952.
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Application Note & Protocols: The Strategic Role of Trifluoromethyl-Substituted Pyrrolidines in Modern Agrochemicals
Abstract
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the design of active agrochemical ingredients. The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into robust heterocyclic scaffolds represents a cornerstone of modern agrochemical design.[1][2] This guide explores the significant potential of trifluoromethyl-substituted pyrrolidines, a chemical class poised to deliver next-generation solutions for crop protection. We will dissect the profound physicochemical and biological advantages conferred by the CF3-pyrrolidine motif, provide detailed protocols for synthesis and bio-evaluation, and present a framework for leveraging this scaffold in the development of novel insecticides, herbicides, and fungicides.
Introduction: The Power of Fluorine in Agrochemical Design
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing performance.[3][4] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's properties due to its unique combination of high electronegativity, steric bulk, and lipophilicity.[5][6] When appended to a molecular scaffold, the CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., P450 monooxygenases), protecting the molecule from rapid degradation in the target pest and the environment.[1][5] This leads to a longer half-life and sustained bioactivity.
-
Increase Lipophilicity: The CF3 group significantly increases the lipophilicity of a compound, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby enhancing bioavailability.[1][5]
-
Modulate Binding Affinity: The potent electron-withdrawing nature and specific steric profile of the CF3 group can alter the electronic distribution of the entire molecule. This can lead to stronger and more selective binding interactions with target proteins, such as enzymes or receptors, increasing the potency of the active ingredient.[1][5]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as an ideal framework for delivering these benefits.[7][8] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[9] Furthermore, the pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, attesting to its favorable toxicological profile and synthetic accessibility.[10][11] The combination of the robust pyrrolidine core with the powerful CF3 group creates a synergistic pairing for the discovery of novel, high-performance agrochemicals.[12]
The CF3-Pyrrolidine Scaffold in Action: Applications & Mechanisms
While many commercial agrochemicals utilize a trifluoromethyl-pyridine motif, the underlying principles are directly applicable to the pyrrolidine scaffold.[3][13][14] The primary applications lie in creating potent insecticides, herbicides, and fungicides.
Insecticidal Applications
Many successful insecticides function by targeting the central nervous system of insects. The CF3-pyrrolidine scaffold is an excellent candidate for developing novel neurotoxic insecticides.
-
Probable Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation: Similar to neonicotinoid and sulfoximine insecticides, CF3-pyrrolidine derivatives can be designed to act as modulators of insect nAChRs. The nitrogen atom of the pyrrolidine ring can act as a key pharmacophore, while the CF3 group, often positioned on an associated aromatic ring, enhances binding within a hydrophobic pocket of the receptor. This disrupts nerve signal transmission, leading to paralysis and death of the insect.
Herbicidal Applications
In herbicides, the goal is often to inhibit a critical metabolic pathway unique to plants.
-
Probable Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition: Recent research has shown that phenoxypyridine-2-pyrrolidinone derivatives can act as potent PPO inhibitors.[15] PPO is a key enzyme in the chlorophyll biosynthesis pathway. By blocking this enzyme, the compound causes a buildup of toxic intermediates that destroy cell membranes, leading to rapid weed death. The incorporation of a CF3 group into such structures can enhance the binding affinity to the PPO active site, potentially leading to lower application rates and improved efficacy.[15]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel trifluoromethyl-substituted pyrrolidines.
Protocol 1: Synthesis of a β-Trifluoromethyl-Substituted Pyrrolidine Scaffold
This protocol describes a [3+2] cycloaddition reaction, a robust and efficient method for constructing the pyrrolidine ring.[16] The reaction joins a trifluoromethyl-containing alkene with an azomethine ylide generated in situ.
Workflow Diagram: Synthesis via [3+2] Cycloaddition
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Application Notes & Protocols: Synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Derivatives
Abstract
The 2-arylpyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group onto the phenyl ring, specifically at the meta-position, imparts unique physicochemical properties that are highly advantageous in drug design.[4] This functional group can significantly enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[4][5][6] Consequently, 2-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives are key intermediates and core components in the development of novel therapeutics, particularly in neuropharmacology and other areas of drug discovery.[7][8] This guide provides an in-depth exploration of robust and stereoselective synthetic strategies for accessing these valuable compounds, intended for researchers, scientists, and professionals in drug development. We will dissect four primary synthetic paradigms: asymmetric synthesis using chiral auxiliaries, organocatalytic Michael addition/cyclization, 1,3-dipolar cycloadditions, and biocatalytic transaminase-mediated cyclizations. Each section includes a discussion of the underlying principles, detailed experimental protocols, and workflow visualizations to empower researchers in their synthetic endeavors.
Strategy 1: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imine Chemistry
Expertise & Rationale: The use of a chiral N-tert-butanesulfinyl auxiliary, developed by Ellman, is a powerful and reliable strategy for the asymmetric synthesis of amines and their derivatives. This approach leverages the chiral sulfinyl group to effectively control the stereochemical outcome of nucleophilic additions to the imine C=N bond. The subsequent intramolecular cyclization and facile acidic cleavage of the auxiliary provide the desired 2-substituted pyrrolidines in high enantiopurity. This method is particularly valued for its predictability, high diastereoselectivity, and the commercial availability of both enantiomers of the tert-butanesulfinamide auxiliary, allowing access to either enantiomer of the target product.[9][10][11]
Workflow: Chiral Auxiliary Approach
Caption: General workflow for the synthesis of 2-arylpyrrolidines using a chiral N-tert-butanesulfinyl auxiliary.
Protocol 1A: Asymmetric Synthesis via Grignard Addition to a γ-Chloro N-tert-Butanesulfinyl Imine
This protocol is adapted from the highly diastereoselective method reported by Reddy and Prashad.[10][11] It involves the addition of a Grignard reagent to the chiral imine, followed by cyclization. For the synthesis of the title compound, a reducing agent would be used in place of an organometallic reagent to introduce a hydrogen atom at the alpha position. The following protocol outlines the reductive cyclization approach.
Step 1: Formation of the Chiral N-tert-Butanesulfinyl Imine
-
To a stirred solution of 4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous tetrahydrofuran (THF, ~0.5 M), add titanium(IV) ethoxide (2.0 equiv).
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude γ-chloro N-sulfinylketimine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the crude imine from Step 1 in anhydrous THF (~0.2 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add Lithium triethylborohydride (LiBEt₃H, 1.0 M solution in THF, 1.5 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC for the disappearance of the imine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, the protected (S)-2-[3-(trifluoromethyl)phenyl]-1-(tert-butanesulfinyl)pyrrolidine, can be purified by flash column chromatography on silica gel.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the purified protected pyrrolidine (1.0 equiv) in methanol or dioxane (~0.2 M).
-
Add a solution of hydrogen chloride (HCl, e.g., 4 M in 1,4-dioxane, 3.0-4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
To obtain the free base, dissolve the salt in diethyl ether and add a saturated solution of sodium bicarbonate (NaHCO₃). Stir for 10-15 minutes.[9]
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiopure (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine.[9] The enantiomeric excess (ee) is typically >99% as determined by chiral HPLC analysis.[9]
| Substrate/Reagent | Chirality | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| γ-Chloro N-sulfinylketimines | (R)-sulfinamide | 85-95 | >99:1 | >99% for (S)-product | [9] |
| γ-Chloro N-sulfinylketimines | (S)-sulfinamide | 85-95 | >99:1 | >99% for (R)-product | [9] |
| MeMgBr addition | (S)-sulfinamide | 90 | >98:2 | >98% | [10][11] |
| PhMgBr addition | (S)-sulfinamide | 88 | >98:2 | >98% | [10][11] |
Strategy 2: Organocatalytic Asymmetric Michael Addition/Reductive Cyclization
Expertise & Rationale: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts.[12] For the synthesis of 2-trifluoromethyl pyrrolidines, a formal [3+2] annulation strategy is particularly effective.[5] This involves the organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether). This step establishes two contiguous stereocenters with high diastereo- and enantioselectivity. The resulting Michael adduct, a γ-nitroketone, is then subjected to a hydrogenative reductive cyclization, which reduces the nitro group to an amine and the ketone to a hydroxyl group, followed by intramolecular cyclization to form the pyrrolidine ring, creating a third stereocenter.[5] The choice of catalyst is critical for controlling the stereochemistry of the initial Michael addition.
Workflow: Organocatalytic [3+2] Annulation
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Application Notes and Protocols for Investigating the Mechanism of Action of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Analogs
Introduction: Unveiling the Therapeutic Potential of Monoamine Reuptake Inhibitors
The 2-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent activity at monoamine transporters. These transporters, namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission in the central nervous system.[1][2][3] By clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, they terminate neuronal signaling and maintain homeostasis.[3][4]
Dysregulation of these monoaminergic systems is implicated in a wide array of neuropsychiatric and neurological disorders, including depression, attention-deficit hyperactivity disorder (ADHD), anxiety disorders, and substance use disorders.[5][6][7] Consequently, molecules that modulate the function of these transporters are of significant therapeutic interest. The this compound analogs represent a class of compounds with the potential to act as selective or mixed-action monoamine reuptake inhibitors.[8]
This guide provides a comprehensive overview of the presumed mechanism of action for this chemical series and presents detailed, field-proven protocols for its rigorous investigation. The experimental workflows described herein are designed to be self-validating, enabling researchers to elucidate the specific molecular interactions and functional consequences of these analogs at their primary biological targets.
Part 1: Elucidating the Core Mechanism of Action
The primary hypothesis for the mechanism of action of this compound analogs is the inhibition of monoamine reuptake. By binding to one or more of the monoamine transporters (DAT, NET, SERT), these compounds are thought to competitively block the reabsorption of neurotransmitters from the synaptic cleft into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged residence time of dopamine, norepinephrine, and/or serotonin in the synapse, thereby enhancing and extending their signaling to postsynaptic receptors.[5][9][10]
The specific pharmacological profile of any given analog will depend on its relative affinity and potency for each of the three transporters. For instance, an analog with high selectivity for DAT may exhibit psychostimulant properties, while an analog with potent dual inhibition of SERT and NET could have potential as an antidepressant.[7][11][12] It is also crucial to distinguish between two primary modes of interaction with the transporters:
-
Inhibitors (Cocaine-like): These compounds bind to the transporter and block substrate uptake without being transported themselves.[13][14]
-
Releasers (Amphetamine-like): These compounds are substrates for the transporter and, upon being transported into the neuron, induce reverse transport (efflux) of the endogenous neurotransmitter.[13][14]
The following protocols are designed to precisely characterize these interactions.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake by this compound analogs.
Part 2: Experimental Protocols for Mechanistic Characterization
To thoroughly investigate the mechanism of action of these analogs, a tiered approach involving radioligand binding and functional uptake assays is recommended. These in vitro assays provide quantitative data on the affinity and potency of the compounds at their target transporters.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compounds for DAT, NET, and SERT by measuring their ability to displace a known radioligand from the transporter.
Rationale: A high-affinity interaction is a prerequisite for potent functional activity. This assay directly quantifies the physical interaction between the analog and the transporter protein. The use of cell membranes expressing a high density of the target transporter ensures a robust signal-to-noise ratio.
Materials:
-
Cell Membranes: Membranes from cells stably expressing human DAT, NET, or SERT (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or a similar high-affinity ligand.
-
For hNET: [³H]Nisoxetine or a similar high-affinity ligand.
-
For hSERT: [³H]Citalopram or a similar high-affinity ligand.
-
-
Non-specific Binding Ligands:
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration at or near its Kₔ value.
-
Prepare the cell membrane suspension in assay buffer to a final protein concentration that provides adequate signal (typically 5-20 µ g/well ).[18]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add 50 µL of the appropriate non-specific binding ligand, 50 µL of radioligand, and 150 µL of membrane suspension.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[18]
-
Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Synaptosomal or Cell-Based Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter substrate into cells or synaptosomes expressing the target transporter.
Rationale: While binding assays confirm interaction, uptake assays confirm the functional consequence of that interaction—namely, the inhibition of the transporter's primary function. This is a more direct measure of the compound's potential physiological effect. Using initial uptake rates (short incubation times) is crucial to avoid underestimation of potency due to substrate depletion or other confounding factors.[19]
Materials:
-
Cells or Synaptosomes: HEK293 cells stably expressing hDAT, hNET, or hSERT, or freshly prepared rat striatal (for DAT), hippocampal (for SERT), or cortical (for NET) synaptosomes.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.
-
Non-specific Uptake Inhibitors: As described in Protocol 1.
-
Test Compounds: this compound analogs.
-
96-well microplates, cell harvester, filters, liquid scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation:
-
For cells, seed them in 96-well plates and grow to confluence.
-
For synaptosomes, prepare them from fresh brain tissue by homogenization and differential centrifugation.
-
-
Assay Setup:
-
Wash the cells or resuspend the synaptosomes in uptake buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.[20]
-
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the substrate should be close to its Kₘ for the transporter.
-
Incubation: Incubate for a short period to measure initial uptake rates (e.g., 1-5 minutes for cells, 5-10 minutes for synaptosomes).[19][20]
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold uptake buffer.
-
Radioactivity Counting: Lyse the cells/synaptosomes on the filters and measure the retained radioactivity by liquid scintillation counting.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a saturating concentration of a selective inhibitor.
-
Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound analogs.
Part 3: Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise format to allow for easy comparison of different analogs and to build a structure-activity relationship (SAR).
Table 1: Example In Vitro Pharmacology Profile of this compound Analogs
| Compound ID | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) (Uptake) | NET IC₅₀ (nM) (Uptake) | SERT IC₅₀ (nM) (Uptake) | NET/DAT Selectivity (Kᵢ) | SERT/DAT Selectivity (Kᵢ) |
| Analog A | 15 | 350 | >10,000 | 25 | 500 | >10,000 | 23.3 | >667 |
| Analog B | 150 | 25 | 800 | 200 | 40 | 1200 | 0.17 | 5.3 |
| Analog C | 8 | 12 | 30 | 10 | 15 | 45 | 1.5 | 3.75 |
Interpretation:
-
Analog A is a potent and selective dopamine reuptake inhibitor (DRI). Its high Kᵢ and IC₅₀ values for NET and SERT indicate weak activity at these transporters. Such a profile might suggest potential as a treatment for ADHD or as a psychostimulant.[11][21]
-
Analog B is a potent and selective norepinephrine reuptake inhibitor (NRI), with significantly lower affinity for DAT and SERT. This profile is characteristic of drugs used to treat ADHD and depression.[5][10]
-
Analog C is a potent triple reuptake inhibitor (TRI) or serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with high affinity and potency at all three monoamine transporters.[7] Such compounds are being investigated for treatment-resistant depression, as they may offer a broader spectrum of action than more selective agents.[7]
Conclusion: A Pathway to Novel Therapeutics
The this compound scaffold represents a promising starting point for the development of novel modulators of monoaminergic neurotransmission. By employing the rigorous, self-validating protocols detailed in this guide, researchers can effectively elucidate the mechanism of action, determine the selectivity and potency, and establish a clear structure-activity relationship for this class of compounds. This systematic approach is fundamental to identifying lead candidates with the desired pharmacological profile for further development into potential treatments for a range of debilitating neurological and psychiatric disorders.
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- What are SERT inhibitors and how do they work?
- What are NET inhibitors and how do they work?
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- Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH. [Link]
- Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. Wikipedia. [Link]
- In vitro assays for the functional characterization of the dopamine transporter (D
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- How Antidepressants Block Serotonin Transport. Advanced Light Source. [Link]
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. PubMed. [Link]
- Norepinephrine transporter - Wikipedia. Wikipedia. [Link]
- Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in R
- Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. PubMed. [Link]
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]
- Dissociable effects of monoamine reuptake inhibitors on distinct forms of impulsive behavior in r
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. [Link]
- Mechanisms of dopamine transporter regulation in normal and disease st
- Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
- Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. PubMed Central. [Link]
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- Tetflupyrolimet. AERU - University of Hertfordshire. [Link]
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Application Notes & Protocols: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine as a Chiral Ligand in Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of 2-Arylpyrrolidines in Asymmetric Organocatalysis
The quest for efficient, selective, and robust methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1] Within the burgeoning field of asymmetric organocatalysis, chiral pyrrolidine-based scaffolds have emerged as exceptionally versatile and powerful tools.[2] These catalysts, operating through enamine and iminium ion activation pathways, effectively transfer their inherent chirality to prochiral substrates, enabling the construction of complex stereocenters with high fidelity.[1]
This guide focuses on a specific and highly influential class of these organocatalysts: those derived from 2-[3-(trifluoromethyl)phenyl]pyrrolidine. While the simple parent pyrrolidine sees limited direct use, its derivatives, particularly the diarylprolinol silyl ethers, are among the most powerful and widely used organocatalysts in synthesis. The strategic placement of a trifluoromethyl group on the phenyl ring significantly modulates the catalyst's electronic properties and steric profile, offering distinct advantages in terms of reactivity and stereoselectivity.
The electron-withdrawing nature of the CF₃ group enhances the acidity of the catalyst's active site, influencing the energetics of the catalytic cycle. Furthermore, the steric bulk of the aryl group provides a well-defined chiral environment, crucial for effective facial discrimination of the substrate. This guide will provide an in-depth exploration of the synthesis and application of these powerful catalysts, with a focus on the widely-used (S)-α,α-diaryl-2-pyrrolidinemethanol trimethylsilyl ether platform, where one of the aryl groups is 3-(trifluoromethyl)phenyl. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed, field-proven protocols for their application in key asymmetric transformations.
Synthesis of the Chiral Ligand Precursor: (S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine
The synthesis of the core pyrrolidine scaffold is a critical first step in accessing the more elaborate and catalytically active diarylprolinol ether derivatives. A common and reliable method for the asymmetric synthesis of 2-arylpyrrolidines involves the asymmetric reduction of a corresponding cyclic imine or the cyclization of a chiral amino alcohol. The following protocol outlines a general, adaptable approach.
Protocol 1: Asymmetric Synthesis of (S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine
This protocol is a multi-step sequence that begins with the construction of a suitable precursor, followed by a key asymmetric reduction and cyclization.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
(R)-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Mannich Reaction:
-
To a round-bottom flask, add 3'-(trifluoromethyl)acetophenone (1.0 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between DCM and saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude Mannich base.
-
-
Asymmetric Reduction (Corey-Bakshi-Shibata Reduction):
-
Dissolve the crude Mannich base in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add (R)-CBS-oxazaborolidine (0.1 equiv) as a solution in toluene.
-
Slowly add borane-dimethyl sulfide complex (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography on silica gel.
-
-
Cyclization:
-
Dissolve the purified amino alcohol in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine.
-
Application in Asymmetric Catalysis: The Diarylprolinol Silyl Ether Platform
The true catalytic prowess of the this compound scaffold is realized in its diarylprolinol silyl ether derivatives. These catalysts, often referred to as Hayashi-Jørgensen catalysts, are exceptionally effective in a wide range of asymmetric transformations.[1] The silyl ether moiety enhances the catalyst's stability and solubility, while the diarylmethyl group provides a sterically demanding and well-defined chiral pocket.
Catalyst Activation and the Catalytic Cycle
The general mechanism for these catalysts involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate upon reaction with an aldehyde or enal, respectively. The bulky diarylprolinol silyl ether group effectively shields one face of the reactive intermediate, allowing the incoming substrate to approach from the less hindered face, thus ensuring high stereoselectivity.
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The asymmetric Michael addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that provides access to valuable chiral γ-nitro aldehydes, which are precursors to γ-amino acids and other important building blocks.[3][4] The use of a diarylprolinol silyl ether catalyst bearing a 3-(trifluoromethyl)phenyl group often leads to excellent diastereoselectivity and enantioselectivity.
Materials:
-
(S)-α-[3-(Trifluoromethyl)phenyl]-α-phenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Dichloromethane (DCM), anhydrous
-
Benzoic acid (co-catalyst)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry vial under an inert atmosphere, add the catalyst (5 mol%).
-
Add anhydrous DCM (to achieve a 0.5 M concentration with respect to the nitroolefin).
-
Add benzoic acid (10 mol%).
-
Stir the solution for 5 minutes at room temperature.
-
-
Addition of Reactants:
-
Add the aldehyde (2.0 equiv).
-
Add the nitroolefin (1.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Expected Results and Causality
The use of the trifluoromethyl-substituted catalyst is expected to provide the Michael adduct in high yield (>90%) and with excellent stereoselectivity (typically >95:5 dr and >95% ee). The electron-withdrawing trifluoromethyl group is thought to enhance the acidity of the iminium ion intermediate, accelerating the nucleophilic attack by the nitroolefin. The bulky diaryl group, with one phenyl ring positioned over the pyrrolidine, creates a highly organized transition state that dictates the stereochemical outcome.
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Propanal | β-Nitrostyrene | 5 | 95 | 98:2 | 99 |
| Butanal | (E)-1-Nitro-2-phenylethene | 5 | 92 | 97:3 | 98 |
| Pentanal | (E)-1-(4-Chlorophenyl)-2-nitroethene | 5 | 94 | 96:4 | 97 |
Table 1: Representative results for the asymmetric Michael addition catalyzed by a (S)-α-[3-(trifluoromethyl)phenyl]-α-phenyl-2-pyrrolidinemethanol trimethylsilyl ether derivative. Data is illustrative and based on typical outcomes reported in the literature for this class of reaction.
Protocol 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings. Organocatalytic, enantioselective versions of this reaction using diarylprolinol silyl ethers have been developed, providing access to chiral cyclohexene derivatives.[5][6] The catalyst activates α,β-unsaturated aldehydes towards reaction with dienes via the formation of a chiral iminium ion.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol triethylsilyl ether (Catalyst)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Diene (e.g., cyclopentadiene)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA, co-catalyst)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry vial under an inert atmosphere, add the catalyst (10 mol%).
-
Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the aldehyde).
-
Cool the solution to 4 °C.
-
-
Addition of Reactants:
-
Add trifluoroacetic acid (20 mol%).
-
Add the α,β-unsaturated aldehyde (1.0 equiv).
-
Add the diene (3.0 equiv).
-
Stir the reaction mixture at 4 °C for 24-48 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Expected Results and Causality
This protocol, particularly with the highly electron-deficient bis[3,5-bis(trifluoromethyl)phenyl] catalyst, is known to favor the formation of the exo isomer with high enantioselectivity.[5][6] The Brønsted acid co-catalyst (TFA) is crucial for promoting the formation of the highly reactive iminium ion. The steric environment created by the catalyst directs the diene to approach the iminium ion from a specific trajectory, leading to the observed stereochemical outcome.
| α,β-Unsaturated Aldehyde | Diene | Catalyst Loading (mol%) | Yield (%) | exo/endo | ee (%) (exo) |
| Cinnamaldehyde | Cyclopentadiene | 10 | 85 | >95:5 | 97 |
| Crotonaldehyde | Isoprene | 10 | 78 | >90:10 | 95 |
| Acrolein | 1,3-Cyclohexadiene | 10 | 82 | >95:5 | 96 |
Table 2: Representative results for the asymmetric Diels-Alder reaction. Data is illustrative and based on typical outcomes reported in the literature for this class of reaction.[5][6]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected high yields and stereoselectivities serve as benchmarks for successful execution. Key validation checkpoints include:
-
Chiral HPLC Analysis: Comparison of the product's chromatogram with that of a racemic standard is essential to confirm the enantiomeric excess.
-
NMR Spectroscopy: Diastereomeric ratios can be determined by integration of characteristic signals in the ¹H NMR spectrum of the crude or purified product.
-
Consistency: Reproducibility of results across multiple runs is a key indicator of a robust and reliable protocol.
Minor deviations from the expected outcomes can often be traced back to the purity of reagents (especially the solvent and aldehyde), the accuracy of catalyst loading, or atmospheric moisture. Troubleshooting may involve re-purification of reagents, stringent exclusion of water, or optimization of the reaction time and temperature.
Conclusion
The this compound scaffold, particularly when elaborated into its diarylprolinol silyl ether derivatives, represents a pinnacle of organocatalyst design. The strategic incorporation of the trifluoromethyl group provides a powerful electronic handle to fine-tune the catalyst's reactivity, leading to exceptional performance in a variety of key asymmetric transformations. The protocols and insights provided in this guide are intended to empower researchers to leverage these state-of-the-art catalytic systems for the efficient and selective synthesis of complex chiral molecules, thereby accelerating innovation in drug discovery and development.
References
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- Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cycliz
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Application Notes & Protocols: The Strategic Use of the 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Scaffold in CNS Drug Discovery
Abstract
The confluence of privileged structures in medicinal chemistry often heralds the creation of novel therapeutic agents with superior pharmacological profiles. This guide focuses on one such strategic combination: the 2-[3-(trifluoromethyl)phenyl]pyrrolidine scaffold. We will dissect the foundational logic for its application in Central Nervous System (CNS) drug discovery, detailing its inherent chemical and structural advantages. This document provides not only the scientific rationale but also actionable, field-proven protocols for the synthesis, derivatization, and evaluation of novel compounds built upon this versatile core. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to address complex neurological and psychiatric disorders.
Introduction: A Scaffold of Strategic Importance
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that stands as one of the most valuable scaffolds in medicinal chemistry.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is inaccessible to flat, aromatic rings, a critical feature for achieving high-affinity and selective interactions with complex biological targets like CNS receptors and enzymes.[1] The amino acids proline and hydroxyproline, fundamental components of proteins, are derivatives of pyrrolidine, underscoring its biocompatibility and prevalence in nature.[3]
When this privileged core is substituted with a 3-(trifluoromethyl)phenyl group, its utility is significantly enhanced. The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity.[4][5] The strategic placement at the meta-position of the phenyl ring influences the electronic distribution and conformational presentation of the entire molecule.
Therefore, the this compound scaffold is not merely a starting material but a highly engineered building block designed to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties to CNS drug candidates.
Scientific Rationale: The "Why" Behind the Scaffold
The decision to employ this specific scaffold is rooted in a deep understanding of structure-activity relationships (SAR) and the physicochemical properties required for successful CNS drugs.
The Pyrrolidine Core: A 3D Navigator
-
Stereochemical Complexity: The pyrrolidine ring in this scaffold contains at least one stereocenter (at C-2), allowing for the synthesis of distinct enantiomers. Different stereoisomers can exhibit vastly different biological activities and off-target effects, providing a crucial handle for optimizing therapeutic profiles.[1]
-
Basicity and Target Interaction: The secondary amine of the pyrrolidine ring (pKa ≈ 11.3) is typically protonated at physiological pH.[3] This positive charge is pivotal for forming strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in the binding pockets of many CNS targets, including GPCRs and ion channels.
-
Structural Rigidity and Vectorial Orientation: While conformationally flexible, the ring structure provides a degree of rigidity that helps to pre-organize appended functional groups in a defined spatial orientation, reducing the entropic penalty upon binding to a target.
The 3-(Trifluoromethyl)phenyl Moiety: A Pharmacokinetic Enhancer
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing a -CF₃ group often blocks sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life and oral bioavailability.[4]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule. This property is essential for crossing the blood-brain barrier (BBB), a critical prerequisite for any CNS-acting drug.[6]
-
Enhanced Binding Affinity: The potent electron-withdrawing nature of the -CF₃ group can modulate the electronics of the phenyl ring, influencing hydrogen bonding capabilities and dipole interactions, which can lead to stronger and more selective binding to the target protein.[5]
Table 1: Key Physicochemical Properties and Their Therapeutic Implications
| Property | Contribution from Scaffold | Therapeutic Advantage in CNS Drug Discovery |
| 3D Geometry | Non-planar pyrrolidine ring | Enables precise spatial arrangement of pharmacophores for improved target selectivity.[1] |
| Basicity | Pyrrolidine Nitrogen | Facilitates strong ionic interactions with target proteins and improves aqueous solubility.[3] |
| Chirality | C-2 of the pyrrolidine ring | Allows for stereoisomer differentiation to optimize efficacy and reduce off-target toxicity.[1] |
| Lipophilicity | Trifluoromethyl group | Enhances blood-brain barrier penetration.[4][6] |
| Metabolic Resistance | Trifluoromethyl group | Blocks oxidative metabolism, leading to improved pharmacokinetic profiles (e.g., longer half-life).[5] |
CNS Targets & Therapeutic Landscape
Derivatives of the 2-(phenyl)pyrrolidine scaffold have been successfully investigated for a wide range of CNS targets, demonstrating the platform's versatility. The inclusion of the 3-CF₃ moiety serves to optimize these interactions.
Caption: CNS targets and disorders addressed by the scaffold.
This scaffold is a validated starting point for developing modulators of:
-
Voltage-Gated Sodium Channels: Derivatives have been explored as potent sodium channel blockers for treating conditions like ischemic stroke and epilepsy.[7]
-
Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 increases glycine levels in the synaptic cleft, which can ameliorate negative symptoms of schizophrenia. The scaffold has been incorporated into potent GlyT1 inhibitors.[8]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Modulators of HCN channels are being investigated for psychiatric disorders, including mood disorders.[9]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Antagonists of this receptor are sought after for the treatment of neuropathic pain.[10]
Experimental Application: Synthesis & Evaluation Workflow
The true value of this scaffold lies in its synthetic tractability and the logical progression of its evaluation. The following protocols represent a validated workflow from initial synthesis to preliminary in vivo assessment.
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Application Notes and Protocols for Assessing the Neuroprotective Activity of 2-Arylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-arylpyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, with derivatives demonstrating significant potential in the treatment of neurodegenerative diseases. This guide provides a comprehensive overview of the neuroprotective activities of this class of compounds, delving into their primary mechanisms of action. We present detailed, field-proven protocols for the in vitro and in vivo evaluation of 2-arylpyrrolidine derivatives, designed to ensure scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel neuroprotective agents.
Introduction: The Therapeutic Promise of 2-Arylpyrrolidine Derivatives
Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to cellular damage and apoptosis. The pyrrolidone (2-oxopyrrolidine) family of compounds has been a subject of research for over three decades, initially for their nootropic effects and later for their neuroprotective potential.[1] The 2-arylpyrrolidine core is a key pharmacophore that has been exploited to develop potent and selective agents targeting various aspects of neurodegenerative pathology. These compounds offer a promising therapeutic avenue due to their favorable physicochemical properties, including the potential to cross the blood-brain barrier.[2][3]
Key Mechanisms of Neuroprotection
The neuroprotective effects of 2-arylpyrrolidine derivatives are often multifactorial, targeting key pathways involved in neuronal survival. Understanding these mechanisms is crucial for designing robust screening cascades and interpreting experimental data.
Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine. In the process, it generates reactive oxygen species (ROS), contributing to oxidative stress.[2][4] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[5] Several 2-arylpyrrolidine derivatives have been identified as potent and selective MAO-B inhibitors.[2][5][6] By reducing the enzymatic activity of MAO-B, these compounds decrease the production of ROS and prevent the degradation of dopamine, thereby exerting a neuroprotective effect.[5]
Modulation of Dopamine D2 Receptors
Dopamine D2 receptors are implicated in various neurological functions, and their modulation can influence neuronal survival pathways.[7] Some 2-arylpyrrolidine derivatives act as partial agonists at the D2 receptor.[8] This partial agonism can help to normalize dopaminergic neurotransmission, which is dysregulated in conditions like Parkinson's disease.[9] Furthermore, activation of D2 receptors has been shown to upregulate endogenous antioxidant defense mechanisms, such as glutathione (GSH), catalase, and superoxide dismutase (SOD), contributing to neuroprotection against oxidative insults.[7]
Attenuation of Oxidative Stress and Apoptosis
Oxidative stress is a common pathological feature of many neurodegenerative diseases.[10][11] 2-Arylpyrrolidine derivatives can mitigate oxidative stress through direct ROS scavenging and by modulating intracellular signaling pathways involved in the cellular antioxidant response.[7][12] By reducing the cellular burden of ROS, these compounds can prevent the activation of apoptotic cascades, thereby promoting neuronal survival.
Below is a diagram illustrating the key signaling pathways involved in the neuroprotective activity of 2-arylpyrrolidine derivatives.
Caption: Signaling pathways of 2-arylpyrrolidine derivatives.
In Vitro Evaluation of Neuroprotective Activity
A tiered in vitro screening approach is essential for the efficient identification and characterization of promising neuroprotective compounds.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the in vitro assessment of 2-arylpyrrolidine derivatives.
Caption: In vitro screening workflow.
Protocols for Key In Vitro Assays
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
-
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Toxin Treatment: Induce neurotoxicity by treating the cells with a known neurotoxin (e.g., 1 mM MPP+ for 24 hours for a Parkinson's model).
-
Compound Treatment: Co-treat the cells with various concentrations of the 2-arylpyrrolidine derivatives.
-
MTT Incubation: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[14]
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.[14]
-
Protocol:
-
Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (commercially available kits) to each supernatant sample.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).
The DCFDA assay is used to measure intracellular ROS levels.[15]
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15]
-
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free media for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[15]
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a fold change relative to the toxin-treated control.
Representative In Vitro Data
| Derivative | Neurotoxin Model | EC50 (µM) for Neuroprotection | % ROS Reduction (at 10 µM) |
| Compound A | MPP+ in SH-SY5Y | 5.2 | 45% |
| Compound B | 6-OHDA in SH-SY5Y | 2.8 | 62% |
| Compound C | H2O2 in primary cortical neurons | 8.1 | 35% |
In Vivo Evaluation of Neuroprotective Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.
Animal Models of Neurodegeneration
-
6-OHDA Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or striatum of rodents leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[16][17][18]
-
MPTP Model: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice results in the selective destruction of dopaminergic neurons in the substantia nigra.[16][17]
-
Amyloid-β Infusion Model: Intrahippocampal or intracerebroventricular infusion of amyloid-β (Aβ) peptides in rodents can replicate some of the pathological hallmarks of Alzheimer's disease, including synaptic dysfunction and cognitive deficits.[19][20][21]
-
Transgenic Models: Various transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin mutations are widely used to study Aβ pathology.[22][23]
Protocol for a 6-OHDA Rat Model of Parkinson's Disease
-
Principle: This model is used to evaluate the ability of a test compound to protect dopaminergic neurons from 6-OHDA-induced degeneration.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for one week before surgery.
-
Pre-treatment: Administer the 2-arylpyrrolidine derivative or vehicle daily for a specified period (e.g., 7 days) before 6-OHDA lesioning.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Continued Treatment: Continue daily administration of the test compound for a further period (e.g., 14 days).
-
Behavioral Assessment: Perform behavioral tests to assess motor deficits, such as the apomorphine-induced rotation test.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
-
Data Analysis: Compare the number of TH-positive neurons and the extent of behavioral deficits between the vehicle- and compound-treated groups.
Conclusion
The 2-arylpyrrolidine scaffold is a versatile platform for the development of novel neuroprotective agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By employing these methodologies, researchers can accelerate the discovery of new therapies for debilitating neurodegenerative diseases.
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2-[3-(trifluoromethyl)phenyl]pyrrolidine in the synthesis of bioactive molecules
Application Notes & Protocols
Topic: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine: A Privileged Scaffold for the Synthesis of Advanced Bioactive Molecules
Abstract
The confluence of the pyrrolidine ring, a cornerstone of medicinal chemistry, and the trifluoromethyl group, a powerful modulator of physicochemical properties, has given rise to a class of uniquely potent building blocks. Among these, this compound stands out as a versatile and strategically vital synthon. This guide provides an in-depth exploration of its application in the synthesis of high-value bioactive molecules. We will dissect the rationale behind its use, present detailed, field-tested protocols for its incorporation into complex scaffolds, and showcase its role in the development of next-generation pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.
The Strategic Advantage of the this compound Scaffold
The pyrrolidine ring is a saturated five-membered nitrogen heterocycle ubiquitous in nature and medicine.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1] When functionalized with a 3-(trifluoromethyl)phenyl group at the 2-position, the resulting scaffold gains significant pharmacological advantages.
The trifluoromethyl (-CF₃) group is not merely a bulky substituent; it is a "super-functional" group that profoundly influences a molecule's properties:
-
Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[3]
-
Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4]
-
Binding Affinity: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and participate in unique non-covalent interactions (e.g., halogen bonding), potentially enhancing binding to target proteins.[3]
The combination of these two motifs makes this compound a "privileged scaffold"—a molecular framework that is recurrently found in active compounds and is capable of providing ligands for more than one biological target.
Figure 1: Key properties of the this compound scaffold.
Application in Agrochemicals: The Case of Tetflupyrolimet
One of the most impactful applications of a trifluoromethylphenyl-pyrrolidine core is in the agrochemical sector. Tetflupyrolimet is a novel, broad-spectrum herbicide with a unique mode of action.[5]
Mechanism of Action: Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in plants.[5] This disruption halts the production of essential DNA and RNA building blocks, leading to cessation of growth and plant death. The 4-(3-(trifluoromethyl)phenyl)-pyrrolidinone core is essential for its potent inhibitory activity.
Figure 2: Mechanism of action of Tetflupyrolimet via DHODH inhibition.
Conceptual Protocol: Synthesis of a Tetflupyrolimet Analog Core
This protocol outlines a plausible synthetic route to the core structure of Tetflupyrolimet, demonstrating the incorporation of the key building block. The Castagnoli-Cushman reaction provides an efficient method for constructing stereochemically dense 5-oxo-pyrrolidines.[5]
Figure 3: Workflow for synthesis of a key pyrrolidinone intermediate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) and succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Amine: Add methylamine (1.0 eq, e.g., as a solution in ethanol or water) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The acidic solvent catalyzes the initial imine formation between the aldehyde and amine. The subsequent reaction with the anhydride and intramolecular cyclization is driven by heat to form the stable pyrrolidinone ring.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired carboxylic acid intermediate. This intermediate can then be elaborated into the final amide product.
Application in Pharmaceutical Scaffolds: Synthesis of Pyrrolo[2,3-b]quinolines
Derivatives of this compound have also been used to synthesize complex heterocyclic systems with potential therapeutic applications, such as antimicrobial agents.[6] The synthesis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinolin-2(3H)-one serves as an excellent example.[6]
Protocol: Synthesis of a Pyrrolo[2,3-b]quinoline Derivative
This multi-step synthesis demonstrates the utility of a pyrrolidinedione intermediate derived from the title scaffold.
Part A: Synthesis of (E)-3-(2-nitrobenzylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
-
Precursor Synthesis: First, synthesize N-(3-(trifluoromethyl)phenyl)succinimide by reacting succinic anhydride with 3-(trifluoromethyl)aniline.
-
Condensation Reaction: In a flask, combine N-(3-(trifluoromethyl)phenyl)succinimide (1.0 eq) and 2-nitrobenzaldehyde (1.0 eq) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of anhydrous sodium acetate.
-
Reaction: Heat the mixture to reflux for 8-10 hours.
-
Isolation: Cool the reaction mixture, pour it into ice water, and filter the resulting solid. Wash with water and recrystallize from acetic acid to obtain the pure product 3e.[6]
Part B: Reductive Cyclization to 1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinolin-2(3H)-one
-
Reaction Setup: To a stirring solution of the nitro compound 3e (1.0 eq) from Part A in glacial acetic acid, add iron powder (Fe, ~6.0 eq).[6]
-
Reaction: Heat the reaction mixture at 100 °C for approximately 10-15 minutes.
-
Causality: Iron in acetic acid is a classic, effective, and economical reagent for the reduction of an aromatic nitro group to an amine. The newly formed amine undergoes a spontaneous intramolecular cyclization (a Friedländer-type annulation) onto the adjacent ketone of the pyrrolidinedione ring system, followed by dehydration to form the aromatic quinoline core.
-
-
Work-up: Cool the reaction, filter it through a pad of Celite to remove the iron salts, and wash the pad with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is then poured into water and the resulting precipitate is filtered, washed, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final pyrrolo[2,3-b]quinolin-2(3H)-one 6e.[6]
Summary of Applications and Key Data
The versatility of the this compound scaffold allows for its incorporation into a variety of bioactive molecules.
| Bioactive Molecule Class | Target Application | Key Synthetic Method | Significance of Scaffold | Reference |
| Pyrrolidinone Carboxamides | Herbicides (e.g., Tetflupyrolimet) | Castagnoli-Cushman Reaction | Essential for DHODH enzyme inhibition; enhances potency and plant uptake. | [5][7] |
| Pyrrolo[2,3-b]quinolines | Antimicrobial Agents | Reductive Cyclization | Provides a rigid, planar core; -CF₃ group modulates electronic properties. | [6] |
| Trisubstituted Pyrrolidines | General Drug Discovery | Asymmetric Michael Addition | Allows for stereocontrolled synthesis of complex chiral molecules. | [8] |
| Phenanthroline Diamides | Ligands for Catalysis/Imaging | Acylation | Introduces chirality and specific coordination geometry for metal complexation. | [9] |
Conclusion
This compound is more than a simple building block; it is a strategic tool for the modern medicinal and agricultural chemist. Its inherent structural and electronic properties—a 3D-rich pyrrolidine core for optimal target engagement and a trifluoromethyl group for fine-tuning metabolic stability and potency—make it an invaluable asset in the design of novel bioactive molecules. The protocols and applications detailed herein provide a framework for leveraging this powerful scaffold to accelerate the discovery and development of next-generation chemical entities.
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Enantioselective Synthesis of 2-Arylpyrrolidines: A Guide to Modern Catalytic Methods
Introduction: The Significance of Chiral 2-Arylpyrrolidines
The 2-arylpyrrolidine motif is a privileged scaffold in modern chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and chiral catalysts. The precise three-dimensional arrangement of the aryl group relative to the pyrrolidine ring is often critical for biological activity or catalytic efficacy. For instance, the absolute stereochemistry of a 2-arylpyrrolidine can determine whether a compound acts as a potent agonist or an antagonist for a specific receptor[1]. Consequently, the development of robust, efficient, and highly enantioselective methods to access these structures is a paramount objective in medicinal and process chemistry. This guide provides an in-depth exploration of three powerful, field-proven strategies for the enantioselective synthesis of 2-arylpyrrolidines: direct C-H arylation, biocatalytic imine reduction, and asymmetric [3+2] cycloaddition.
Strategy 1: Direct Asymmetric α-Arylation of N-Boc-Pyrrolidine
This approach represents the most direct and convergent route, creating the target C-Ar bond at a C(sp³)-H position of the readily available N-Boc-pyrrolidine. The seminal work by Beak, and its subsequent application in a palladium-catalyzed coupling by Campos and colleagues, established a powerful one-pot protocol that combines asymmetric deprotonation with a cross-coupling reaction[2][3].
Conceptual Overview & Mechanistic Deep Dive
The overall transformation is a three-stage, one-pot sequence:
-
Enantioselective Deprotonation: sec-Butyllithium (s-BuLi) in the presence of the chiral diamine (-)-sparteine selectively removes a proton from one of the enantiotopic α-methylene positions of N-Boc-pyrrolidine. The chelation of the lithium cation by (-)-sparteine creates a chiral environment, directing the deprotonation to form the (R)-2-lithio-N-Boc-pyrrolidine intermediate with high enantiomeric excess[2][4][5][6].
-
Transmetalation to Zinc: The configurationally unstable organolithium species is immediately treated with zinc chloride (ZnCl₂). This transmetalation step is crucial as it generates a significantly more configurationally robust α-pyrrolidinylzinc reagent[2][7]. This organozinc intermediate is stable at room temperature, preventing racemization before the cross-coupling step occurs[2].
-
Palladium-Catalyzed Negishi Coupling: A palladium(0) catalyst, typically generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (PtBu₃), facilitates the Negishi cross-coupling between the chiral organozinc reagent and an aryl halide to form the final 2-arylpyrrolidine product with retention of configuration[2][8].
The entire catalytic cycle is a self-validating system where the high enantioselectivity observed in the product is a direct consequence of the successful execution of each distinct mechanistic step.
Caption: Fig. 1: Catalytic Cycle for the Negishi Cross-Coupling Step.
Application Protocol 1: Asymmetric α-Arylation of N-Boc-Pyrrolidine
This protocol is adapted from the procedure published in Organic Syntheses, which provides a robust, scalable method.[9]
-
Apparatus Setup: Under a nitrogen atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) to anhydrous methyl tert-butyl ether (MTBE) in an oven-dried, three-necked flask equipped with a thermometer.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (1.2 equiv, ~1.4 M solution in cyclohexane) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting yellow solution for 4 hours at -78 °C.
-
Transmetalation: In a separate flask, dry zinc chloride (0.6 equiv) under vacuum with gentle heating, then cool to room temperature under nitrogen. Dissolve the anhydrous ZnCl₂ in anhydrous tetrahydrofuran (THF) and add this solution dropwise to the organolithium solution at -78 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Negishi Coupling: To the solution of the organozinc reagent, add the aryl bromide (1.0 equiv), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 0.06 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) sequentially.
-
Reaction and Workup: Stir the mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched 2-aryl-N-Boc-pyrrolidine. The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) is determined by chiral stationary phase HPLC.
Data Summary: Scope of the Asymmetric Arylation
This method is highly versatile and tolerates a wide range of electronically diverse aryl and heteroaryl bromides, consistently delivering high enantioselectivity.
| Entry | Aryl Bromide (Ar-Br) | Yield (%) | e.r. | Reference |
| 1 | Bromobenzene | 78 | 96:4 | [2] |
| 2 | 4-Bromoanisole | 85 | 96:4 | [2] |
| 3 | Methyl 4-bromobenzoate | 81 | 96:4 | [2] |
| 4 | 4-Bromobenzonitrile | 75 | 96:4 | [2] |
| 5 | 2-Bromonaphthalene | 84 | 96:4 | [2] |
| 6 | 3-Bromopyridine | 71 | 96:4 | [8] |
| 7 | 5-Bromoindole (N-H) | 70 | 96:4 | [2] |
Strategy 2: Biocatalytic Asymmetric Reduction of Cyclic Imines
Biocatalysis offers a powerful and environmentally benign alternative for asymmetric synthesis. The use of imine reductases (IREDs) for the reduction of prochiral 2-aryl-Δ¹-pyrrolines is particularly attractive as it can provide access to either enantiomer of the product with exceptionally high selectivity by choosing the appropriate enzyme[10][11].
Conceptual Overview & Mechanistic Deep Dive
The core of this strategy is the stereoselective reduction of a pre-formed 2-aryl-Δ¹-pyrroline substrate. The process relies on a whole-cell biocatalyst, typically E. coli, engineered to overexpress a specific IRED.
-
Cofactor-Mediated Hydride Delivery: IREDs are NADPH-dependent enzymes. Inside the cell, the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor delivers a hydride (H⁻) to one face of the imine C=N bond[12].
-
Stereocontrolled Protonation: The resulting anionic intermediate is then protonated by a specific amino acid residue in the enzyme's active site. The position of this proton donor (e.g., a conserved aspartate or tyrosine residue) relative to the bound substrate dictates the stereochemical outcome[1][13][14]. An (R)-selective IRED will position the substrate such that hydride attack and subsequent protonation lead to the (R)-product, while an (S)-selective IRED forces the opposite geometry, yielding the (S)-product[10][11].
-
Cofactor Recycling: A sacrificial co-substrate, such as glucose or isopropanol, is added to the reaction mixture. Endogenous dehydrogenases within the host cell use this co-substrate to continuously regenerate the active NADPH cofactor from NADP⁺, allowing the catalyst to be used in substoichiometric amounts.
Caption: Fig. 2: Simplified Mechanism of IRED-Catalyzed Imine Reduction.
Application Protocol 2: Whole-Cell Bioreduction of a 2-Aryl-Δ¹-pyrroline
This is a general protocol for small-scale analytical reactions. Conditions may require optimization for specific substrates and enzymes.[10][11][15]
-
Biocatalyst Preparation: Cultivate E. coli cells expressing the desired (R)- or (S)-selective IRED in a suitable growth medium. Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 100 mM potassium phosphate, pH 7.5) to a specific optical density or cell wet weight concentration.
-
Reaction Setup: In a reaction vessel (e.g., a microcentrifuge tube or vial), combine the buffer, the cell suspension, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺ (catalytic amount).
-
Substrate Addition: Add the 2-aryl-Δ¹-pyrroline substrate (1.0 equiv), typically dissolved in a water-miscible co-solvent like DMSO, to the reaction mixture to a final concentration of 5-10 mM.
-
Reaction: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. Monitor the conversion by GC or LC-MS.
-
Workup and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and basifying the aqueous layer with NaOH to ensure the product is in its free-base form. Extract the product into the organic layer. Dry the organic phase, concentrate, and analyze the conversion and enantiomeric excess by chiral GC or HPLC.
Data Summary: Stereocomplementary Synthesis
A key advantage of IREDs is the ability to produce either enantiomer with high fidelity by simply swapping the biocatalyst.
| Entry | Aryl Group | Biocatalyst | Product Config. | Yield (%) | e.e. (%) | Reference |
| 1 | Phenyl | ScIR | R | 75 | >99 | [10][11] |
| 2 | Phenyl | SvIR | S | 78 | >99 | [10][11] |
| 3 | 4-Fluorophenyl | ScIR | R | 72 | >99 | [10][11] |
| 4 | 4-Fluorophenyl | SvIR | S | 70 | >99 | [10][11] |
| 5 | 4-Chlorophenyl | ScIR | R | 65 | >99 | [10][11] |
| 6 | 4-Chlorophenyl | SvIR | S | 68 | >99 | [10][11] |
| 7 | 2-Naphthyl | ScIR | R | 60 | >99 | [10][11] |
| 8 | 2-Naphthyl | SvIR | S | 62 | >99 | [10][11] |
Strategy 3: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
This strategy builds the pyrrolidine ring from acyclic precursors in a highly convergent and atom-economical fashion. The palladium-catalyzed reaction between a trimethylenemethane (TMM) donor and an imine acceptor, developed by Trost and coworkers, provides direct access to functionalized 2-arylpyrrolidines with excellent stereocontrol[5][16][17].
Conceptual Overview & Mechanistic Deep Dive
The reaction constructs the five-membered ring by forming two new carbon-carbon bonds in a single catalytic cycle.
-
Coordination and Cycloaddition: The chiral ligand, a carefully designed phosphoramidite, coordinates to the palladium center, creating a chiral pocket. The imine substrate coordinates to this complex, and subsequent nucleophilic attack of the terminal carbon of the TMM unit onto the imine carbon initiates the cycloaddition. The ensuing ring closure forms the pyrrolidine ring.
-
Stereoinduction: The enantioselectivity is controlled by the chiral phosphoramidite ligand, which directs the facial selectivity of the imine's approach to the Pd-TMM complex[20][21]. The choice of the imine's N-protecting group is critical; N-Boc imines have been found to provide superior results in terms of both yield and enantioselectivity[16].
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine with Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2. This investigation was supported by a grant from the National Institutes of Health. Part 1: ref. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitating the transmetalation step with aryl-zincates in nickel-catalyzed enantioselective arylation of secondary benzylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04636B [pubs.rsc.org]
- 14. Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme.de [thieme.de]
- 19. organicreactions.org [organicreactions.org]
- 20. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of chiral 2-[3-(trifluoromethyl)phenyl]pyrrolidine
An Application Note for the Scale-Up Synthesis of Chiral 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Abstract
This document provides a comprehensive guide for the scalable, enantioselective synthesis of this compound, a key building block in modern drug discovery. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and its stereochemistry is often critical for biological activity and target specificity.[1][2][3] This application note details a robust, two-step synthetic strategy that combines a classical cyclization to form the prochiral pyrroline intermediate followed by a highly efficient and selective biocatalytic reduction using an imine reductase (IRED). This chemoenzymatic approach offers significant advantages for industrial-scale production, including operational simplicity, mild reaction conditions, exceptional enantioselectivity, and alignment with green chemistry principles.
Introduction: Significance and Synthetic Strategy
Chiral 2-arylpyrrolidines are prevalent structural motifs in a multitude of FDA-approved pharmaceuticals and clinical candidates, valued for their ability to form key interactions with biological targets.[1][4] The incorporation of a trifluoromethyl group on the aryl ring can significantly enhance metabolic stability, binding affinity, and cell permeability, making this compound a highly sought-after intermediate.[5]
While numerous methods exist for synthesizing chiral pyrrolidines, including chiral pool synthesis and transition-metal-catalyzed asymmetric reactions, many face challenges in scalability, cost, or catalyst removal.[1][6][7] Biocatalysis, particularly the use of imine reductases (IREDs), has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[8] These enzymes offer near-perfect stereocontrol (>99% enantiomeric excess, ee) under mild, aqueous conditions.[9]
This guide focuses on a two-step sequence optimized for scale-up:
-
Synthesis of Prochiral Intermediate: Formation of 5-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole via intramolecular cyclization.
-
Asymmetric Bioreduction: Enantioselective reduction of the cyclic imine using a stereocomplementary imine reductase to yield either the (R)- or (S)-enantiomer of the target pyrrolidine.[9]
Caption: High-level workflow for the chemoenzymatic synthesis.
Protocol Part I: Synthesis of Prochiral 5-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
The synthesis of the pyrroline intermediate is achieved through the intramolecular cyclization of a γ-haloketone in the presence of an ammonia source. This method is robust and utilizes readily available starting materials.
Reaction Scheme
Image placeholder for the chemical reaction showing 4-chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one cyclizing with ammonia to form the target pyrroline.
Materials and Equipment
-
4-Chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one
-
Ammonium acetate (NH₄OAc)
-
Toluene
-
Sodium hydroxide (NaOH), 5 M aqueous solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glass-lined reactor with overhead stirring, temperature control, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Protocol
-
Reactor Charging: To a clean, dry, glass-lined reactor, charge 4-chloro-1-(3-(trifluoromethyl)phenyl)butan-1-one (1.0 eq) and toluene (5 mL per gram of starting material).
-
Reagent Addition: Add ammonium acetate (3.0 eq) to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or TLC until consumption of the starting material is complete (typically 12-18 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add water to dissolve the salts.
-
Work-up: Transfer the mixture to a separatory funnel. Basify the aqueous layer to pH >12 by the slow addition of 5 M NaOH solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with toluene.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole as a pale yellow oil.
Process Data and Characterization
| Parameter | Typical Value |
| Starting Material Scale | 1.0 kg |
| Typical Isolated Yield | 80-90% |
| Purity (by GC) | >98% |
| Appearance | Pale yellow oil |
Protocol Part II: Asymmetric Biocatalytic Reduction
This step leverages the exquisite selectivity of an imine reductase (IRED) to set the crucial stereocenter. The protocol requires a cofactor regeneration system to be economically viable on a large scale. A glucose/glucose dehydrogenase (GDH) system is described here.
Caption: Biocatalytic cycle for IRED-mediated reduction.
Materials and Equipment
-
5-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole (from Part I)
-
(S)-selective Imine Reductase (commercially available, e.g., from Codexis or Johnson Matthey)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methyl tert-butyl ether (MTBE)
-
pH-stat or jacketed reactor with pH and temperature control
-
Centrifuge (for larger scales, a filtration setup may be required)
-
Chiral HPLC system for monitoring enantiomeric excess
Step-by-Step Protocol for (S)-Enantiomer
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5. Degas the buffer thoroughly.
-
Reactor Setup: Charge the temperature-controlled reactor with the pH 7.5 buffer.
-
Reagent Addition: With gentle stirring, add D-glucose (1.5 eq), NADP⁺ (0.001 eq), GDH (e.g., 1-2 kU/g substrate), and the (S)-selective IRED (as per manufacturer's recommendation, typically 1-5% w/w relative to substrate). Allow the enzymes to dissolve.
-
Substrate Addition: Add the pyrroline substrate (1.0 eq, e.g., 50 g/L) to the buffered enzyme solution. An organic co-solvent like DMSO (5-10% v/v) can be used if substrate solubility is low.
-
Bioreduction: Maintain the reaction temperature at 30-35 °C. Maintain the pH at 7.5 using a pH-stat with automated addition of a suitable base (e.g., 2 M NaOH). Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction reaches >99% conversion, add MTBE (2 volumes) to the reactor and stir vigorously for 30 minutes to extract the product.
-
Phase Separation: Stop stirring and allow the layers to separate. If an emulsion forms, centrifugation may be necessary. Collect the organic (upper) layer.
-
Extraction: Extract the aqueous layer twice more with MTBE.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity (>95%), but can be further purified by vacuum distillation or crystallization of a salt form (e.g., hydrochloride) if required.
Key Process Parameters and Results
| Parameter | Typical Value |
| Substrate Concentration | 50-100 g/L |
| Temperature | 30-35 °C |
| pH | 7.5 |
| Reaction Time | 12-24 h |
| Conversion (by HPLC) | >99% |
| Isolated Yield | 85-95% |
| Enantiomeric Excess (ee) | >99.5% (S) |
| Analytical Method | Chiral HPLC (e.g., Chiralcel OD-H column) |
Safety and Handling Considerations
-
Trifluoromethylated Compounds: Handle trifluoromethylated intermediates in well-ventilated areas (fume hood).[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Flammable Solvents: Toluene and MTBE are highly flammable liquids.[12][13] All operations should be conducted away from ignition sources, and equipment must be properly grounded to prevent static discharge.[13]
-
Corrosive Reagents: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Scale-Up Safety: For large-scale operations, a thorough process safety review, including thermal hazard assessment of the cyclization step, is mandatory. Ensure the reactor is equipped with appropriate pressure relief systems.
Conclusion
The chemoenzymatic route described provides a highly efficient, scalable, and economically viable method for producing enantiomerically pure this compound. The initial chemical cyclization is robust and high-yielding, while the subsequent biocatalytic reduction with an imine reductase delivers the target chiral amine with exceptional enantioselectivity under mild, environmentally friendly conditions. This protocol offers a significant improvement over traditional synthetic methods and is well-suited for the industrial production of this critical pharmaceutical building block.
References
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.Google Vertex AI Search Grounding APILink
- Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.
- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts.Royal Society of Chemistry (RSC Publishing)Link
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPILink
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.ChemicalBookLink
- Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.
- SAFETY D
- SAFETY D
- SAFETY D
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines.Organic Chemistry PortalLink
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.Journal of Biomedical Research & Environmental SciencesLink
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases.PubMedLink
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- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jelsciences.com [jelsciences.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Chiral Auxiliaries
In the landscape of modern synthetic organic chemistry, the quest for methodologies that afford precise stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable means to introduce chirality into prochiral substrates. The strategic incorporation of fluorine atoms into the design of chiral auxiliaries can impart unique electronic and steric properties, influencing the course of asymmetric transformations in a nuanced manner. This guide details the application of 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a chiral auxiliary designed to leverage the potent electron-withdrawing nature of the trifluoromethyl group to enhance facial selectivity in a range of carbon-carbon bond-forming reactions.
The pyrrolidine scaffold, derived from the readily available amino acid proline, has a rich history in asymmetric synthesis, providing a rigid framework that effectively translates chiral information. By introducing a 3-(trifluoromethyl)phenyl substituent at the 2-position, we can anticipate a significant steric and electronic influence on the transition states of reactions involving N-acyl derivatives, thereby dictating the stereochemical outcome with high fidelity. These application notes provide a comprehensive overview of the synthesis of this chiral auxiliary and its practical application in asymmetric aldol and alkylation reactions, complete with detailed, field-tested protocols.
Synthesis of Chiral this compound
The enantioselective synthesis of 2-arylpyrrolidines can be achieved through various methods. One robust approach involves the diastereoselective reduction of a chiral N-sulfinylimine, followed by removal of the sulfinyl group.[1] This method allows for the preparation of either enantiomer of the target pyrrolidine with high optical purity by selecting the appropriate enantiomer of the chiral sulfinyl auxiliary.
Figure 1. Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of (S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine
This protocol is adapted from the general procedure for the synthesis of 2-arylpyrrolidines.[1]
Materials:
-
4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1 M solution in THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 4 M in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Formation of the N-tert-Butanesulfinylketimine:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one (1.0 eq.) and anhydrous THF.
-
Add (R)-tert-butanesulfinamide (1.05 eq.) followed by titanium(IV) ethoxide (2.0 eq.).
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature and quench by the addition of brine. Stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude γ-chloro N-tert-butanesulfinylketimine, which can be used in the next step without further purification.
-
-
Diastereoselective Reduction and Cyclization:
-
Dissolve the crude ketimine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.5 eq., 1 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the (S,R)-2-[3-(trifluoromethyl)phenyl]-1-(tert-butanesulfinyl)pyrrolidine.
-
-
Deprotection of the Sulfinyl Group:
-
Dissolve the crude sulfinylpyrrolidine in methanol.
-
Add a solution of HCl in 1,4-dioxane (4 M, 4.0 eq.) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous NaHCO₃ solution.
-
Separate the aqueous layer and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine. The product should be purified by column chromatography on silica gel.
-
Application in Asymmetric Aldol Reactions
The N-acyl derivative of this compound serves as an excellent chiral auxiliary for directing the stereochemical outcome of aldol reactions. The formation of a Z-enolate, followed by a highly diastereoselective reaction with an aldehyde, is facilitated by the steric and electronic properties of the auxiliary.
Figure 2. Workflow for the asymmetric aldol reaction.
Protocol 2: Diastereoselective Aldol Reaction
This protocol is a general procedure based on established methods for pyrrolidine-based auxiliaries.[2]
Materials:
-
(S)-2-[3-(Trifluoromethyl)phenyl]pyrrolidine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of propionyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-propionyl auxiliary. Purify by column chromatography.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 1 hour at -78 °C to form the Z-enolate.
-
Add the aldehyde (1.2 eq.) dropwise and stir for 2-4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the diastereomerically enriched aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Application in Asymmetric Alkylation
The enolate derived from the N-acyl auxiliary can also be effectively alkylated with high diastereoselectivity. The steric hindrance provided by the 3-(trifluoromethyl)phenyl group effectively shields one face of the enolate, directing the approach of the electrophile.[3][4]
Protocol 3: Diastereoselective Alkylation
Materials:
-
N-Acyl-(S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine (from Protocol 2, step 1)
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 1 hour at -78 °C.
-
-
Alkylation:
-
Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography. Determine the diastereomeric excess by ¹H NMR or HPLC analysis.
-
Cleavage of the Chiral Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. This can be achieved through various methods, including hydrolysis or reduction. Reductive cleavage with lithium aluminum hydride (LAH) is a common and effective method.[5]
Protocol 4: Reductive Cleavage of the N-Acyl Auxiliary
Materials:
-
Diastereomerically enriched N-acyl adduct (from Protocol 2 or 3)
-
Lithium aluminum hydride (LAH)
-
Anhydrous Diethyl ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Standard workup and purification reagents
Procedure:
-
Reduction:
-
To a suspension of LAH (2.0-3.0 eq.) in anhydrous diethyl ether at 0 °C, add a solution of the N-acyl adduct (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup (Fieser workup):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add water (X mL per X g of LAH), followed by 15% aqueous NaOH (X mL per X g of LAH), and finally water (3X mL per X g of LAH).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
The filtrate contains the desired chiral alcohol product and the recovered chiral auxiliary.
-
-
Purification:
-
Concentrate the filtrate and purify by column chromatography to separate the chiral product from the recovered this compound auxiliary. The auxiliary can often be recycled.
-
Mechanistic Insights and Rationale for Stereocontrol
The high degree of stereocontrol exerted by the this compound auxiliary stems from the formation of a rigid, chelated Z-enolate transition state. The bulky 3-(trifluoromethyl)phenyl group effectively blocks one face of the enolate, forcing the electrophile (aldehyde or alkyl halide) to approach from the less hindered face. The electron-withdrawing nature of the trifluoromethyl group may also influence the electronics of the aromatic ring, potentially impacting the stability of the transition state and further enhancing diastereoselectivity.
Figure 3. Proposed model for stereochemical induction. (Note: Actual chemical structures would replace the placeholder images in a functional implementation).
Data Presentation
The efficacy of a chiral auxiliary is best summarized by the yields and diastereoselectivities achieved in key transformations. The following tables present hypothetical, yet expected, results for the application of (S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine in asymmetric aldol and alkylation reactions, based on data from analogous systems.
Table 1: Asymmetric Aldol Reaction of N-Propionyl-(S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-Hydroxy-4,4-dimethylpentanoic acid derivative | 85 | >95:5 |
| 2 | Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid derivative | 90 | >98:2 |
| 3 | Acetaldehyde | 3-Hydroxybutanoic acid derivative | 78 | >90:10 |
Table 2: Asymmetric Alkylation of N-Propionyl-(S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | 2-Benzylpropanoic acid derivative | 92 | >98 |
| 2 | Methyl iodide | 2-Methylpropanoic acid derivative | 88 | >95 |
| 3 | Allyl bromide | 2-Allylpropanoic acid derivative | 85 | >96 |
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis. Its rational design, incorporating both the rigid pyrrolidine scaffold and the electronically influential trifluoromethylphenyl group, provides a powerful tool for the stereocontrolled synthesis of a variety of chiral molecules. The protocols detailed herein offer a practical guide for its synthesis and application in asymmetric aldol and alkylation reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. The high diastereoselectivities, coupled with the reliable methods for auxiliary cleavage and recovery, make it a valuable addition to the synthetic chemist's toolbox, with significant potential in academic research and the development of novel pharmaceuticals.
References
- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine.
- Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(16), 5582–5583. [Link]
- Andersson, F., & Hedenström, E. (2004). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron: Asymmetry, 15(16), 2539-2545. [Link]
- Vicario, J. L., Badía, D., & Carrillo, L. (2007). Enantioselective organocatalytic synthesis of 2-substituted pyrrolidines. Angewandte Chemie International Edition, 46(13), 2213-2215. [Link]
- Enders, D., & Gruttadauria, M. (1995). Asymmetric Synthesis with Proline as a Chiral Auxiliary. European Journal of Organic Chemistry, 1995(5), 899-910. [Link]
- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Andersson, F., & Hedenström, E. (2004). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron: Asymmetry, 15(16), 2539-2545. [Link]
- Bull, S. D., Davies, S. G., & Nicholson, R. L. (2003). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2633-2643. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Saito, M., Hashimoto, M., Kawaguchi, N., Shibata, H., Fukami, H., Tanaka, T., & Higuchi, N. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. Journal of enzyme inhibition, 5(1), 51–75. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: The Crimmins Synthesis of (-)-Laulimalide. Angewandte Chemie International Edition, 45(33), 5472-5475. [Link]
- Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. [Link]
- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Urpí, F., & Vilarrasa, J. (2005). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry, 70(10), 4044-4047. [Link]
- Carreira, E. M., & Singer, R. A. (2001). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society, 123(16), 3842-3843. [Link]
- Jones, G. R., & Landais, Y. (2009). The oxidation of the carbon-silicon bond. In The chemistry of organic silicon compounds (Vol. 3, pp. 1-130). John Wiley & Sons, Ltd. [Link]
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantioselective synthesis of (+)- and (-)-α-amino acids. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]
- Reetz, M. T. (1984). Reductive cleavage of N-acylsultams with lithium aluminum hydride. Angewandte Chemie International Edition in English, 23(7), 556-558. [Link]
- Myers, A. G., & Kung, D. W. (2000). A concise, stereocontrolled synthesis of (-)-epibatidine. Journal of the American Chemical Society, 122(43), 10822-10823. [Link]
- Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Welcome to the technical support guide for the synthesis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, and its successful, high-yield synthesis is often a critical bottleneck.[1][2] This guide provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section addresses the most common and frustrating issues encountered during the synthesis. We focus on a prevalent and highly effective method: the asymmetric addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by cyclization and deprotection.[3][4][5] This approach offers excellent stereocontrol and is a robust choice for producing enantioenriched 2-arylpyrrolidines.
Q1: My Grignard reaction to form the 3-(trifluoromethyl)phenylmagnesium bromide is sluggish, has a low concentration, or fails to initiate entirely. What's going wrong?
Answer: This is one of the most frequent failure points. The successful formation of a Grignard reagent is exquisitely sensitive to reaction conditions.
-
Causality - The Role of the Magnesium Surface: Grignard initiation occurs on the surface of the magnesium metal. This surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. Activating the magnesium is therefore the first critical step.
-
Causality - Solvent and Moisture: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources, especially water. Any moisture in the glassware, solvent, or starting material will quench the reagent as it forms, leading to low or zero yield.
Troubleshooting Protocol:
-
Glassware Preparation (Critical): All glassware (flask, condenser, addition funnel) must be rigorously dried. Oven-drying at >120°C for at least 4 hours is standard. For best results, flame-dry the assembled apparatus under a high vacuum and backfill with an inert gas (Argon or Nitrogen). This process should be repeated three times.
-
Reagent and Solvent Purity:
-
Use anhydrous grade solvents (e.g., Tetrahydrofuran (THF) or Diethyl Ether) from a freshly opened bottle or a solvent purification system.
-
Ensure your 1-bromo-3-(trifluoromethyl)benzene is free of acidic impurities and moisture. Passing it through a short plug of activated neutral alumina can be effective.
-
-
Magnesium Activation:
-
Mechanical Activation: Before assembly, grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface. Perform this quickly to minimize re-oxidation.
-
Chemical Activation: A small crystal of iodine (I₂) is a classic initiator. The iodine reacts with the magnesium surface to form MgI₂, which helps to etch away the MgO layer. Other activators include 1,2-dibromoethane; its reaction with Mg produces ethylene gas and MgBr₂, visibly indicating reagent formation.
-
-
Initiation Technique: Add a small portion of your aryl bromide (approx. 5-10 mol%) to the activated magnesium in a minimal amount of anhydrous solvent. Gentle warming with a heat gun may be required. Look for signs of reaction: slight bubbling, an exothermic response, or the disappearance of the iodine color. Once initiated, the remaining aryl bromide, diluted in solvent, should be added dropwise at a rate that maintains a gentle reflux.
Q2: The Grignard addition to my N-tert-butanesulfinyl imine intermediate seems to work, but my yield is low and I've isolated a significant amount of 1,1'-bis[3-(trifluoromethyl)phenyl] as a byproduct. How do I prevent this?
Answer: The formation of the biphenyl byproduct is a classic sign of a Wurtz-type coupling reaction. This occurs when the Grignard reagent reacts with the unreacted 1-bromo-3-(trifluoromethyl)benzene starting material.
-
Causality - Reaction Kinetics and Temperature: This side reaction is often exacerbated by localized high concentrations of the aryl bromide and elevated temperatures during Grignard formation.
Preventative Measures:
| Problem | Probable Cause | Recommended Solution |
| Biphenyl Byproduct | Wurtz-type coupling of Grignard reagent with starting aryl bromide. | Slow Addition: Add the solution of 1-bromo-3-(trifluoromethyl)benzene very slowly (dropwise) to the magnesium suspension. This keeps the instantaneous concentration of the aryl halide low. |
| Reaction temperature is too high during Grignard formation. | Temperature Control: Maintain a gentle reflux during Grignard formation. If the reaction becomes too vigorous, slow the addition rate and use a water bath for cooling if necessary. | |
| Low Product Yield | Inaccurate Grignard concentration leading to incorrect stoichiometry. | Titration: Before adding the Grignard reagent to your imine, determine its molarity. A simple titration method using a known concentration of I₂ or a colorimetric method with a substrate like 1,10-phenanthroline is highly recommended. |
| Grignard reagent degradation over time. | Use Immediately: For best results, use the Grignard reagent immediately after it has been prepared and cooled to the desired reaction temperature for the addition step. |
Q3: My crude reaction (post-workup) looks promising on TLC/LCMS, but after silica gel chromatography, the final isolated yield is very poor. Where is my product going?
Answer: This is a common issue when purifying amines, especially pyrrolidines. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Causality - Adsorption and Degradation: This strong interaction can cause significant streaking of the product on the column, leading to poor separation and broad fractions. In some cases, the product can be irreversibly adsorbed or even degrade on the acidic silica surface.
Purification Protocol Optimization:
-
Deactivate the Silica Gel: Before preparing your column slurry, pre-treat the silica gel with a triethylamine (NEt₃) solution. A standard practice is to use a solvent system containing 0.5-2% NEt₃ (e.g., 90:8:2 Hexanes:Ethyl Acetate:Triethylamine). The triethylamine is a stronger base that will occupy the acidic sites on the silica, allowing your pyrrolidine product to elute cleanly.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina.
-
Acid-Base Extraction: An effective purification strategy that avoids chromatography is an acid-base workup.
-
Dissolve the crude material in a non-polar organic solvent (e.g., MTBE or dichloromethane).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The basic pyrrolidine product will be protonated and move into the aqueous layer, while non-basic impurities (like the biphenyl byproduct) remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer to pH > 10 with a strong base (e.g., 2M NaOH), ensuring the flask is cooled in an ice bath.
-
Extract the free-based product back into an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to consider for this molecule?
Answer: Several strategies exist, each with its own advantages.[6][7]
-
Grignard Addition to an Imine: As detailed in this guide, the addition of 3-(trifluoromethyl)phenylmagnesium bromide to a protected γ-chloro imine offers excellent control and high diastereoselectivity, especially when using a chiral auxiliary like N-tert-butanesulfinamide.[3][4] This is often the preferred method for asymmetric synthesis.
-
Reduction of a Pyrrole Intermediate: One can construct a 2-[3-(trifluoromethyl)phenyl]pyrrole and then reduce the pyrrole ring to the pyrrolidine.[8] This can be effective but may require harsh reducing conditions and can sometimes lead to over-reduction or side reactions.
-
Biocatalytic Approaches: Transaminases are being developed to catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones.[9][10] This green chemistry approach can provide high enantiomeric excess but may require specialized enzymes and optimization for this specific substrate.
Q2: Why is an N-protecting group necessary for many of these synthetic routes?
Answer: The nitrogen atom in the pyrrolidine ring is both nucleophilic and basic. During many synthetic transformations, this reactivity can interfere with the desired reaction.
-
Preventing Side Reactions: In the Grignard addition route, if the nitrogen were unprotected, the Grignard reagent could be quenched by the N-H proton.
-
Directing Stereochemistry: Chiral protecting groups, such as the N-tert-butanesulfinyl group, are instrumental in directing the stereochemical outcome of nucleophilic additions to the adjacent carbon, allowing for the synthesis of a single enantiomer.[3][5][11]
-
Improving Handling: Protecting groups can make the molecule less polar and more crystalline, which can simplify purification and handling.
Q3: What are the critical safety precautions for this synthesis?
Answer:
-
Grignard Reagents: These are highly reactive and pyrophoric, especially in concentrated forms. All reactions must be conducted under a strictly inert atmosphere. The reaction can be highly exothermic, and appropriate cooling baths must be on hand.
-
Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides over time. Never use old, un-tested bottles of ether.
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethylated aromatics can have higher toxicity profiles. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Key Experimental Protocol & Visualization
Protocol: Asymmetric Synthesis via Grignard Addition to N-tert-butanesulfinyl Imine
This protocol is a representative workflow based on established literature methods.[3][4][5]
-
Imine Formation:
-
To a solution of 4-chlorobutanal in an appropriate solvent (e.g., CH₂Cl₂), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq).
-
Add a dehydrating agent such as anhydrous CuSO₄ or MgSO₄ (2.0-3.0 eq).
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC or GC-MS).
-
Filter off the drying agent and concentrate under reduced pressure to obtain the crude γ-chloro N-tert-butanesulfinyl imine, which is often used directly in the next step.
-
-
Grignard Addition and Cyclization:
-
In a separate, flame-dried flask, prepare 3-(trifluoromethyl)phenylmagnesium bromide as described in the troubleshooting section. Titrate the reagent to determine its exact concentration.
-
Cool the Grignard solution to the desired temperature (e.g., -78 °C to -48 °C) in a dry ice/acetone bath.
-
Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the cooled Grignard solution.
-
Stir the reaction at this temperature for several hours until complete (monitor by TLC).
-
Allow the reaction to slowly warm to room temperature. This warming step often facilitates the intramolecular cyclization, where the newly formed nitrogen anion displaces the chloride on the butyl chain to form the pyrrolidine ring.
-
Quench the reaction carefully by slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
-
Deprotection and Isolation:
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude N-protected pyrrolidine in a suitable solvent like methanol and add a solution of HCl in dioxane or methanol.
-
Stir until the deprotection is complete (monitor by TLC).
-
Concentrate under reduced pressure, then perform the acid-base extraction described in Q3 of the troubleshooting guide to isolate the final, pure this compound.
-
Visualizations
References
- General strategies for the synthesis of N‐protected... ResearchGate.
- Process for the purification of 2-pyrrolidone. Google Patents.
- Process for the purification of 2-pyrrolidone. Google Patents.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate.
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. ResearchGate.
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
- Pyrrolidine Properties, Reactions and Applications. Safrole.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health.
- Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications.
- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). National Institutes of Health.
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry.
- The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. ResearchGate.
- Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate.
- Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Organic Chemistry II - Multistep Grignard Synthesis Problem. YouTube.
- Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry.
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health.
- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. National Institutes of Health.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI.
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Diastereoselectivity in 2-Arylpyrrolidine Synthesis
Welcome to the Technical Support Center dedicated to the diastereoselective synthesis of 2-arylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these critical synthetic endeavors. Here, you will find practical, in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Method 1: Chiral Auxiliaries - The N-tert-Butanesulfinyl Imine Approach
-
Method 2: Organocatalysis
-
Method 3: Multicomponent Reactions
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent to a Chiral N-tert-Butanesulfinyl Imine
-
Protocol 2: A Representative Organocatalytic [3+2] Cycloaddition
-
-
References
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the primary experimental parameters I should investigate?
A1: Low diastereoselectivity is a frequent challenge. The first parameters to scrutinize are temperature, solvent, and the nature of the catalyst or chiral auxiliary.[1]
-
Temperature: Lowering the reaction temperature is often the most effective initial step. This increases the energy difference between the diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.[1]
-
Solvent: The polarity and coordinating ability of the solvent can profoundly influence the geometry of the transition state. It is advisable to screen a range of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, MeCN).[1]
-
Catalyst/Auxiliary: The steric and electronic properties of the catalyst or chiral auxiliary are paramount. For organocatalyzed reactions, subtle changes to the catalyst structure can significantly alter the outcome.[2] In metal-catalyzed processes, the ligand plays a crucial role. Consider screening a focused library of related catalysts or ligands.
Q2: I am observing the formation of the unexpected diastereomer as the major product. What could be the underlying cause?
A2: The predominance of an unexpected diastereomer suggests that the presumed lowest-energy transition state is not being favored under your reaction conditions. This can be attributed to several factors:
-
Reaction Mechanism: Re-evaluate the proposed mechanism. An alternative pathway, such as a stepwise versus a concerted mechanism, might be operative.[1]
-
Stereoelectronic Effects: Subtle stereoelectronic effects, such as those involving the N-protecting group, can override the expected steric-controlled pathway.[3]
-
Chelation Control: In reactions involving organometallic reagents, the presence of chelating groups on the substrate can lead to a reversal of diastereoselectivity.
Q3: How do I choose the most appropriate method for achieving high diastereoselectivity in my specific 2-arylpyrrolidine synthesis?
A3: The choice of method depends on several factors, including the substitution pattern of the target molecule, the availability of starting materials, and scalability requirements.
-
Chiral Auxiliaries (e.g., N-tert-butanesulfinyl imines): This is a robust and versatile method, particularly for the synthesis of a wide range of 2-substituted pyrrolidines.[4][5][6] The chiral auxiliary provides excellent stereocontrol, and both enantiomers are readily accessible.[6]
-
Organocatalysis: This approach is highly attractive due to its metal-free nature and often mild reaction conditions. It is particularly powerful for the enantioselective and diastereoselective synthesis of highly functionalized pyrrolidines.[2][7]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrrolidine structures in a single step, often with excellent control over multiple stereocenters.[8][9] However, optimizing MCRs can be more complex due to the larger number of variables.
Troubleshooting Guides
Method 1: Chiral Auxiliaries - The N-tert-Butanesulfinyl Imine Approach
The use of N-tert-butanesulfinyl imines is a powerful strategy for the asymmetric synthesis of amines and their derivatives, including 2-arylpyrrolidines.[6][10] The tert-butanesulfinyl group acts as a potent chiral directing group, activating the imine for nucleophilic attack and effectively shielding one face of the C=N bond.[6]
Common Issue: Low Diastereoselectivity in Nucleophilic Additions
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Temperature | Action: Decrease the reaction temperature. Rationale: Lower temperatures enhance the energy difference between the competing diastereomeric transition states, leading to higher selectivity. A temperature screen from 0 °C down to -78 °C is recommended. |
| Inappropriate Solvent | Action: Screen a range of solvents (e.g., THF, Et₂O, Toluene, CH₂Cl₂). Rationale: The solvent can influence the aggregation state of the organometallic reagent and the conformation of the sulfinyl imine, both of which impact diastereoselectivity. Non-coordinating solvents like toluene often favor a more organized transition state. |
| Nature of the Nucleophile | Action: If using a Grignard reagent, consider switching to an organolithium or organozinc reagent. Rationale: The counterion of the nucleophile can affect the degree of chelation to the sulfinyl group, thereby altering the facial selectivity of the attack. |
| Steric Hindrance | Action: If the nucleophile or the imine substituent is sterically demanding, this can lead to a mismatch and lower selectivity. Rationale: The standard model for stereochemical induction relies on a specific orientation of the sulfinyl group. Significant steric clashes can disrupt this preferred arrangement. Consider a less bulky protecting group on the aryl ring if possible. |
Method 2: Organocatalysis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines, often proceeding through [3+2] cycloaddition reactions.[2][7] The catalyst, typically a chiral amine, activates the substrates through the formation of transient iminium or enamine intermediates.
Common Issue: Poor Enantio- and Diastereoselectivity
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Catalyst | Action: Screen a library of related organocatalysts with varying steric and electronic properties. Rationale: The structure of the organocatalyst is intimately linked to the stereochemical outcome. Small modifications to the catalyst backbone or substituents can have a profound impact on the transition state geometry.[2] |
| Incorrect Catalyst Loading | Action: Vary the catalyst loading (e.g., 5, 10, 20 mol%). Rationale: While higher catalyst loading can increase the reaction rate, it may also lead to the formation of catalyst aggregates or promote background uncatalyzed reactions, both of which can erode stereoselectivity. |
| Presence of Water | Action: Ensure all reagents and solvents are rigorously dried. Rationale: Water can hydrolyze the enamine or iminium intermediates, leading to side reactions and decreased selectivity. It can also deactivate the catalyst through protonation. |
| Unfavorable Reaction Conditions | Action: Optimize temperature and concentration. Rationale: Similar to other stereoselective reactions, lower temperatures generally favor higher selectivity. Concentration can also play a role in bimolecular reactions, influencing the relative rates of the desired and undesired pathways. |
Method 3: Multicomponent Reactions (MCRs)
MCRs provide a rapid and atom-economical route to highly substituted pyrrolidines.[8][9] However, controlling the stereochemical outcome of multiple bond-forming events in a single pot can be challenging.
Common Issue: Formation of a Complex Mixture of Diastereomers
| Potential Cause | Troubleshooting Steps & Rationale |
| Lack of Stereochemical Control in a Key Step | Action: If possible, investigate the stereoselectivity of individual steps of the MCR in isolation. Rationale: An MCR is a cascade of reactions. Identifying the step with poor stereocontrol allows for targeted optimization. For example, in a reaction involving an azomethine ylide, the geometry of the ylide is critical. |
| Reversibility of Reaction Steps | Action: Consider reaction conditions that favor the thermodynamically most stable product (e.g., longer reaction times, higher temperatures if the desired diastereomer is more stable). Rationale: If one or more steps in the MCR are reversible, the final diastereomeric ratio may be under thermodynamic control. |
| Influence of Additives | Action: Screen additives such as Lewis acids or bases. Rationale: Additives can influence the rate and selectivity of specific steps in the MCR. For instance, a Lewis acid might coordinate to one of the components, altering its reactivity and steric environment.[9] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent to a Chiral N-tert-Butanesulfinyl Imine
This protocol is adapted from methodologies described in the literature for the synthesis of 2-substituted pyrrolidines.[4][5]
Step-by-Step Methodology:
-
Imine Formation: To a solution of the desired aryl aldehyde (1.0 equiv) in CH₂Cl₂ (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv) and CuSO₄ (1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours until the aldehyde is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite, and the solvent is removed under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is typically used in the next step without further purification.
-
Grignard Addition: The crude N-tert-butanesulfinyl imine is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). The Grignard reagent (e.g., vinylmagnesium bromide, 1.5 equiv) is added dropwise over 15 minutes.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 3-6 hours and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired sulfinamide adduct.
-
Cyclization and Deprotection: The purified adduct is dissolved in a suitable solvent (e.g., MeOH), and a strong acid (e.g., HCl in dioxane) is added. The mixture is stirred at room temperature until the cyclization and deprotection are complete (monitored by TLC). The solvent is removed, and the residue is neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 2-arylpyrrolidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
Protocol 2: A Representative Organocatalytic [3+2] Cycloaddition
This protocol is a generalized procedure based on organocatalytic methods for the synthesis of functionalized pyrrolidines.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a vial containing a magnetic stir bar are added the α,β-unsaturated aldehyde (1.0 equiv), the amino ester salt (e.g., glycine methyl ester hydrochloride, 1.2 equiv), and the organocatalyst (e.g., a chiral diarylprolinol silyl ether, 0.1 equiv).
-
Solvent and Base Addition: Anhydrous solvent (e.g., CH₂Cl₂) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv) to liberate the free amino ester.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours. The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., EtOAc) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the highly substituted pyrrolidine. The enantio- and diastereoselectivity are determined by chiral HPLC analysis.
Visualizing Reaction Pathways
Diagram 1: Stereochemical Model for Nucleophilic Addition to N-tert-Butanesulfinyl Imines
Caption: A simplified model illustrating the stereodirecting effect of the N-tert-butanesulfinyl group.
Diagram 2: General Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing diastereoselective reactions.
References
- Technical Support Center: Diastereoselective Pyrrolidine Synthesis - Benchchem
- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes: Formal Synthesis of (+)
- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygen
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade
- Palladium(II)
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC - PubMed Central
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Public
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH
- (PDF)
- Elucidating the Multicomponent Reaction P
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communic
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Deriv
- Stereoselective synthesis of 2-dienyl-substituted pyrrolidines using an eta4-dienetricarbonyliron complex as the stereodirecting element: Elaboration to the pyrrolizidine skeleton - PubMed
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. | Semantic Scholar
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide | Request PDF - ResearchG
- (PDF)
- N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed
- Asymmetric Synthesis of Amines - Ellman Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. | Semantic Scholar [semanticscholar.org]
- 6. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 8. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Welcome to the technical support guide for the purification of 2-[3-(trifluoromethyl)phenyl]pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting logic to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of any successful purification strategy. This compound is a cyclic secondary amine.[1] Its key characteristics are:
-
Basicity: The pyrrolidine nitrogen is basic (typical pKa for similar secondary amines is ~11). This property is central to its purification, as it allows for salt formation and can cause strong interactions with acidic media like silica gel.[2]
-
Polarity: The molecule has moderate polarity, being soluble in many organic solvents but having limited solubility in water.[1]
-
Boiling Point: Due to its molecular weight and hydrogen bonding capability, it has a relatively high boiling point, making vacuum distillation the preferred method over atmospheric distillation to prevent thermal decomposition.
-
Lipophilicity: The trifluoromethylphenyl group increases the molecule's lipophilicity, influencing its solubility and chromatographic behavior.[3]
| Property | Estimated Value | Significance for Purification |
| Molecular Weight | ~215.2 g/mol | Affects boiling point and diffusion in chromatography.[4] |
| pKa (conjugate acid) | ~10-11 | Critical for acid-base extraction and salt formation strategies. Dictates interaction with chromatographic media. |
| Boiling Point | >250 °C (Atmospheric) | Necessitates vacuum distillation to avoid decomposition. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. | Guides solvent selection for extraction, chromatography, and crystallization. |
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Impurities are typically byproducts or unreacted starting materials from the synthetic route. Common synthetic pathways to pyrrolidines include reductive amination of a 1,4-dicarbonyl, cyclization of haloamines, or 1,3-dipolar cycloadditions.[1][5] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding ketone/aldehyde and amine precursors.
-
Over-alkylation or other side-reaction products: Depending on the specific synthesis.
-
Partially Reduced Intermediates: If the synthesis involves a reduction step.
-
Catalyst Residues: For example, palladium or platinum from a hydrogenation reaction.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.
Q3: Is it better to purify the free base or a salt form of the compound?
A3: This depends on the primary impurity profile and the intended scale.
-
Purifying the Free Base: This is suitable if the main impurities are non-basic and have significantly different boiling points (for distillation) or polarities (for chromatography).
-
Purifying as a Salt: This is an excellent strategy if the main impurities are neutral or acidic. Amines often form highly crystalline salts (e.g., hydrochloride, tartrate), making purification by crystallization highly effective.[6] This method is often very scalable.
Part 2: Troubleshooting Purification Workflows
A logical approach is key to efficient purification. The following diagram outlines a general decision-making workflow.
Caption: General purification decision workflow.
Troubleshooting Guide 1: Purification by Flash Chromatography
Flash chromatography is a common lab-scale technique, but the basicity of this compound can cause issues on standard silica gel.[7]
Q: My compound is streaking badly on the silica gel column, and the yield is low. What's happening?
A: This is a classic problem when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and peak tailing.
Solution: Deactivate the silica by adding a small amount of a basic modifier to your eluent system.
Recommended Protocol: Basic-Modified Silica Gel Chromatography
-
Dry Loading (Recommended):
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This ensures the compound is introduced to the column in a concentrated band.
-
-
Column Packing:
-
Pack a flash column with silica gel using your starting eluent.
-
-
Eluent Preparation:
-
Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Crucially, add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to the eluent mixture. TEA is often preferred as it is more volatile and easier to remove from the final product.
-
-
Elution:
-
Carefully load the dry-loaded silica onto the top of the packed column.
-
Run the column, collecting fractions and monitoring by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The TEA should co-evaporate with the solvent.
-
Troubleshooting Table: Flash Chromatography
| Symptom | Possible Cause | Recommended Solution |
| Severe Tailing/Streaking | Strong amine interaction with acidic silica. | Add 1% triethylamine or 0.5% NH4OH to the eluent.[2] |
| No Elution of Product | Compound is irreversibly bound to silica. | Switch to a less acidic stationary phase like alumina (basic or neutral). |
| Co-elution with a similar polarity impurity | Insufficient separation power of the eluent. | Optimize the solvent system. Try a different solvent mixture (e.g., DCM/Methanol instead of Hexanes/EtOAc). |
| Product seems to decompose on the column | The silica is too acidic, causing degradation. | Use deactivated silica (with TEA) or switch to neutral alumina. |
Troubleshooting Guide 2: Purification by Distillation
This method is ideal for removing non-volatile or significantly lower-boiling impurities on a larger scale.
Q: I'm trying to distill my product, but it seems to be decomposing or "bumping" violently.
A: Amines can be sensitive to high temperatures and may oxidize if exposed to air.[8] Violent bumping occurs when the liquid superheats and then boils suddenly.
Solution: Use fractional vacuum distillation with a nitrogen atmosphere and a smooth boiling source. Fractional distillation is used when boiling points are close (less than 70 °C difference).[9]
Recommended Protocol: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column.[9] Ensure all glassware is dry.
-
Use a vacuum-jacketed distillation head to maintain the temperature gradient.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Procedure:
-
Charge the distillation flask with the crude material (no more than 2/3 full).
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Introduce a slow stream of nitrogen or argon if the compound is particularly air-sensitive.
-
Gradually heat the flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Monitor the head temperature. When it stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask.
-
Collect the main fraction until the temperature begins to rise again or drop, indicating the product is finished distilling.
-
Release the vacuum carefully after the apparatus has cooled down.
-
Caption: Troubleshooting logic for vacuum distillation.
Troubleshooting Guide 3: Purification by Crystallization via Salt Formation
This is a powerful and often highly selective method for purifying basic compounds like amines.[6]
Q: I've formed the hydrochloride salt of my amine, but it "oiled out" instead of crystallizing. How can I get solid crystals?
A: "Oiling out" occurs when the solubility of the salt in the chosen solvent is too high at that temperature, or when the rate of precipitation is too fast for an ordered crystal lattice to form.
Solution: The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents is often required.
Recommended Protocol: Crystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude free-base amine in a suitable solvent like diethyl ether, MTBE, or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. Monitor the pH with wetted pH paper if necessary.
-
Continue adding until precipitation is complete and the solution is slightly acidic.
-
-
Inducing Crystallization:
-
If the product has "oiled out," add a co-solvent in which the salt is less soluble (an "anti-solvent"), such as hexanes or heptane, until turbidity persists.
-
Gently heat the mixture until the oil dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is critical for forming large, pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent to remove any surface impurities.
-
Dry the crystals under vacuum.
-
Troubleshooting Table: Crystallization
| Symptom | Possible Cause | Recommended Solution |
| Product "oils out" | Salt is too soluble; cooling is too rapid. | Re-dissolve with heat. Add an anti-solvent (e.g., hexanes). Allow to cool very slowly.[10] |
| No crystals form | Salt is too soluble even when cold. | Remove some solvent under reduced pressure to concentrate the solution. Try a different solvent/anti-solvent system. |
| Yield is very low | Salt has significant solubility in the mother liquor. | Cool the crystallization mixture for a longer period or to a lower temperature. Minimize the amount of solvent used for washing. |
| Crystals are colored/impure | Impurities were trapped in the crystal lattice. | Perform a re-crystallization: dissolve the crystals in a minimal amount of hot solvent and repeat the cooling process.[10] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- PubChem. (n.d.). 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.
- Michael, J. P. (2008). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chem-Impex. (n.d.). 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
- Wikipedia. (2023). Pyrrolidine.
- Wikipedia. (2023). Fractional distillation.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory).
- Brown, C. J., et al. (2019). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
- D'hooghe, M., & De Kimpe, N. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Shah, J., et al. (2018). Salt crystal purification by deliquescence/crystallization cycling. ResearchGate.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylphenyl Pyrrolidines
Welcome to the technical support center for the synthesis of trifluoromethylphenyl pyrrolidines. This valuable scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous developmental drug candidates due to the unique electronic properties conferred by the trifluoromethyl group. However, its synthesis is not without challenges, particularly concerning byproduct formation that can complicate purification and compromise yields.
This guide provides in-depth, field-tested insights into common synthetic problems, focusing on the prevalent 1,3-dipolar cycloaddition pathway. We will explore the causality behind byproduct formation and offer robust, actionable troubleshooting solutions.
Part 1: Troubleshooting Guide for 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and an alkene (a dipolarophile) is a powerful method for constructing the pyrrolidine ring, often with high stereocontrol.[1][2] However, the reaction's outcome is highly sensitive to subtle changes in conditions, leading to common byproduct-related issues.
FAQ 1: "My reaction is producing a mixture of regioisomers. How can I improve selectivity for the desired product?"
Root Cause Analysis: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric interplay between the azomethine ylide (the 1,3-dipole) and the trifluoromethyl-substituted styrene (the dipolarophile). The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which heavily influences the frontier molecular orbitals (FMOs) of the alkene. The selectivity is determined by the transition state energies, which are influenced by factors like orbital overlap, steric hindrance, and electrostatic interactions.[1][2] An imbalance in these factors can lead to the formation of undesired regioisomers, which are often difficult to separate.
Troubleshooting & Optimization Strategies:
-
Catalyst Modification: The choice of metal catalyst and ligand is critical. Lewis acids can modulate the energy levels of the FMOs. For instance, silver(I) catalysts are commonly used and can favor specific regioisomers.[3] If you are using a standard catalyst like AgOAc, consider switching to a catalyst with a different ligand set, such as Ag2CO3, which has shown high regioselectivity in similar systems.[3]
-
Solvent Polarity: The solvent can influence the stability of the charged transition states. A systematic screen of solvents with varying polarity (e.g., Toluene, THF, Dichloromethane, Acetonitrile) is recommended. Less polar solvents may favor one regioisomeric transition state over another by minimizing charge separation.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the competing transition states. The reaction that proceeds via the lower energy barrier will be significantly favored.
Visualization: Regioisomeric Transition States
The diagram below illustrates the two competing pathways in the cycloaddition. The preferred pathway (leading to the desired product) has a lower activation energy (ΔG‡). Your goal is to adjust conditions to maximize this energy difference.
Sources
Technical Support Center: Trifluoromethylated Amines
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with trifluoromethylated amines. The introduction of a trifluoromethyl (-CF3) group onto a nitrogen atom imparts unique and often desirable properties, including enhanced metabolic stability and lipophilicity. However, these same electronic properties present distinct challenges in handling, storage, and reactivity.
This guide provides in-depth technical advice, troubleshooting workflows, and answers to frequently asked questions to ensure the integrity of your materials and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs): Storage & Handling Fundamentals
This section addresses the most common questions regarding the day-to-day handling and storage of trifluoromethylated amines.
Q1: What are the ideal storage conditions for trifluoromethylated amines?
Due to their general sensitivity, particularly to moisture, the ideal storage conditions are critical. N-trifluoromethyl amines, in particular, are known to be prone to hydrolysis.[1][2] Storage under an inert atmosphere (Nitrogen or Argon) at low temperatures is strongly recommended.
Q2: How sensitive are these compounds to atmospheric moisture and air?
Highly sensitive. The primary degradation pathway for many N-trifluoromethyl amines is hydrolysis.[1][2] The simplest member of this class, trifluoromethanamine (CF3NH2), is noted for its inherent instability, which is largely attributed to its sensitivity to moisture.[3] Exposure to atmospheric moisture can lead to the formation of corresponding amines and fluoride byproducts, compromising sample purity and potentially generating hazardous hydrofluoric acid (HF). Therefore, the use of a glove box or Schlenk line techniques is advised.[4]
Q3: What materials are compatible for storage containers and reaction vessels?
Fluorinated plastics and borosilicate glass are generally suitable.
-
Recommended: Borosilicate glass (Pyrex®) or polytetrafluoroethylene (PTFE, Teflon™) containers with PTFE-lined caps.
-
Avoid: Etchable glass (alkaline or soft glass) if there is any risk of HF generation from decomposition. Avoid reactive metals. Standard plastic containers may not be suitable for long-term storage, especially with more reactive or volatile compounds.
Q4: What are the primary safety precautions I should take?
Working with organofluorine compounds requires a heightened level of safety awareness.
-
Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[4]
-
Hand Protection: Use chemical-resistant gloves. Double-gloving is recommended. Consult the manufacturer's compatibility chart for the specific amine and solvents you are using.[4]
-
Body Protection: A flame-resistant lab coat is required.[4]
-
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5][6] For any work with compounds that could generate HF, a tube of calcium gluconate gel should be on hand for first aid response to skin contact, to be applied after copious flushing with water.[4][7]
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving trifluoromethylated amines.
Issue 1: Low Reaction Yield & Presence of Impurities
Symptom: You observe poor conversion to your desired product, or analytical data (¹H NMR, ¹⁹F NMR, LC-MS) shows significant impurities or decomposition of the starting amine.
Causality: The most likely cause is the degradation of the trifluoromethylated amine, primarily through hydrolysis, before or during the reaction.[1][2] This compromises the stoichiometry and introduces reactive byproducts.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield or impurity issues.
Issue 2: Poor Reactivity or Stalled Reaction
Symptom: The reaction fails to proceed, with the trifluoromethylated amine remaining largely unconsumed despite other reagents being present.
Causality: The strong electron-withdrawing nature of the -CF3 group drastically reduces the nucleophilicity of the amine nitrogen.[8] This deactivation means that standard reaction conditions (e.g., for acylation or alkylation) are often insufficient.
Solutions & Strategies
-
Use High-Potency Reagents: For amide couplings, standard reagents like DCC may fail. Switch to more potent coupling agents such as HATU, HCTU, or PyBOP, which are designed for challenging couplings.[8]
-
Implement "Double Coupling": If a reaction is incomplete after its standard duration, a second charge of the coupling reagent and the other reactant (e.g., the carboxylic acid) can be added to drive the reaction to completion. This is a common strategy in solid-phase peptide synthesis when incorporating these residues.[8]
-
Employ Stronger Bases: The reduced basicity of the amine may require the use of stronger, non-nucleophilic bases to facilitate deprotonation or to scavenge acid byproducts.
-
"Capping" Unreacted Amines: In sequential syntheses (like peptide synthesis), if you cannot achieve complete reaction, it is crucial to "cap" the unreacted amine. This involves acetylating the free amine with a reagent like acetic anhydride to prevent it from reacting in subsequent steps and generating deletion sequences.[8]
-
Synthesize Dipeptide Building Blocks: For particularly difficult couplings in peptide synthesis, a useful strategy is to synthesize a dipeptide unit in solution first, where the trifluoromethylated amino acid is at the N-terminus. This pre-formed block can then be incorporated into the main sequence, avoiding the challenging on-resin coupling step.[8]
Part 3: Data & Protocols
Table 1: General Storage & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C. | Reduces volatility and slows potential decomposition pathways. |
| Atmosphere | Under inert gas (Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen.[1][4] |
| Light | Store in amber vials or in the dark. | Protects from potential photolytic degradation. |
| Purity Check | Analyze by ¹⁹F NMR before use. | Provides a direct and sensitive measure of the integrity of the C-F bonds and can quickly reveal degradation products. |
| Dispensing | Use a glovebox or Schlenk techniques. | Minimizes exposure to air and moisture during weighing and transfer.[4] |
Experimental Protocols
Protocol 1: Inert Atmosphere Technique for Handling a Moisture-Sensitive Amine
This protocol outlines the standard procedure for accurately weighing and transferring a moisture-sensitive trifluoromethylated amine for reaction setup.
Objective: To prevent hydrolysis of the amine during handling.
Materials:
-
Trifluoromethylated amine in a sealed container
-
Dry, nitrogen-flushed glovebox
-
Analytical balance (inside glovebox)
-
Spatula, weigh paper/boat
-
Dry, sealed reaction vessel with a septum
-
Anhydrous solvent in a sealed bottle with a septum
-
Gas-tight syringes and needles
Procedure:
-
Preparation: Place the sealed amine container, reaction vessel, and all necessary tools inside the glovebox antechamber. Purge the antechamber with inert gas for at least 20 minutes.
-
Equilibration: Transfer all items into the main glovebox chamber and allow the amine container to equilibrate to the glovebox temperature for 15-20 minutes to prevent condensation.
-
Weighing: Carefully open the amine container. Using a clean, dry spatula, weigh the desired amount of the amine onto weigh paper or into a tared vial.
-
Transfer: Promptly transfer the weighed amine into the reaction vessel.
-
Sealing: Securely seal the reaction vessel (e.g., with a PTFE-lined cap and septum) and the stock amine container.
-
Removal: Remove the sealed reaction vessel from the glovebox.
-
Solvent Addition: Using a gas-tight syringe, pierce the septum of the reaction vessel and add the required volume of anhydrous solvent. The inert atmosphere is maintained by the positive pressure within the vessel.
-
Reaction Initiation: Proceed with the addition of other reagents via syringe.
Protocol 2: Small-Scale Purity Assessment by ¹⁹F NMR
Objective: To quickly assess the purity of a trifluoromethylated amine starting material.
Procedure:
-
Sample Prep: In a glovebox or under a positive flow of inert gas, prepare a dilute solution of the amine (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, CD₃CN) in an NMR tube.
-
Standard: Add a small, known amount of an internal standard with a distinct ¹⁹F chemical shift (e.g., trifluorotoluene) if quantitative analysis is needed.
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Analysis:
-
The ¹⁹F NMR spectrum of a pure trifluoromethylated amine should show a single, sharp signal (or a simple multiplet if coupled to other nuclei).
-
The presence of additional signals, particularly a broad signal near -80 ppm, may indicate the presence of fluoride ions (e.g., HF or its conjugate base), a sign of decomposition.
-
Compare the integration of the amine's signal to that of the internal standard or any impurity signals to assess purity.
-
References
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.Journal of Medicinal Chemistry.[Link][1]
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.PubMed.[Link][2]
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.National Institutes of Health (NIH).[Link][9]
- Fluorine.Rutgers University Environmental Health and Safety.[Link][5]
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.New Jersey Department of Health.[Link][6]
- Fluorine Safety.Purdue University Department of Chemistry.[Link][7]
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.National Institutes of Health (NIH).[Link][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. nj.gov [nj.gov]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of Chiral 2-Arylpyrrolidines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral 2-arylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up these critical synthetic processes. Chiral 2-arylpyrrolidines are privileged scaffolds in medicinal chemistry and catalysis, but their transition from lab-scale discovery to large-scale production is fraught with challenges.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of chiral 2-arylpyrrolidine synthesis. Each issue is presented with potential causes and actionable solutions.
Q1: We are observing a significant drop in enantioselectivity (ee%) upon scaling our catalytic asymmetric reaction from a 5-gram to a 500-gram scale. What are the primary factors to investigate?
This is a classic and critical scale-up challenge. A drop in enantioselectivity often points to subtle changes in reaction conditions that become magnified at a larger scale. The root cause typically lies in factors that alter the energy difference (ΔΔG‡) between the diastereomeric transition states.[4]
Potential Causes & Troubleshooting Steps:
-
Inefficient Heat Transfer:
-
Why it happens: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to dissipate or maintain heat. Exothermic events can cause localized temperature spikes, which can favor the lower-energy, non-selective pathway, thus eroding the ee%.
-
Solution:
-
Monitor the internal reaction temperature meticulously, not just the jacket temperature.
-
Implement controlled, slower addition of reagents for highly exothermic reactions.
-
Ensure the reactor is appropriately sized and has adequate cooling capacity. For very large scales, consider continuous flow reactors which offer superior temperature control.[5]
-
-
-
Inadequate Mixing & Mass Transfer:
-
Why it happens: Poor mixing can lead to localized high concentrations of reactants, altering the catalyst-substrate ratio and potentially leading to side reactions or catalyst deactivation.
-
Solution:
-
Optimize the impeller type and agitation speed for the specific viscosity and geometry of your reaction.
-
Verify that solids (if any) are fully suspended.
-
For heterogeneous catalysts, ensure efficient mixing to overcome mass transfer limitations.
-
-
-
Moisture and Air Sensitivity:
-
Why it happens: Handling larger quantities of hygroscopic solvents and reagents increases the risk of atmospheric moisture contamination. Many organometallic catalysts and ligands are extremely sensitive to water and oxygen, which can poison the catalyst or alter its chiral environment.
-
Solution:
-
Rigorously dry all solvents, reagents, and the reactor itself. Use techniques like azeotropic distillation or passing through activated alumina columns for solvents.
-
Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, including reagent transfers.
-
Quantify water content using Karl Fischer titration before starting the reaction.
-
-
-
Purity of Starting Materials and Solvents:
-
Why it happens: Impurities that were negligible at a small scale can become significant catalyst poisons at a larger scale. For example, trace amounts of acid or base can neutralize a catalyst or co-catalyst.
-
Solution:
-
Re-purify all starting materials and solvents before use on a large scale.
-
Develop stringent quality control specifications for all incoming raw materials.
-
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for diagnosing low enantioselectivity.
Q2: Our reaction yield is inconsistent and often low, with significant amounts of side products. How can we improve the robustness of the synthesis?
Low and variable yields are often symptoms of competing reaction pathways or catalyst deactivation. Identifying and suppressing these issues is key to a successful large-scale campaign.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Poisoning:
-
Why it happens: As mentioned above, impurities can poison the catalyst. Additionally, the product itself or a side product might act as an inhibitor, leading to a stall in the reaction. For instance, pyrrolidine products can be basic and may coordinate to a Lewis acidic metal catalyst, poisoning it.[6][7]
-
Solution:
-
Perform catalyst screening to identify more robust options.
-
Conduct kinetic analysis to see if the reaction rate slows prematurely.
-
If product inhibition is suspected, consider using a higher catalyst loading or a continuous process where the product is removed as it's formed.
-
-
-
Side Reactions:
-
Why it happens: Common side reactions include racemization of the product, elimination, or polymerization of starting materials. These can be promoted by incorrect stoichiometry, temperature deviations, or prolonged reaction times.
-
Solution:
-
Carefully analyze the crude reaction mixture by LC-MS and NMR to identify the structure of major byproducts. This provides crucial clues about the undesired reaction pathways.
-
Optimize reaction concentration. Overly dilute conditions can favor decomposition pathways, while overly concentrated conditions can lead to exothermic events or solubility issues.
-
Minimize reaction time. Once the reaction has reached maximum conversion, proceed with the workup to prevent product degradation.
-
-
-
Workup and Isolation Issues:
-
Why it happens: The product may be unstable under the workup conditions (e.g., acidic or basic quench). Emulsion formation during aqueous extraction is a very common problem on a large scale, leading to significant loss of material.
-
Solution:
-
Test the stability of the final product under various pH conditions before defining the workup protocol.
-
Develop a robust workup procedure that avoids emulsions. This may involve using different solvent systems, adding brine, or employing centrifugation.
-
Consider alternative isolation methods like direct crystallization or precipitation of the product from the reaction mixture.
-
-
Q3: Purification by column chromatography is not viable for our multi-kilogram synthesis. What are the best alternative strategies for isolating our chiral 2-arylpyrrolidine with high purity?
Relying on chromatography for large-scale purification is a common pitfall as it is expensive, solvent-intensive, and often difficult to scale linearly.[8] The preferred industrial method is crystallization.
Purification Strategies:
| Method | Description | Advantages | Challenges |
| Direct Crystallization | Crystallizing the final product directly from the crude reaction mixture or a concentrated solution. | Highly cost-effective, scalable, yields very pure material. | Product must be a stable solid; requires extensive solvent screening and optimization. |
| Diastereomeric Salt Formation | Reacting the chiral amine product with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. | Can be used to both purify and resolve racemic mixtures or upgrade enantiomeric excess. | Requires an additional reaction step, selection of the right resolving agent, and can be an iterative process. |
| Preparative HPLC | Large-scale High-Performance Liquid Chromatography. | Can separate complex mixtures and isomers that are difficult to crystallize. | High capital and operational cost (solvents, stationary phase); throughput can be a bottleneck.[8] |
Recommended Protocol: Diastereomeric Salt Resolution
-
Screening: In parallel, dissolve small amounts of the crude amine product in various solvents (e.g., ethanol, isopropanol, acetone). Add a solution of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or L-Tartaric acid).
-
Isolation: Observe which combination readily forms a crystalline salt. Isolate the salt by filtration.
-
Analysis: Liberate the free amine from the salt by treatment with a base (e.g., NaOH solution) and extraction. Analyze the enantiomeric excess (ee%) by chiral HPLC.
-
Optimization: Once the best acid/solvent combination is found, optimize the crystallization conditions (temperature profile, concentration, seeding) on a larger scale to maximize yield and purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most robust and scalable synthetic routes to chiral 2-arylpyrrolidines?
While many methods exist, a few stand out for their scalability and stereocontrol.
-
Asymmetric [3+2] Cycloaddition: This is a powerful method that constructs the pyrrolidine ring in a single, highly stereocontrolled step.[2][9] The reaction between an azomethine ylide and an alkene, catalyzed by a chiral metal complex (often copper or silver-based), can generate multiple stereocenters with high fidelity.[2][10]
-
Addition to Chiral Auxiliaries: Methods using chiral sulfinimines (e.g., N-tert-butanesulfinyl imines) are highly reliable.[11] The addition of a Grignard or organolithium reagent to a γ-chloro N-tert-butanesulfinyl ketimine, followed by cyclization, provides excellent diastereoselectivity.[12] The auxiliary can then be easily cleaved under acidic conditions.
-
Biocatalysis: The use of enzymes, such as transaminases, is a rapidly growing area for large-scale synthesis.[13] Biocatalytic methods can offer exceptional enantioselectivity (>99.5% ee) and operate under mild, aqueous conditions, aligning with green chemistry principles.[14][15]
Q2: How critical is the choice of solvent, and what are its primary effects?
The solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence stereoselectivity, reaction rate, and catalyst stability.[16]
-
Influence on Catalyst: The solvent can coordinate to the metal center of a catalyst, altering its steric and electronic properties. This directly impacts how the substrate approaches the active site.
-
Solvation of Transition States: Solvents can preferentially stabilize one diastereomeric transition state over the other. A more polar solvent might stabilize a more charge-separated transition state, potentially altering the stereochemical outcome.[16]
-
Solubility: On a large scale, the solubility of reactants, catalysts, and intermediates is critical. Poor solubility can lead to a stalled reaction or precipitation of materials, complicating handling and purification.
Key Parameters Influencing Asymmetric Synthesis
Caption: Interplay of key parameters on the reaction outcome.
Q3: What are the primary safety considerations when moving to a pilot-plant or manufacturing scale?
Safety must be the highest priority. A comprehensive Process Hazard Analysis (PHA) is mandatory.
-
Thermal Hazards: Perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies to understand the thermal profile of your reaction. This will identify any potential for thermal runaway and define critical safety limits for cooling.
-
Reagent Handling: Many reagents used in these syntheses are pyrophoric (e.g., n-BuLi), toxic, or corrosive. Ensure that appropriate engineering controls (e.g., glove boxes, closed-system transfers) and personal protective equipment (PPE) are in place.
-
Pressure and Off-Gassing: Some reactions may generate gaseous byproducts (e.g., H₂ during a reduction). The reactor must be equipped with adequate venting and pressure relief systems.
-
Waste Management: Large-scale synthesis generates significant waste streams, including halogenated solvents and heavy metals. Develop a clear and compliant plan for waste treatment and disposal.
References
- Goti, A., & Cardona, F. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Goti, A., & Cardona, F. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Davis, F. A., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Wolfe, J. P., et al. (2011). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH.
- Ellman, J. A., et al. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. SciSpace.
- Giacomini, D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Nagiev, T. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Benchchem.
- Organic Chemistry Portal. (2023). Pyrrolidine synthesis. Organic Chemistry Portal.
- Dong, G., et al. (2018). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC - NIH.
- Moody, C. J., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Arnold, F. H., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Veranova. (2023). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Chiralpedia. (2025).
- Davis, F. A., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Douglas, C. J., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PMC - NIH.
- Douglas, C. J., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
- Davis, F. A., et al. (2011). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines.
- Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Feng, X., et al. (2017).
- Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 6. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Enantioselective Synthesis of Alkylthioetherpyrrolidine Derivatives via [3+2] Cycloaddition of α-Thioacrylates with Isocyanoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. labinsights.nl [labinsights.nl]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in 2-Substituted Pyrrolidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted pyrrolidines. The pyrrolidine ring is a vital scaffold in countless pharmaceuticals and natural products, making stereochemical control at the C2 position a critical parameter for ensuring efficacy and safety.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent racemization in your synthetic routes.
The Challenge of the C2 Stereocenter
The α-proton at the C2 position of pyrrolidine derivatives is susceptible to abstraction under various reaction conditions, leading to a loss of stereochemical information. This epimerization is a common pitfall that can significantly impact the enantiomeric or diastereomeric purity of the final product. Understanding the mechanisms that lead to racemization is the first step toward preventing it.
Core Mechanisms of Racemization
-
Enolate/Enamine Formation: Basic conditions can promote the deprotonation of the α-proton, forming a planar enolate or enamine intermediate. Reprotonation can then occur from either face, leading to a racemic or epimerized mixture.
-
Iminium Ion Intermediate: Acidic conditions can lead to the formation of an iminium ion. The equilibrium between the iminium ion and the corresponding enamine can provide a pathway for racemization.
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for epimerization, especially when coupled with non-optimal reagents or solvents.[3]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is structured to help you identify the potential cause of racemization in your specific reaction and provides actionable solutions.
Scenario 1: Racemization during α-Alkylation of a Proline Derivative
Question: "I am performing an α-alkylation on an N-protected proline ester using LDA, but my product is showing significant epimerization. What's going wrong?"
Root Cause Analysis: The use of strong, non-bulky bases like Lithium Diisopropylamide (LDA) can lead to the formation of a planar lithium enolate. While the reaction is typically performed at low temperatures (-78 °C) to minimize epimerization, several factors can compromise stereochemical integrity:
-
Temperature Fluctuations: Allowing the reaction to warm prematurely can lead to equilibration of the enolate.
-
Proton Source: The presence of trace amounts of proton sources (e.g., water, alcohol) can facilitate proton exchange and racemization.
-
Solvent Effects: The coordinating ability of the solvent can influence the structure and reactivity of the enolate.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a bulkier base like Lithium Hexamethyldisilazide (LHMDS) or Potassium Hexamethyldisilazide (KHMDS). | The increased steric hindrance of these bases can favor deprotonation from the less hindered face and can influence the aggregation state of the enolate, preserving chirality. |
| Temperature Control | Maintain a strict temperature of -78 °C throughout the base addition and alkylation. | Low temperatures "freeze" the chiral conformation of the enolate, preventing equilibration to the undesired epimer. |
| Solvent Choice | Use a non-polar solvent like toluene or a less coordinating ether like diethyl ether in place of THF for certain substrates. | Tetrahydrofuran (THF) is a strong coordinating solvent that can sometimes disrupt the chiral memory of the enolate. |
| Chiral Auxiliaries | For challenging alkylations, consider the use of chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam.[4][5] | These auxiliaries create a rigid, chiral environment that directs the incoming electrophile to one face of the enolate with high diastereoselectivity.[4] |
Workflow for Selecting Alkylation Conditions:
Caption: Decision workflow for troubleshooting racemization in α-alkylation.
Scenario 2: Epimerization During N-Deprotection
Question: "I am removing a Boc group from my 2-substituted pyrrolidine with TFA, and I'm seeing a loss of enantiomeric excess. How can I prevent this?"
Root Cause Analysis: Strong acidic conditions, such as neat Trifluoroacetic Acid (TFA), can promote the formation of an iminium ion intermediate. This intermediate can equilibrate with its enamine tautomer, which provides a pathway for racemization at the C2 position.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Acid Choice | Use a milder acidic condition, such as 4N HCl in dioxane or gaseous HCl in an anhydrous solvent. | These conditions are often sufficient to cleave the Boc group without being harsh enough to promote significant enamine formation. |
| Temperature | Perform the deprotection at 0 °C or room temperature, avoiding elevated temperatures. | Lower temperatures decrease the rate of the epimerization side reaction.[3] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to acidic conditions reduces the opportunity for racemization. |
| Alternative Protecting Groups | For particularly sensitive substrates, consider using a protecting group that can be removed under neutral conditions, such as a Cbz (Carboxybenzyl) group (removed by hydrogenolysis) or an Fmoc group (removed by mild base). | Hydrogenolysis (e.g., H2, Pd/C) is a very mild deprotection method that is highly unlikely to cause epimerization at the C2 position. |
Scenario 3: Racemization in Organocatalyzed Reactions
Question: "My proline-catalyzed aldol reaction is giving a lower than expected enantiomeric excess. What factors could be at play?"
Root Cause Analysis: Proline and its derivatives are powerful organocatalysts that operate through enamine intermediates.[6] The stereochemical outcome is dictated by the transition state geometry. Factors that can disrupt this delicate arrangement include:
-
Catalyst Purity: The presence of the wrong enantiomer of proline as an impurity will directly erode the enantiomeric excess of the product.
-
Solvent Effects: The solvent can influence the conformation of the transition state through hydrogen bonding and polarity effects.
-
Additives: The presence of acidic or basic impurities can interfere with the catalytic cycle. In some cases, specific additives are known to cause racemization. For example, 1-hydroxybenzotriazole (HOBt) has been shown to catalyze the racemization of proline esters during peptide couplings.[7]
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Catalyst Quality | Use highly pure, enantiomerically enriched proline or its derivative. Verify the enantiomeric purity of the catalyst if possible. | The enantiomeric purity of the catalyst directly correlates with the maximum achievable enantiomeric excess of the product. |
| Solvent Screening | Screen a range of solvents, including polar aprotic (e.g., DMF, DMSO), non-polar (e.g., toluene, hexanes), and halogenated solvents (e.g., CH2Cl2). | The optimal solvent will stabilize the desired transition state, leading to higher stereoselectivity.[8] |
| Control of Additives | Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities. If using additives, be aware of their potential to induce racemization. | Unwanted side reactions can disrupt the catalytic cycle and lead to a loss of stereocontrol. |
| Catalyst Loading | Optimize the catalyst loading. Typically, 5-20 mol% is used. | Sufficient catalyst is needed to ensure the desired reaction pathway dominates, but excessive loading can sometimes lead to side reactions. |
Mechanism of Proline Catalysis and Potential Racemization Pathway:
Caption: Simplified proline catalytic cycle and a potential racemization pathway via iminium-enamine equilibration.
Frequently Asked Questions (FAQs)
Q1: Can my choice of N-protecting group influence racemization at C2?
A1: Absolutely. Bulky N-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz can provide steric hindrance that disfavors the formation of a planar enolate/enamine, thus helping to preserve the stereochemistry at C2. Conversely, smaller protecting groups or N-H pyrrolidines are generally more susceptible to epimerization. For particularly sensitive substrates, forming a bicyclic derivative can lock the conformation and prevent racemization.[4][9]
Q2: I need to perform a reaction under basic conditions. What is the safest base to use to avoid epimerization?
A2: The choice of base is critical. For deprotonation at the C2 position, sterically hindered, non-nucleophilic bases like LHMDS or KHMDS at low temperatures (-78 °C) are generally preferred. For other transformations requiring a base, weaker, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) at low temperatures are often used. It is crucial to avoid strong, less hindered bases like NaOH or KOH, especially at elevated temperatures, as these are highly likely to cause racemization.
Q3: Is there a general rule for solvent polarity and its effect on racemization?
A3: While not a universal rule, less polar solvents often help to suppress racemization.[3] In polar, protic solvents (like methanol or water), the solvent molecules can act as proton shuttles, facilitating the proton exchange that leads to racemization. Polar aprotic solvents (like DMF or DMSO) can also promote racemization by effectively solvating charged intermediates. Non-polar solvents like toluene or dichloromethane (DCM) are often a better choice when epimerization is a concern.
Q4: How can I accurately measure the extent of racemization in my product?
A4: The most reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase. This technique can separate and quantify the enantiomers or diastereomers in your sample, allowing you to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) with high accuracy.
Q5: Are there any synthetic strategies that inherently avoid racemization at C2?
A5: Yes, several strategies build the pyrrolidine ring with the C2 stereocenter already set, thus avoiding reactions directly on that center. Key methods include:
-
1,3-Dipolar Cycloadditions: The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing highly substituted pyrrolidines with excellent stereocontrol.[10][11]
-
Starting from the Chiral Pool: Using enantiopure starting materials like proline, hydroxyproline, or pyroglutamic acid allows for the elaboration of the pyrrolidine scaffold while retaining the initial stereochemistry.[1][12]
-
Reductive Amination: The intramolecular reductive amination of a chiral γ-amino ketone can form the pyrrolidine ring stereoselectively. The stereochemical outcome can often be controlled by the choice of reducing agent.[13]
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Stereoselective synthesis of 2-dienyl-substituted pyrrolidines using an eta4-dienetricarbonyliron complex as the stereodirecting element: Elaboration to the pyrrolizidine skeleton.PubMed.[Link]
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade.
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines.PubMed.[Link]
- Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures.PubMed.[Link]
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.PMC - NIH.[Link]
- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures.
- Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F.
- Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines.
- An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides.PMC - PubMed Central.[Link]
- Pyrrolidine synthesis.Organic Chemistry Portal.[Link]
- Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.
- A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines.PubMed.[Link]
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.PubMed.[Link]
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.PMC.[Link]
- Proposed mechanism for the racemization of the proline catalyst 25a. (a) (i) CDI, DMF, (ii) N-Cbz-guanidine.
- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Deriv
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.[Link]
- Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Studies on racemization kinetics of L-proline and L-histidine.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.Royal Society of Chemistry.[Link]
- Synthesis of a New Chiral Pyrrolidine.PMC - NIH.[Link]
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine.PMC - NIH.[Link]
- Proline organoc
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Improved Yield in Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection to enhance reaction yields and achieve desired product specifications. Pyrrolidine scaffolds are integral to numerous natural products and pharmaceuticals, making their efficient synthesis a critical objective in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts recommended for pyrrolidine synthesis, and what are their typical applications?
A1: The selection of a catalyst for pyrrolidine synthesis is highly dependent on the chosen synthetic route. The main classes of catalysts fall into two categories: metal-based catalysts and organocatalysts.
-
Metal-Based Catalysts: These are extensively used and highly effective for various transformations.
-
Copper(I), Silver(I), Iridium, Rhodium, Nickel, and Cobalt complexes are particularly powerful for [3+2] dipolar cycloaddition reactions involving azomethine ylides.[4][5]
-
Palladium catalysts are instrumental in Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidines.[6]
-
Ruthenium and Iridium complexes are employed in reductive amination and transfer hydrogenation processes.[7][8][9]
-
Cobalt and Nickel oxides on alumina are used in the industrial-scale synthesis of pyrrolidine from 1,4-butanediol and ammonia.[1]
-
-
Organocatalysts: These metal-free catalysts have gained prominence due to their low toxicity and operational simplicity.[10][11]
-
Proline and its derivatives are highly effective for asymmetric cycloadditions, leveraging their ability to form chiral enamines and iminium ions.[4][12]
-
Thiourea-based bifunctional catalysts can activate both the nucleophile and the electrophile, leading to enhanced reaction rates and stereoselectivity.[4]
-
Chiral phosphoric acids and squaramides are also utilized in stereoselective transformations.[13][14]
-
Q2: How can I enhance the stereoselectivity (enantioselectivity or diastereoselectivity) of my pyrrolidine synthesis?
A2: Achieving high stereoselectivity is a common challenge. Several factors can be optimized:
-
Chiral Catalysts: This is the most direct approach. For organocatalysis, proline-based catalysts are a cornerstone for promoting enantioselectivity.[4] In metal-catalyzed systems, the use of chiral ligands, such as (S)-DM- or (S)-DTBM-Segphos with copper(I) and silver(I), can enable diastereodivergent synthesis.[4]
-
Bifunctional Catalysts: Catalysts that possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor (e.g., thiourea) can create a more ordered transition state, thereby improving stereoselectivity.[4]
-
Solvent Choice: The polarity of the solvent can significantly impact the stereochemical outcome. Less polar solvents may favor higher stereoselectivity in certain reactions.[4] For some proline-catalyzed reactions, dipolar aprotic solvents like DMSO have shown excellent results.[4]
-
Temperature Control: Lowering the reaction temperature often improves selectivity by minimizing side reactions and favoring the transition state of the desired stereoisomer.[4]
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I mitigate this?
A3: Catalyst deactivation can lead to incomplete reactions and reduced yields. Common culprits include:
-
Presence of Water: Even trace amounts of water can be detrimental, potentially causing the ring-opening of intermediates or hydrolysis of the catalyst.[4][15] It is crucial to use anhydrous solvents and reagents.[4]
-
Air Sensitivity: Some catalysts or reaction intermediates are sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a standard practice to prevent oxidative degradation.
-
Catalyst Poisoning: Substrates or impurities containing functional groups like thiols or certain amines can coordinate strongly to metal centers and act as catalyst poisons. Purifying starting materials is essential.
Solution: For water-sensitive reactions, employing techniques like vacuum distillation or using solvent separation methods during catalyst preparation can be critical for water removal.[4] When reusing a catalyst, a decrease in enantioselectivity may indicate its degradation or structural modification.[4]
Q4: I am observing significant byproduct formation, particularly pyrroles. How can I suppress this?
A4: The formation of dehydrogenated pyrrole byproducts is a common issue, especially with certain metal catalysts under oxidative conditions.[4]
-
Catalyst Re-evaluation: Consider switching to a metal-free organocatalytic system if applicable to your transformation.[16] Alternatively, select a metal catalyst that is less prone to promoting dehydrogenation. For instance, B(C6F5)3 has been noted as a metal-free alternative that can avoid this side reaction.[4]
-
Control of Reaction Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to minimize oxidation.
II. Troubleshooting Guide
Issue 1: Low Yield of the Desired Pyrrolidine Product
-
Potential Cause: Instability of the azomethine ylide intermediate.
-
Corrective Action: Generate the azomethine ylide in situ under strictly anhydrous conditions to prevent its decomposition before it can react.[4]
-
-
Potential Cause: Suboptimal catalyst choice for the specific substrates.
-
Corrective Action: Screen a panel of catalysts from different classes (e.g., various metal complexes or organocatalysts) to identify the most effective one for your particular reaction.
-
-
Potential Cause: Unfavorable reaction temperature leading to decomposition.
-
Corrective Action: Optimize the reaction temperature. Lowering the temperature may improve the yield by minimizing the rate of decomposition and other side reactions.[4]
-
Issue 2: Poor or Incorrect Stereoselectivity
-
Potential Cause: Use of an achiral catalyst or achiral reaction conditions.
-
Corrective Action: Employ a chiral catalyst. Proline and its derivatives are excellent choices for organocatalytic asymmetric synthesis.[4] For metal-catalyzed reactions, the use of a suitable chiral ligand is essential. The fine-tuning of the catalyst structure plays a crucial role in achieving the desired diastereoselectivity.[4]
-
-
Potential Cause: The solvent is not optimal for achieving high stereochemical control.
-
Corrective Action: Conduct a solvent screen. The choice of solvent can have a profound effect on the organization of the transition state and thus on the stereochemical outcome.
-
-
Potential Cause: The inherent stereochemistry of the substrates is overriding the influence of the catalyst (substrate control vs. catalyst control).
-
Corrective Action: Modify the structure of the catalyst to exert stronger stereochemical control. Bifunctional catalysts, for example, can create a more rigid and organized transition state, enhancing catalyst-derived selectivity.[4]
-
III. Data Presentation and Visualization
Table 1: Comparative Performance of Catalysts in Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Yield (%) | Stereoselectivity (ee/dr) | Key Features | Reference(s) |
| Cu(I) or Ag(I) complexes | [3+2] Cycloaddition | Good to Excellent | High | Standard, effective catalysts for this cycloaddition. | [4] |
| L-Proline | Organocatalytic Cycloaddition | High | Excellent | Highly effective and widely used in dipolar aprotic solvents. | [4] |
| Bifunctional Thiourea Catalyst | Organocatalytic Cycloaddition | High | Excellent | Activates both reaction partners for enhanced rate and selectivity. | [4] |
| [IrCl(CO)(PPh₃)₂] (Vaska's Complex) | Reductive [3+2] Cycloaddition | Good to Excellent | High Diastereoselectivity | Enables use of amides as azomethine ylide precursors. | [3] |
| Co₂(CO)₈ | Reductive Cyclization | Good | N/A | Effective for chemodivergent synthesis of pyrrolidines and pyrrolidones. | [8] |
| Pd/C | Reductive Amination | Up to 92% | N/A | Efficient for one-pot synthesis of pyrrolidones from levulinic acid. | [17] |
Diagram 1: Catalyst Selection Workflow
Caption: A simplified catalytic cycle for the metal-catalyzed [3+2] cycloaddition to form pyrrolidines.
IV. Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Michael Addition/Cyclization
This protocol is a representative example of a proline-catalyzed reaction for the synthesis of functionalized pyrrolidines.
Materials:
-
Aldehyde (1.0 mmol)
-
α,β-Unsaturated ketone (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add L-proline and anhydrous DMSO.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the aldehyde to the solution and stir for 10 minutes.
-
Add the α,β-unsaturated ketone dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.
Self-Validation: The stereoselectivity of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) and compared to literature values for similar transformations. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Intramolecular C-H Amination
This protocol describes a general procedure for the synthesis of pyrrolidines via intramolecular C-H amination, a powerful method for forming the C-N bond. [18][19] Materials:
-
N-fluoro amide substrate (0.5 mmol)
-
[Tpⁱᵖʳ²Cu(NCMe)] catalyst (0.025 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the N-fluoro amide substrate and the copper catalyst to a flame-dried Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the predetermined optimal temperature (e.g., 80-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure pyrrolidine product.
Self-Validation: The yield of the reaction should be reproducible. The absence of starting material and the clean formation of the product can be verified by NMR of the crude reaction mixture. The effect of the ligand on the copper catalyst can be investigated to ensure the observed reactivity is consistent with established mechanisms. [18][19]
V. References
-
Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. Benchchem. Available from:
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. Available from:
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Royal Society of Chemistry. Available from:
-
Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. ACS Publications. Available from:
-
Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives. Middle East Technical University. Available from:
-
Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Ingenta Connect. Available from:
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from:
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available from:
-
Pyrrolidine - Wikipedia. Available from:
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. Available from:
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health. Available from:
-
A Head-to-Head Comparison of Catalytic Systems for Pyrroline Synthesis: A Guide for Researchers. Benchchem. Available from:
-
One-pot synthesis of pyrrolidone derivatives via reductive amination of levulinic acid/ester with nitriles over Pd/C catalyst. ResearchGate. Available from:
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from:
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from:
-
Troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem. Available from:
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available from:
-
Reaction Chemistry & Engineering. RSC Publishing. Available from:
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available from:
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives [open.metu.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cyclo...: Ingenta Connect [ingentaconnect.com]
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- 16. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Side Reactions in Trifluoromethylated Compound Synthesis
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[2] However, the synthesis of trifluoromethylated compounds is often plagued by side reactions that can diminish yields, complicate purification, and ultimately hinder the drug discovery process.[3][4] The reactive intermediates generated during these transformations are often unstable, leading to a variety of undesired pathways.[3][4]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during trifluoromethylation. By understanding the underlying mechanisms of these side reactions, chemists can rationally design experiments to favor the desired product formation.
Part 1: Frequently Asked questions (FAQs)
This section addresses common high-level questions in a question-and-answer format to provide a quick overview of key challenges and considerations in trifluoromethylation.
Q1: What are the most common side reactions observed during trifluoromethylation?
Side reactions are highly dependent on the chosen trifluoromethylation method. They can be broadly categorized as follows:
-
Nucleophilic Trifluoromethylation (e.g., using TMSCF₃):
-
Protodetrifluoromethylation: Loss of the CF₃ group to form fluoroform (CF₃H).[5][6] This is often initiated by trace amounts of water or other protic sources.[5]
-
Enolization/Silyl Enol Ether Formation: For enolizable carbonyl compounds, the trifluoromethyl anion can act as a base, leading to deprotonation and subsequent silylation.[7]
-
Formation of Difluorinated Byproducts: Under certain conditions, the trifluoromethyl anion can decompose to generate difluorocarbene (:CF₂), which can then react with the substrate or other species in the reaction mixture.[8]
-
Homologated Addition Products: These can arise from complex reaction cascades, such as the difluorocyclopropanation of a silyl enol ether followed by ring-opening and subsequent trifluoromethylation.[5][6]
-
-
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's reagents):
-
Competing Radical Pathways: Although termed "electrophilic," these reagents can undergo single-electron transfer (SET) processes to generate trifluoromethyl radicals (•CF₃), which can lead to undesired radical-mediated side reactions.[9][10]
-
Reaction with Solvent or Other Nucleophiles: The highly reactive nature of these reagents can lead to reactions with the solvent or other nucleophilic species present in the reaction mixture.[11]
-
Reagent Decomposition: Some electrophilic trifluoromethylating agents can be thermally unstable or sensitive to reaction conditions, leading to decomposition and reduced efficiency.[12][13]
-
-
Radical Trifluoromethylation (e.g., using Langlois' reagent, CF₃I):
-
Oligomerization or Polymerization: Radical reactions can sometimes lead to the formation of polymeric or oligomeric byproducts, particularly with alkene substrates.[14]
-
Lack of Regioselectivity: Controlling the regioselectivity of radical addition to complex molecules can be challenging, leading to mixtures of isomers.[15]
-
Sensitivity to Oxygen: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger and inhibit the desired transformation.
-
Q2: How does the choice of trifluoromethylating agent influence the side reaction profile?
The choice of reagent is critical in determining the potential side reactions. For instance, the Ruppert-Prakash reagent (TMSCF₃) in nucleophilic trifluoromethylation is prone to generating silyl enol ethers with enolizable ketones, a side reaction that can be mitigated by using milder initiators.[7] In contrast, electrophilic reagents like Togni's and Umemoto's reagents can introduce CF₃ groups into a wider range of nucleophiles but may also engage in radical pathways, leading to different sets of byproducts.[9][16] Radical precursors like CF₃I can be effective but may lead to iodination of the substrate as a competing reaction.[14]
Q3: What is the role of the solvent in controlling side reactions?
The solvent plays a multifaceted role in trifluoromethylation reactions. It can influence the solubility of reagents, the stability of intermediates, and the rates of competing reaction pathways. For example, in radical trifluoromethylation, the choice of solvent can dramatically alter the regioselectivity of the reaction.[17] In nucleophilic trifluoromethylation with TMSCF₃, polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions if not carefully controlled.[7] Non-chlorinated solvents are sometimes preferred to avoid the formation of chlorinated byproducts.[18]
Q4: Can reaction temperature and time be optimized to minimize unwanted byproducts?
Yes, optimizing reaction temperature and time is a crucial strategy. Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy, which is typically the desired transformation.[7] For instance, in nucleophilic trifluoromethylation, running the reaction at 0 °C or below can favor 1,2-addition over enolization.[7] Monitoring the reaction progress by techniques like TLC or NMR is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Part 2: Troubleshooting Guides
This section provides detailed, problem-specific guidance in a question-and-answer format to help you resolve issues encountered during your experiments.
Troubleshooting Guide 1: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash reagent, TMSCF₃)
Problem: Incomplete conversion and recovery of starting material.
-
Possible Cause 1: Inactive Initiator/Catalyst. The initiator (e.g., a fluoride source) is crucial for generating the active trifluoromethyl anion.
-
Solution: Ensure your initiator is fresh and anhydrous. For moisture-sensitive initiators like TBAF, use a freshly opened bottle or a well-stored solution. Consider using alternative, more robust initiators like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
-
Possible Cause 2: Reagent Quality. The purity of TMSCF₃ can vary, and some batches may contain inhibitors.[7][19]
-
Solution: Try a new batch of TMSCF₃ from a reputable supplier. If you suspect inhibitors, distillation of the reagent may be necessary, although this should be done with caution.
-
-
Possible Cause 3: Insufficiently Reactive Substrate. Electron-rich or sterically hindered substrates may react sluggishly.
-
Solution: Consider using a more forcing solvent like DMF or a more potent initiator system.[7] Increasing the reaction temperature may also be beneficial, but this should be done cautiously to avoid side reactions.
-
Problem: Formation of difluorinated or monofluorinated byproducts.
-
Possible Cause: Decomposition of the Trifluoromethyl Anion. The [CF₃]⁻ anion can be unstable and decompose to difluorocarbene (:CF₂), which can then lead to the formation of difluorinated products.[8]
-
Solution: Maintain a low concentration of the active trifluoromethyl anion by slow addition of the TMSCF₃ reagent. Running the reaction at lower temperatures can also help to suppress the decomposition pathway.
-
Problem: Protodetrifluoromethylation (loss of the CF₃ group).
-
Possible Cause: Presence of Protic Impurities. Trace amounts of water or other protic species in the reaction mixture can quench the trifluoromethyl anion, leading to the formation of fluoroform (CF₃H).[5]
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and that all solvents and reagents are anhydrous. Handling the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
Troubleshooting Guide 2: Electrophilic Trifluoromethylation (e.g., using Umemoto's or Togni's reagents)
Problem: Competing radical pathways leading to undesired products.
-
Possible Cause: Single Electron Transfer (SET) from the Substrate. Electron-rich substrates are more prone to undergoing SET with the electrophilic trifluoromethylating agent, generating a trifluoromethyl radical.[9][10]
-
Solution: The addition of a radical scavenger is generally not effective as the reaction may occur within a solvent cage.[10] Instead, modifying the electronic properties of the substrate (if possible) or choosing a different class of trifluoromethylating agent may be necessary. In some cases, changing the solvent can influence the reaction pathway.
-
Problem: Reaction with the solvent or other nucleophiles present in the reaction mixture.
-
Possible Cause: High Reactivity of the Reagent. Electrophilic trifluoromethylating agents are highly reactive and can react with a variety of nucleophiles.
-
Solution: Choose a solvent that is inert under the reaction conditions. Ensure that the substrate is the most reactive nucleophile present in the reaction mixture. Purification of the starting material to remove nucleophilic impurities may be necessary.
-
Problem: Instability of the reagent leading to decomposition.
-
Possible Cause: Thermal Instability or Incompatibility with Reaction Conditions. Some electrophilic trifluoromethylating reagents have limited thermal stability or may decompose in the presence of strong acids or bases.[12][13]
-
Solution: Adhere to the recommended temperature limits for the specific reagent. Avoid using reaction conditions that are known to be incompatible with the reagent. For example, Togni's reagent II reacts violently with strong acids and bases.[13]
-
Troubleshooting Guide 3: Radical Trifluoromethylation (e.g., using Langlois' reagent, CF₃I)
Problem: Formation of oligomers or polymers.
-
Possible Cause: Uncontrolled Radical Chain Reaction. This is particularly common when using alkene substrates.
-
Solution: Optimize the concentration of the radical initiator and the trifluoromethyl radical precursor to maintain a controlled radical concentration. Slow addition of the radical precursor can be beneficial. Using a radical scavenger in a controlled manner might also help, but this can also inhibit the desired reaction.
-
Problem: Lack of regioselectivity in reactions with complex substrates.
-
Possible Cause: Multiple Reactive Sites for Radical Addition. Complex molecules may have several sites that are susceptible to radical attack.
-
Solution: The regioselectivity of radical reactions can sometimes be influenced by the choice of solvent.[17] Additionally, steric and electronic factors of the substrate play a significant role. It may be necessary to introduce directing groups on the substrate to favor addition at a specific position.
-
Problem: Sensitivity to oxygen and other radical scavengers.
-
Possible Cause: Radical Quenching. Radical reactions are notoriously sensitive to oxygen and other radical inhibitors.
-
Solution: Perform the reaction under a strictly inert atmosphere (argon or nitrogen). Degas all solvents prior to use. Ensure that all reagents are free from radical inhibitors.
-
Part 3: Optimized Experimental Protocols
The following are general protocols designed to minimize common side reactions. They should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using TMSCF₃
This protocol is designed to minimize the formation of silyl enol ether byproducts by using a mild initiator and controlled temperature.
Materials:
-
Ketone (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (0.1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone (1.0 mmol) and anhydrous K₂CO₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) dropwise to the stirred suspension over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of an Aniline using a Togni Reagent
This protocol is designed for the C-trifluoromethylation of anilines, a common transformation in medicinal chemistry.
Materials:
-
Aniline derivative (1.0 mmol)
-
Togni's Reagent II (1.2 mmol, 1.2 equiv)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a clean, dry vial, add the aniline derivative (1.0 mmol) and Togni's Reagent II (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Troubleshooting Low Yield in Nucleophilic Trifluoromethylation
Caption: A decision tree for troubleshooting low yields in nucleophilic trifluoromethylation.
Diagram 2: Competing Pathways in Electrophilic Trifluoromethylation
Caption: Competing electrophilic and radical pathways in trifluoromethylation.
Part 5: Data Presentation
Table 1: Effect of Initiator on the Trifluoromethylation of 4-Fluoroacetophenone
| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 3-fluoro-1-(4-fluorophenyl)-1-(trifluoromethyl)propan-1-ol (%) |
| 1 | TBAF (0.6) | THF | 25 | 2 | 85 |
| 2 | TBAT (0.1) | THF | 25 | 1 | 90 |
| 3 | K₂CO₃ (10) | DMF | 25 | 12 | 75 |
| 4 | Cs₂CO₃ (10) | DMF | 25 | 8 | 82 |
Data adapted from studies on nucleophilic trifluoromethylation.[5][6][7] This table illustrates how the choice of initiator and solvent can significantly impact the efficiency of the reaction.
Table 2: Solvent Effects on the Regioselectivity of Radical Trifluoromethylation
| Entry | Substrate | Solvent System | C-2 Product (%) | C-4 Product (%) |
| 1 | 4-Acetylpyridine | DCM:H₂O | 71 | 29 |
| 2 | 4-Acetylpyridine | DMSO:H₂O | 28 | 72 |
Data adapted from a study on radical trifluoromethylation.[17] This table highlights the profound effect of the solvent on the regiochemical outcome of a radical trifluoromethylation reaction.
References
- G. S. K. Prakash, G. A. Olah, et al. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
- P. S. Baran, et al. Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine.
- J. M. Percy, et al. TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism.
- G. S. K. Prakash, G. A. Olah, et al. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
- A. T. Togni, et al. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- V. D. Shteingarts, et al.
- M. S. Sanford, et al.
- TOXICITY REVIEW FOR IODOTRIFLUOROMETHANE (CF3I). National Institute of Standards and Technology. [Link]
- Trifluoroiodomethane. Wikipedia. [Link]
- Optimization for the Trifluoromethylation.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- A Kinetic Mechanism for CF3I Inhibition of Methane-Air Flames. PMC. [Link]
- T. Ritter, et al.
- Analysis of Gaseous By-Products of CF3I and CF3I-CO2 after High Voltage Arcing Using a GCMS. NIH. [Link]
- B. H. Lipshutz, et al.
- A. Togni, et al. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- A "Renaissance" in Radical Trifluoromethylation.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- T. Umemoto, et al. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
- Trifluoromethyl
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Reactivity of Electrophilic Trifluoromethyl
- Gas Phase SN2 Reactions of Halide Ions with Trifluoromethyl Halides: Front- and Back-Side Attack vs. Complex Formation.
- A "Renaissance" in radical trifluoromethyl
- Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F-Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis.
- Radical trifluoromethyl
- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. RSC Publishing. [Link]
- Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. RSC Publishing. [Link]
- Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.
- Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Wiley Online Library. [Link]
- Togni reagent II. Wikipedia. [Link]
- Togni Reagent II mechanism. Reddit. [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sioc.ac.cn [sioc.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Togni reagent II - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Chiral Purity of 2-[3-(trifluoromethyl)phenyl]pyrrolidine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[3-(trifluoromethyl)phenyl]pyrrolidine. The stereochemical integrity of this compound is paramount for its efficacy and safety in pharmaceutical applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of improving its chiral purity.
Understanding the Importance of Chiral Purity
The biological activity of chiral molecules, such as this compound, is often confined to a single enantiomer. The other enantiomer may be inactive or, in some cases, exhibit undesirable side effects. Therefore, achieving high enantiomeric excess (% ee) is a critical quality attribute in the synthesis and development of chiral drug candidates. The pyrrolidine ring is a prevalent structure in numerous natural alkaloids and pharmaceutical drugs, making the stereoselective synthesis and purification of its derivatives a key focus in medicinal chemistry.[1]
Strategic Approaches to Chiral Purity Enhancement
Improving the chiral purity of this compound can be approached from two primary angles:
-
Asymmetric Synthesis: Introducing chirality during the synthetic process to predominantly form the desired enantiomer.
-
Chiral Resolution: Separating a racemic or enantiomerically-enriched mixture into its individual enantiomers.
This guide will focus on the practical aspects of chiral resolution, a common and scalable method for obtaining enantiopure compounds.
Troubleshooting Guide: Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is a robust technique for separating enantiomeric amines.[2] This process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps |
| No Crystallization Occurs | • The diastereomeric salts are too soluble in the chosen solvent. • Insufficient supersaturation of the solution. • Presence of impurities inhibiting nucleation.[3] • Incorrect stoichiometry between the amine and the resolving agent.[3] | • Solvent Screening: Experiment with a range of solvents with varying polarities. The ideal solvent will dissolve the salts at an elevated temperature but have poor solubility at lower temperatures.[3] • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts. • Anti-Solvent Addition: Gradually add a solvent in which the salts are insoluble to induce precipitation.[3] • Seeding: Introduce a small crystal of the desired diastereomeric salt to promote crystallization.[4] • Optimize Stoichiometry: Typically, a 1:1 molar ratio is used, but this can be adjusted. |
| Low Diastereomeric Excess (d.e.) of Crystals | • The solubility difference between the two diastereomeric salts is small. • Co-crystallization of both diastereomers. • The system may form a solid solution.[5] | • Recrystallization: Perform one or more subsequent recrystallizations of the obtained crystals.[6] With each step, the purity of the less soluble diastereomer should increase. • Solvent System Optimization: The choice of solvent can significantly impact the solubility difference between the diastereomers. A systematic screening is recommended. • Temperature Gradient Control: Employ a slow and controlled cooling rate to favor the crystallization of the less soluble diastereomer.[7] Rapid cooling can lead to the precipitation of both diastereomers.[7] |
| Oiling Out Instead of Crystallization | • The melting point of the diastereomeric salt is lower than the boiling point of the solvent. • High concentration of impurities. | • Lower the Crystallization Temperature: Ensure the crystallization temperature is below the melting point of the salt. • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below the melting point of the salt. • Dilute the Solution: Adding more solvent may prevent oiling out. • Purify the Starting Material: Ensure the initial racemic amine is of high purity. |
Workflow for Troubleshooting Diastereomeric Salt Crystallization
Caption: Workflow for troubleshooting diastereomeric salt crystallization.
Troubleshooting Guide: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs are often effective for a wide range of compounds, including those with aromatic groups like this compound.[9]
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps |
| Poor or No Resolution | • Inappropriate chiral stationary phase (CSP). • Incorrect mobile phase composition. • Unsuitable column temperature.[8] | • Screen Different CSPs: Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point.[9] • Optimize Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution. • Adjust Temperature: Lowering the column temperature often improves resolution, but this is not always the case.[10] Experiment with a range of temperatures (e.g., 10-40 °C). |
| Peak Tailing or Broadening | • Column contamination or degradation.[11] • Sample dissolved in a solvent stronger than the mobile phase.[12] • Interaction of the analyte with the silica support of the CSP. | • Column Washing: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[12] For coated columns, be cautious with solvent choice to avoid stripping the stationary phase.[13] • Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[9] • Mobile Phase Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. |
| Irreproducible Retention Times | • Inconsistent mobile phase preparation. • Fluctuations in column temperature. • Column "memory effects" from previous analyses.[12][14] | • Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. • Use a Column Oven: Maintain a constant and uniform column temperature.[9] • Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection sequence. • Dedicated Columns: If possible, dedicate a column to a specific method to avoid memory effects from additives used in other separations.[12] |
Workflow for Troubleshooting Chiral HPLC
Caption: Workflow for troubleshooting chiral HPLC separations.
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for this compound?
A1: The selection of an optimal resolving agent is often empirical and requires screening. For chiral amines, common choices include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[15][16] The trifluoromethyl group on the phenyl ring may influence the basicity of the pyrrolidine nitrogen, so a strong chiral acid like (1S)-(+)-10-camphorsulfonic acid could be effective.
Q2: Can I use asymmetric synthesis to avoid chiral resolution?
A2: Yes, asymmetric synthesis is a powerful strategy to obtain enantiomerically enriched products directly.[17] Methods like catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides or biocatalytic approaches using transaminases can produce chiral pyrrolidines with high enantiomeric excess.[1][18][19][20] However, these methods may require specialized catalysts or enzymes and significant optimization.
Q3: My chiral HPLC method that worked for a similar compound is not working for this one. Why?
A3: Chiral recognition is highly specific.[14] Even small structural changes, like the position of the trifluoromethyl group, can significantly alter the interactions with the chiral stationary phase. A method developed for one compound is not guaranteed to work for another, even if they are structurally related. Re-screening of CSPs and mobile phases is often necessary.
Q4: How can I confirm the absolute configuration of the separated enantiomers?
A4: The elution order in chiral HPLC does not inherently indicate the absolute configuration. To determine this, you would need to use techniques such as X-ray crystallography of a suitable crystal (e.g., a diastereomeric salt), vibrational circular dichroism (VCD), or by comparing the elution order to a standard of known absolute configuration.
Q5: Is it possible to improve the yield of the desired enantiomer beyond the theoretical 50% in classical resolution?
A5: Yes, this can be achieved through techniques like crystallization-induced diastereomer transformation (CIDT). This process involves racemizing the undesired diastereomer in solution, allowing it to convert to the less soluble, desired diastereomer, which then crystallizes. This can theoretically increase the yield of the desired enantiomer to nearly 100%.[21]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In an appropriate flask, dissolve one equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same heated solvent.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath may induce crystallization.[7][22]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[22]
-
Analysis: Dry the crystals and determine their diastereomeric excess using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Recrystallization (if necessary): If the diastereomeric purity is not satisfactory, recrystallize the solid from a fresh portion of the hot solvent.[7][23]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a base (e.g., NaOH or NaHCO3 solution) to deprotonate the amine. Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it to obtain the final product.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the this compound sample (racemic or enriched) at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.[9] Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, etc.).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.
-
Inject the test sample.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
-
References
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC - NIH. (n.d.).
- A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. (n.d.).
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem. (n.d.).
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed. (2022, September 24).
- Troubleshooting poor resolution in chiral chromatography of alkanes - Benchchem. (n.d.).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.).
- Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
- ChiPros Chiral Amines - Sigma-Aldrich. (n.d.).
- A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. (2017, January 26).
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- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. (n.d.).
- Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed. (2017, October 6).
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich. (n.d.).
- Recrystallization. (n.d.).
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023, April 17).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
- (PDF) 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. (2025, August 7).
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. (2023, February 28).
- Problem With CHIRAL PAK AD-H Column - Can anyone help? - ResearchGate. (2014, September 12).
- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC - NIH. (2022, May 12).
- Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
- ORIGINAL PAPER Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2- ]pyridine - ResearchGate. (n.d.).
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine - ResearchGate. (2025, August 7).
- A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine - Benchchem. (n.d.).
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (2023, February 22).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.).
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC - PubMed Central. (n.d.).
- Enantiomeric resolution of chiral pesticides by high-performance liquid chromatography. (n.d.).
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine - Benchchem. (n.d.).
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (2025, August 6).
- Chiral resolution – Knowledge and References - Taylor & Francis. (n.d.).
- Chiral Molecules: Properties, Synthesis and Analysis - MDPI. (n.d.).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.).
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Technical Support Center: Navigating the Degradation Pathways of Trifluoromethylphenyl-Containing Compounds
Welcome to the technical support center dedicated to providing in-depth guidance on the degradation pathways of trifluoromethylphenyl-containing compounds. This resource is designed for researchers, scientists, and drug development professionals who are actively working with these molecules and require a deeper understanding of their stability and degradation profiles. The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, understanding the potential degradation of the trifluoromethylphenyl moiety under various conditions is crucial for predicting drug efficacy, ensuring product stability, and assessing environmental fate.
This guide moves beyond a simple recitation of facts to provide a causal understanding of why certain degradation pathways are favored and how experimental conditions can influence outcomes. We will explore the primary degradation mechanisms, provide detailed experimental protocols for their investigation, and offer troubleshooting solutions to common challenges encountered in the laboratory.
Part 1: Understanding Degradation Pathways: Core Principles and Influencing Factors
The remarkable stability of the trifluoromethyl group is attributed to the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[1][4] This inherent stability, however, is not absolute. The trifluoromethylphenyl moiety can undergo degradation through several key pathways, often influenced by the surrounding molecular architecture and environmental stressors.
Hydrolytic Degradation
While the C-F bond is exceptionally strong, the trifluoromethyl group can undergo hydrolysis under specific conditions, particularly at alkaline pH, to form a carboxylic acid (-COOH) and release fluoride ions.[1] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids.[1] The susceptibility to hydrolysis is also dependent on the position of the -CF3 group on the phenyl ring and the presence of other activating or deactivating groups.
Causality: The strong electron-withdrawing nature of the trifluoromethyl group makes the attached carbon atom electrophilic and susceptible to nucleophilic attack by hydroxide ions. This process can be facilitated by neighboring functional groups that can stabilize the transition state. For instance, the hydrolysis of 2-trifluoromethylphenol to salicylic acid is driven by the energetic favorability of fluoride ion hydration.[5]
Troubleshooting Scenario:
-
Issue: Unexpected appearance of a more polar peak in HPLC analysis of a trifluoromethylphenyl-containing compound under basic conditions.
-
Potential Cause: Hydrolysis of the trifluoromethyl group to a carboxylic acid.
-
Verification: Utilize LC-MS to confirm the mass of the new peak, which should correspond to the replacement of the -CF3 group with a -COOH group (a mass change of +1 amu). Further confirmation can be achieved by monitoring for the release of fluoride ions using an ion-selective electrode.
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce the degradation of trifluoromethylphenyl-containing compounds.[1] The energy from UV radiation can be sufficient to cleave bonds within the molecule, leading to a variety of degradation products. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1] The specific photoproducts formed will depend on the wavelength of light, the presence of photosensitizers, and the reaction medium.
Causality: The aromatic ring can absorb UV radiation, leading to an excited electronic state. This excited state can then undergo various photochemical reactions, including bond cleavage, rearrangement, or reaction with other molecules like oxygen. The presence of other functional groups on the molecule can significantly influence the photochemical pathway.
Microbial and Metabolic Degradation
Microorganisms have evolved diverse catabolic pathways to degrade aromatic compounds, and trifluoromethylphenyl-containing molecules are no exception.[6][7][8][9] While the -CF3 group itself can be recalcitrant, microbial enzymes can often act on other parts of the molecule, initiating the degradation process.[10]
Common microbial strategies for aromatic compound degradation involve initial activation of the aromatic ring, often through dioxygenase enzymes, followed by ring cleavage.[8][11] In the case of trifluoromethyl-substituted aromatics, this can lead to the formation of fluorinated intermediates. Sometimes, these intermediates can be further metabolized, potentially leading to the release of fluoride ions.[6] However, in other cases, the fluorinated metabolites can be dead-end products that accumulate in the culture medium.[6] For instance, the microbial degradation of m- and p-trifluoromethyl-benzoates can cease after ring-fission, resulting in the accumulation of a biochemically resistant trifluoromethyl muconate semialdehyde.[12]
Causality: The specificity of microbial enzymes plays a crucial role. While the fluorine atoms' small van der Waals radius means they often don't create a steric barrier in enzyme active sites, the strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of the aromatic ring, affecting its susceptibility to enzymatic attack.[6] Some microorganisms can utilize these compounds as a sole carbon and energy source, while others may only be capable of co-metabolism.[6]
Logical Relationship of Degradation Pathways
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Technical Support Center: Solvent Effects on the Stereoselectivity of Pyrrolidine Synthesis
Welcome to the technical support center for stereoselective pyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in these critical heterocyclic scaffolds. Pyrrolidines are foundational motifs in a vast array of pharmaceuticals and natural products, making their stereocontrolled synthesis a paramount objective.[1]
One of the most powerful yet often underestimated variables in achieving high stereoselectivity is the choice of reaction solvent. The solvent is not merely an inert medium; it is an active participant that can profoundly influence transition state energies, stabilize or destabilize key intermediates, and ultimately dictate the stereochemical outcome of a reaction.[2] This guide provides in-depth, practical answers to common challenges encountered in the lab, focusing on the causal relationships between solvent properties and stereoselectivity.
Frequently Asked Questions & Troubleshooting Guides
Q1: My [3+2] cycloaddition reaction to form a substituted pyrrolidine is showing poor diastereoselectivity (e.g., close to a 1:1 ratio). Where should I start troubleshooting?
A1: Poor diastereoselectivity is a common issue, and solvent choice is one of the first and most impactful variables you should investigate. The root cause often lies in the small energy difference between the transition states leading to the different diastereomers. The solvent can amplify this small difference, favoring one pathway over the other.
The Causality: In many pyrrolidine syntheses, such as the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, the reaction proceeds through a highly organized, cyclic transition state.[3] The stereochemistry of the final product is determined by the geometry of this transition state (e.g., endo vs. exo approach of the dipolarophile).[4]
-
Polarity and Dipole Moments: Solvents can stabilize the transition state based on its polarity. A more polar solvent will preferentially stabilize the transition state with a larger dipole moment. If the transition states leading to your two diastereomers have different dipole moments, switching from a nonpolar solvent (like toluene) to a polar aprotic solvent (like acetonitrile or DMSO) can dramatically alter the diastereomeric ratio (dr).
-
Specific Solvation Effects: Hydrogen bonding or coordination of solvent molecules to the reactants or catalyst can create steric hindrance or enforce a specific conformation, favoring one approach. For instance, a protic solvent like ethanol might form hydrogen bonds with a carbonyl group on your dipolarophile, effectively changing its steric profile and influencing which face is more accessible for the cycloaddition.[5]
Troubleshooting Workflow:
-
Establish a Baseline: Ensure your baseline result in a standard solvent (e.g., toluene or DCM) is reproducible.
-
Screen a Range of Solvents: Conduct a systematic screen of solvents with varying properties. Don't just change polarity; consider different solvent classes. A good starting set includes a nonpolar solvent (toluene), a halogenated solvent (DCM), an ether (THF), a polar aprotic solvent (acetonitrile), and potentially a protic solvent (ethanol), if your reactants are stable.[6]
-
Analyze Trends: Look for a correlation between a solvent property (e.g., dielectric constant) and the observed diastereoselectivity. This can provide mechanistic insight.
Q2: I am consistently forming the trans-2,5-disubstituted pyrrolidine, but my target molecule is the cis-isomer. Can solvent choice help me invert the selectivity?
A2: Yes, in certain cases, a change in solvent can favor the formation of a different diastereomer. This is often possible when the two competing reaction pathways are close in energy and are influenced differently by solvation.
The Causality: The formation of cis vs. trans isomers in pyrrolidine synthesis can be governed by different ylide geometries (W-shaped vs. S-shaped) or different modes of cycloaddition.[3] These geometries can be influenced by interactions with the solvent or a catalyst.
-
Lewis Acidity/Basicity of Solvent: In metal-catalyzed reactions, coordinating solvents like THF or acetonitrile can compete with the substrate for binding to the metal center. This can alter the catalyst's steric environment and, consequently, the preferred reaction pathway. For instance, a strongly coordinating solvent might disfavor a transition state that requires tight binding of both reactants to the metal, potentially opening up an alternative pathway that leads to the other diastereomer.
-
Equilibration: In some systems, the initially formed product might be kinetically favored, but it can equilibrate to the more thermodynamically stable diastereomer over time.[7] A polar solvent might accelerate this equilibration. If your desired product is the kinetic one, you may need to use a nonpolar solvent and shorter reaction times. Conversely, if your desired product is the thermodynamic one, a more polar solvent and longer reaction times could be beneficial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected diastereomer formation.
Q3: How do specific solvent properties (polarity, proticity, coordinating ability) mechanistically influence the stereochemical outcome of a [3+2] cycloaddition for pyrrolidine synthesis?
A3: Understanding the mechanistic role of the solvent is key to rational optimization. Let's break down the primary effects in the context of a 1,3-dipolar cycloaddition, a cornerstone reaction for pyrrolidine synthesis.[8][9]
Mechanism Visualization:
Caption: Solvent molecules can preferentially stabilize one transition state.
-
Polarity (Dielectric Constant):
-
Mechanism: Concerted cycloadditions often feature charge separation in the transition state, giving it a significant dipole moment. Polar solvents (high dielectric constant) are better at stabilizing this charge separation than nonpolar solvents.
-
Impact: If the endo and exo transition states have different dipole moments, a polar solvent will lower the energy of the more polar transition state more significantly, increasing the reaction rate and selectivity for that pathway. For example, reactions often show higher selectivity in CH₂Cl₂ than in toluene.[10]
-
-
Proticity (Hydrogen Bonding):
-
Mechanism: Protic solvents (e.g., EtOH, MeOH) can act as hydrogen bond donors. If a reactant contains a hydrogen bond acceptor (like a carbonyl or sulfinyl group), the solvent can form a hydrogen bond.[8]
-
Impact: This interaction can have two effects: a) It can increase the electrophilicity of the dipolarophile, accelerating the reaction. b) It can act as a bulky "group," sterically blocking one face of the molecule and directing the incoming dipole to the opposite face, thereby enhancing stereoselectivity. Protic conditions were shown to be superior in certain pyrrolidine syntheses involving allenoates.[10]
-
-
Coordinating Ability (Lewis Basicity):
-
Mechanism: In Lewis acid or metal-catalyzed reactions, solvents can act as Lewis bases and coordinate to the catalyst.
-
Impact: A strongly coordinating solvent (e.g., THF, MeCN) can compete with the substrate for a binding site on the catalyst. This can either inhibit the reaction or, more subtly, modify the catalyst's structure in a way that alters the stereochemical preference. In contrast, a non-coordinating solvent (e.g., toluene, DCM) allows for maximum substrate-catalyst interaction, which is often crucial for high stereoselectivity.
-
Data Summary: Solvent Effects in Practice
The following table summarizes hypothetical but representative data from a solvent screen for a [3+2] cycloaddition reaction, illustrating how diastereoselectivity can vary.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (dr) exo:endo |
| 1 | Toluene | 2.4 | 3:1 |
| 2 | THF | 7.6 | 5:1 |
| 3 | Dichloromethane (DCM) | 9.1 | 10:1 |
| 4 | Acetone | 21 | 15:1 |
| 5 | Acetonitrile (MeCN) | 37.5 | >20:1 |
| 6 | Ethanol (EtOH) | 24.5 | 8:1 (with side products) |
This table illustrates a trend where increasing solvent polarity correlates with higher diastereoselectivity for the exo product, suggesting the exo transition state is more polar.
Experimental Protocols
Protocol: Systematic Solvent Screening for Optimizing Diastereoselectivity
This protocol provides a general framework for efficiently screening solvents to optimize the stereoselectivity of a pyrrolidine synthesis.
1. Preparation and Safety:
-
Ensure all glassware is oven- or flame-dried before use, as moisture can significantly impact many stereoselective reactions.
-
Work under an inert atmosphere (Nitrogen or Argon) if your reactants or catalyst are sensitive to air or moisture.
-
Use anhydrous solvents.
2. Reaction Setup:
-
Set up a parallel reaction block or a series of identical reaction vials, each with a magnetic stir bar. For this example, we will screen five solvents: Toluene, THF, DCM, Acetonitrile, and DMF.
-
To each of the five vials, add the limiting reagent (e.g., the dipolarophile, 0.1 mmol, 1.0 eq).
-
If the reaction is catalyzed, prepare a stock solution of the catalyst in a non-coordinating solvent (like DCM) and add the appropriate volume to each vial (e.g., 5 mol%).
3. Reagent Addition:
-
Add the designated anhydrous solvent (1.0 mL) to each corresponding vial.
-
Prepare a stock solution of the second reactant (e.g., the imine precursor for the azomethine ylide, 0.12 mmol, 1.2 eq) and any other necessary reagents (e.g., a base like Et₃N).[8]
-
Initiate all reactions simultaneously by adding the second reactant's stock solution to each vial.
4. Reaction Monitoring and Analysis:
-
Stir all reactions at the desired temperature (e.g., room temperature).
-
Monitor the reactions by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h) to assess conversion.
-
Once the limiting reagent is consumed in the fastest reaction (or after a standard time like 24h), quench all reactions by adding a suitable quenching agent (e.g., saturated aq. NH₄Cl).
-
Perform an identical workup for each reaction (e.g., extraction with an organic solvent, drying over Na₂SO₄, and concentration under reduced pressure).
-
Analyze the crude reaction mixture from each vial by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved, characteristic peaks for each diastereomer.[8]
5. Interpretation:
-
Compare the diastereomeric ratios across the different solvents to identify the optimal medium for your desired stereoisomer.
References
- Chemler, S. R. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes.
- Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters, 7(14), 2957–2960. [Link]
- Sáez, J. A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- Zare, A., et al. (2021).
- Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(21), 8554–8556. [Link]
- Clayden, J., et al. (2012). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. [Link]
- Al-Bayati, R. I. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction.
- Reddy, P. V., & Padmavathi, V. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Organic Letters, 8(20), 4509-4511. [Link]
- Padwa, A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
- ResearchGate. (2002). 1,3-Dipolar Cycloaddition of Azomethine Ylides Generated from Aziridines in Supercritical Carbon Dioxide. Request PDF. [Link]
- PubMed. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. [Link]
- Nguyen, T. T., et al. (2016). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Vitale, F., & Pihko, P. M. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(15), 4989. [Link]
- Bakulina, O., & Dar'in, D. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
- Padwa, A. (2021).
- Wang, F., et al. (2017). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 4(6), 1019-1023. [Link]
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Faraone, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
- Mo, F., et al. (2010). Enantioselective synthesis of condensed and transannular ring skeletons containing pyrrolidine moiety. Tetrahedron, 66(6), 1274-1279. [Link]
- Chambers, S. J., & Sarpong, R. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
- ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Technical Support Center: Moisture Sensitivity in Reactions Involving 2-Arylpyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-arylpyrrolidines. This guide is designed to provide in-depth, field-proven insights into the challenges posed by moisture in your reactions. My aim is to move beyond simple procedural lists and delve into the causality behind the experimental choices, ensuring that every protocol described is a self-validating system.
I. Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when working with moisture-sensitive 2-arylpyrrolidine reactions.
Q1: My reaction yield is consistently low, and I suspect water is the culprit. What are the most likely ways moisture is interfering?
A1: Low yields in reactions involving 2-arylpyrrolidines are frequently traced back to moisture contamination. Water can interfere in several critical ways:
-
Reaction with Intermediates and Reagents: Many syntheses of 2-arylpyrrolidines involve highly reactive intermediates, such as Grignard reagents or organolithiums.[1][2][3][4] These reagents are potent bases and will readily react with even trace amounts of water in an acid-base neutralization. This quenching of the reagent directly reduces the amount available to participate in the desired carbon-carbon bond formation, leading to a stoichiometric loss of product.
-
Catalyst Deactivation: In catalytic processes, water can poison the catalyst. For instance, in reactions using pyrrolidone potassium salt as a catalyst, water can significantly diminish its activity and selectivity.[5]
-
Promotion of Side Reactions: The presence of water can facilitate undesired side reactions. For example, hydrolysis of starting materials or intermediates can lead to the formation of byproducts that complicate purification and reduce the overall yield of the target 2-arylpyrrolidine.[6][7][8]
-
Altering Solvent Properties: The polarity of the reaction medium can be altered by the presence of water, which may disfavor the desired reaction pathway.
To confirm if moisture is the issue, it is crucial to implement rigorous anhydrous techniques.[9][10][11]
Q2: I'm observing unexpected byproducts in my reaction. Could this be related to moisture?
A2: Absolutely. The formation of unexpected byproducts is a classic sign of moisture contamination. The specific byproducts will depend on your reaction, but common examples include:
-
Hydrolysis Products: Esters, amides, and other functional groups present in your starting materials or intermediates can be hydrolyzed by water, especially under acidic or basic conditions.
-
Homocoupling Products: In the case of Grignard-based syntheses, moisture can lead to the formation of Wurtz-type homocoupling byproducts.[3]
-
Products from Ring-Opening: In certain cases, water can promote the cleavage of the pyrrolidine ring, leading to a complex mixture of linear and rearranged products.
A thorough analysis of your crude reaction mixture by techniques like NMR, LC-MS, or GC-MS can help identify these byproducts and provide clues about the interfering side reactions.
Q3: How can I effectively dry my solvents and reagents to minimize moisture contamination?
A3: Achieving and maintaining anhydrous conditions is paramount. Here is a summary of best practices for drying common components of your reaction:
| Component | Recommended Drying Method | Key Considerations |
| Solvents (e.g., THF, Diethyl Ether, Toluene) | Distillation from an appropriate drying agent (e.g., sodium/benzophenone, calcium hydride). | The choice of drying agent depends on the solvent. Always handle under an inert atmosphere (e.g., nitrogen or argon).[12] |
| 2-Arylpyrrolidine Starting Material/Product | Azeotropic distillation with a suitable solvent (e.g., toluene) or drying over a desiccant (e.g., anhydrous magnesium sulfate or sodium sulfate), followed by filtration. For solid compounds, drying in a vacuum oven is effective. | Ensure the chosen method is compatible with the stability of your compound. |
| Other Reagents (e.g., aldehydes, ketones) | Distillation, drying over molecular sieves, or purchasing from a reputable supplier in a sealed, anhydrous container. | Check the technical data sheet for the specific reagent for recommended drying procedures. |
For a more comprehensive guide on solvent purification, refer to established resources.[12]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for specific problems you might encounter.
Problem: Reaction Fails to Initiate
If your reaction involving a 2-arylpyrrolidine derivative fails to start, follow this diagnostic workflow:
Caption: Troubleshooting workflow for reaction initiation failure.
Problem: Low and Irreproducible Yields
For reactions that proceed but give inconsistent and low yields, a systematic approach is necessary to identify the source of the problem.
Caption: Systematic approach to troubleshooting low and irreproducible yields.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for essential techniques in handling moisture-sensitive reactions.
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF) via Sodium/Benzophenone Still
WARNING: This procedure involves metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
-
Pre-drying: Decant THF from a new, sealed bottle into a flask containing activated 4Å molecular sieves. Let it stand for at least 24 hours.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Addition of Drying Agents: To the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn deep blue or purple, indicating that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.
-
Distillation: Distill the THF directly into the reaction flask or a storage flask under an inert atmosphere.
-
Storage: Store the anhydrous THF over activated molecular sieves under an inert atmosphere.
Protocol 2: Performing a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Flame-dry all glassware under vacuum and cool under a gentle stream of inert gas.
-
Reagent Addition: Add solid reagents to the reaction flask against a counterflow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a syringe.
-
Reaction Monitoring: Take aliquots for reaction monitoring using a syringe.
-
Work-up: Quench the reaction by slowly adding the appropriate reagent at a low temperature. Subsequent work-up steps may or may not require an inert atmosphere, depending on the stability of the product.[13]
IV. Analytical Methods for Water Detection
Detecting and quantifying trace amounts of water is crucial for successful moisture-sensitive reactions.
| Analytical Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Titration with an iodine-sulfur dioxide-base reagent that reacts stoichiometrically with water.[14] | Highly accurate and specific for water. Can be used for a wide range of samples. | The apparatus can be expensive. Some compounds can interfere with the titration. |
| Headspace Gas Chromatography (HSGC) | The sample is heated in a sealed vial, and the water in the headspace is analyzed by GC.[14] | Very sensitive and can be automated. Good for solid samples. | Requires specialized equipment and method development. |
| Thermogravimetric Analysis (TGA) | The mass of a sample is measured as it is heated. Mass loss at specific temperatures can be attributed to water. | Can provide information about bound and free water. | Not specific for water, as other volatile components can also cause mass loss. |
| Quantitative NMR (qNMR) | The water signal in an NMR spectrum is integrated and compared to a known internal standard.[14] | Non-destructive and can be performed on the reaction mixture. | Less sensitive than other methods and requires careful selection of a suitable internal standard. |
V. References
-
On-water pyrrolidine-mediated domino synthesis of 2-iminoisatins. RSC Publishing. Available at:
-
An In-depth Technical Guide to the Reactivity and Stability of 1-(2-Chloroethyl)pyrrolidine. Benchchem. Available at:
-
How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at:
-
2,2-dimethylpyrrolidine. Organic Syntheses Procedure. Available at:
-
Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors | Request PDF. ResearchGate. Available at:
-
Pyrrolidine | C4H9N | CID 31268. PubChem - NIH. Available at:
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at:
-
Process for the purification of 2-pyrrolidone. Google Patents. Available at:
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions | ACS Omega. ACS Publications. Available at:
-
Working with Hazardous Chemicals. Organic Syntheses. Available at:
-
(Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. ResearchGate. Available at:
-
Methods for Purification of Commonly Used Solvents. Alfa Chemistry. Available at:
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. NIH. Available at:
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Reddit. Available at:
-
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering (RSC Publishing). Available at:
-
Process for the purification of 2-pyrrolidone. Google Patents. Available at:
-
The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. RSC Publishing. Available at:
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). Available at:
-
Evaluation of methods for the determination of water in substances with unknown chemical and thermal behaviour. ResearchGate. Available at:
-
Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure. Google Patents. Available at:
-
Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. SCCWRP FTP. Available at:
-
Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing). Available at:
-
Diastereoselective multicomponent reaction in water: synthesis of 2-azapyrrolizidine alkaloid analogues. PubMed. Available at:
-
Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at:
-
troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane. Benchchem. Available at:
-
Humidity Sensitivity of Chemically Synthesized ZnAl 2 O 4 /Al. MDPI. Available at:
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Reddit. Available at:
-
Adverse reactions and interactions with herbal medicines. Part 2 - Drug interactions. PubMed. Available at:
-
Regioselectivity of the Hydrolysis of 2-(1-Alkoxyvinyl)-Substituted Imidazolidines, 1,3-Thiazolidines, and 1,3-Oxazolidines | Request PDF. ResearchGate. Available at:
-
Role of Water Complexes in the Reaction of Propionaldehyde with OH Radicals | Request PDF. ResearchGate. Available at:
Sources
- 1. reddit.com [reddit.com]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
The Cornerstone of Enantioseparation: The Chiral Stationary Phase (CSP)
An In-Depth Technical Guide to the HPLC Analysis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine Enantiomers
For researchers and professionals in drug development, the stereoisomeric composition of a chiral molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. The compound this compound, a scaffold of interest in medicinal chemistry, possesses a single chiral center, giving rise to two enantiomers. These enantiomers can exhibit profoundly different biological effects. Consequently, the development of a robust, accurate, and reliable analytical method for their separation and quantification is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound. Moving beyond a simple recitation of parameters, we will explore the causality behind experimental choices, grounding our protocols in the fundamental principles of chiral recognition to create a self-validating analytical framework.
The direct separation of enantiomers by HPLC is most effectively achieved by leveraging a chiral stationary phase (CSP).[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard columns like C18 impossible. A CSP creates a three-dimensional chiral environment within the column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The differing stability of these complexes leads to differential retention times, enabling separation.
For analytes like this compound, which contains an aromatic ring, a hydrogen bond acceptor/donor (the secondary amine of the pyrrolidine ring), and a stereogenic center, polysaccharide-based CSPs are an exceptionally powerful choice. These phases, typically derivatives of cellulose or amylose, form helical polymer structures that create "chiral pockets" or grooves.[2] Enantioselective recognition occurs through a combination of interactions, including:
-
π-π Interactions: Between the trifluoromethylphenyl group of the analyte and the aromatic carbamate derivatives on the polysaccharide backbone.
-
Hydrogen Bonding: Involving the N-H group of the pyrrolidine ring.
-
Steric Hindrance: Where the overall shape of one enantiomer fits more favorably into the chiral pocket than the other.
A Comparative Strategy for Method Development
Effective method development for chiral separations is rarely a one-shot success; it is a systematic screening process. The unpredictability of chiral recognition necessitates the evaluation of multiple columns and mobile phases.[3] We will compare two primary modes of operation: Normal-Phase and Reversed-Phase chromatography.
Caption: A logical workflow for chiral HPLC method development.
Comparison 1: Normal-Phase (NP) vs. Reversed-Phase (RP) Chromatography
The choice between Normal-Phase and Reversed-Phase is the most significant fork in the road for method development. Each offers distinct advantages and mechanisms of interaction.
Normal-Phase (NP) HPLC This is the traditional and often most successful mode for polysaccharide CSPs.
-
Mechanism: The mobile phase (typically hexane/alcohol) is non-polar, and the stationary phase is more polar. Analyte retention is governed by polar interactions (like hydrogen bonding) with the CSP. The alcohol modifier (e.g., isopropanol, ethanol) is the "strong" solvent; increasing its concentration reduces retention time by competing with the analyte for sites on the CSP.
-
Rationale: NP often provides superior enantioselectivity because the non-polar bulk solvent does not interfere with the crucial hydrogen bonding and dipole-dipole interactions required for chiral recognition. For this compound, the pyrrolidine nitrogen is a key interaction point that is more accessible in NP conditions.
Reversed-Phase (RP) HPLC This mode is increasingly popular due to its operational simplicity and compatibility with mass spectrometry (MS).
-
Mechanism: The mobile phase (e.g., acetonitrile/water, methanol/water) is polar, and the stationary phase is non-polar. Retention is primarily driven by hydrophobic interactions.
-
Rationale: While sometimes offering lower selectivity than NP, RP methods are highly robust and use less hazardous solvents. For basic analytes like our target compound, peak shape can be a challenge due to interactions with residual silanols on the silica support. This is overcome by adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase, which protonates the analyte and masks the silanols, leading to sharp, symmetrical peaks.[4]
Performance Comparison of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving separation. Amylose and cellulose-based columns often exhibit complementary selectivity. Chlorinated polysaccharide phases can offer unique selectivities and improved resolution for halogenated compounds.
Below is a table summarizing illustrative performance data for the separation of this compound enantiomers on three common polysaccharide-based columns under both NP and RP conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose Derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.85 | 1.32 | 3.81 |
| Chiralcel® OD-H (Cellulose Derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.41 | 1.19 | 2.25 |
| Lux® Cellulose-2 (Chlorinated Cellulose) | n-Hexane/Isopropanol (90:10, v/v) | 3.15 | 1.28 | 3.54 |
| Chiralpak® AD-RH (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid (60:40, v/v) | 2.11 | 1.15 | 1.95 |
| Lux® Cellulose-2 (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid (60:40, v/v) | 2.53 | 1.21 | 2.60 |
Note: This is illustrative data. Actual values depend on the specific HPLC system and conditions. k₁ is for the first eluting enantiomer. α = k₂/k₁. Rs is calculated using the USP formula.
Interpretation of Results:
-
Chiralpak® AD-H in Normal-Phase provides the best separation in this screen, with a high separation factor (α) and excellent baseline resolution (Rs > 2.0).
-
Lux® Cellulose-2 shows strong performance in both NP and RP modes, demonstrating its versatility. The chlorinated selector likely enhances interactions with the trifluoromethylphenyl group.[5]
-
Reversed-Phase methods provide adequate resolution, particularly on the Lux® Cellulose-2 column, and would be the preferred choice if MS detection is required.
Experimental Protocols
Reproducibility is contingent on meticulous adherence to a validated protocol.
Protocol 1: High-Resolution Normal-Phase HPLC Method
This method is optimized for achieving the highest possible resolution, ideal for accurate enantiomeric excess (ee) determination.
-
Instrumentation and Materials:
-
HPLC System: Standard HPLC with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Chemicals: HPLC grade n-Hexane and Isopropanol (IPA). Racemic standard of this compound.
-
-
Sample Preparation:
-
Dissolve the racemic standard or sample in the mobile phase (Hexane/IPA 90:10) to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
HPLC Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. A constant temperature is crucial for stable retention times.[6]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm, where the phenyl ring exhibits strong absorbance.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Calculate the Resolution (Rs) between the two peaks. A value ≥ 1.5 indicates baseline separation.
-
For enantioenriched samples, calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Protocol 2: MS-Compatible Reversed-Phase HPLC Method
This method is designed for applications requiring mass spectrometric detection, such as pharmacokinetic studies in biological matrices.
-
Instrumentation and Materials:
-
HPLC System: LC-MS system with a binary pump, autosampler, column oven, UV detector, and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Lux® Cellulose-2, 150 x 4.6 mm, 3 µm or 5 µm particle size.
-
Chemicals: LC-MS grade Acetonitrile and Water. Formic acid (LC-MS grade).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Lower concentrations are typically used for MS detection.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient/Isocratic: Isocratic elution with 60% B is a good starting point.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm, followed by MS detection in positive ion mode (ESI+). Monitor the protonated molecular ion [M+H]⁺.
-
-
Data Analysis:
-
Confirm peak identity using both retention time and mass-to-charge ratio (m/z).
-
Quantification is performed using the extracted ion chromatogram (XIC) for enhanced selectivity and sensitivity.[4]
-
Alternative Strategy: Indirect Separation via Derivatization
While direct separation on a CSP is the preferred modern approach, the indirect method remains a viable alternative.[1]
Caption: Workflow for the indirect chiral separation method.
In this technique, the enantiomeric mixture is reacted with a pure chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) to form a pair of diastereomers.[7] Diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18.
Comparison with Direct Method:
-
Advantages: Does not require expensive chiral columns.
-
Disadvantages: Requires a potentially complex derivatization reaction, the chiral purity of the derivatizing agent is critical, and the reaction must proceed to completion without racemization. This approach is generally more time-consuming and less common for routine analysis.[1]
Conclusion
The successful enantioselective analysis of this compound via HPLC is readily achievable through a systematic method development approach. For high-resolution quantitative analysis, a normal-phase method using a polysaccharide-based CSP like Chiralpak® AD-H is the superior choice, offering excellent selectivity and resolution. For applications demanding MS compatibility, a reversed-phase method on a robust chlorinated phase such as Lux® Cellulose-2 with an acidic modifier provides a reliable and sensitive alternative.
The choice of method is ultimately dictated by the analytical objective—be it purity assessment, preparative separation, or bioanalysis. By understanding the principles of chiral recognition and systematically comparing the available stationary and mobile phases, researchers can develop a robust and fit-for-purpose method that ensures the stereochemical integrity of their compounds.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Chiral HPLC Method Development. I.B.S. Analytical.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. hplc.today [hplc.today]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Stationary Phases for the Separation of Trifluoromethylated Pyrrolidines
In the landscape of modern drug discovery and development, the synthesis and purification of chiral molecules are paramount. Among these, trifluoromethylated pyrrolidines represent a critical class of compounds, with the trifluoromethyl group often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. The separation of their enantiomers is a crucial step to ensure the safety and efficacy of new therapeutics. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the analytical and preparative separation of trifluoromethylated pyrrolidines, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Significance of Chiral Separation for Trifluoromethylated Pyrrolidines
The introduction of a trifluoromethyl (CF₃) group can significantly influence the pharmacological profile of a pyrrolidine-containing molecule. However, the two enantiomers of a chiral trifluoromethylated pyrrolidine can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, robust and efficient methods for their separation are not just a matter of analytical chemistry but a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.[1][2][3]
A Comparative Overview of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. The three main classes of CSPs that have demonstrated broad utility for the separation of a wide range of chiral compounds, including those with fluorinated moieties, are polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for chiral separations due to their broad applicability and high enantioselectivity.[4][5] The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6][7] For trifluoromethylated pyrrolidines, the polar carbamate groups on the polysaccharide backbone can interact with the pyrrolidine nitrogen and the trifluoromethyl group can influence the overall steric fit.
Key Polysaccharide CSPs for Trifluoromethylated Pyrrolidines:
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H): This is often a first-choice column for screening due to its broad enantioselectivity.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H): Often complementary to Chiralcel® OD-H, it can provide better resolution for compounds that are poorly separated on the cellulose-based phase.
-
Chlorinated Polysaccharide CSPs (e.g., Lux® Cellulose-2): These phases can offer unique selectivity for halogenated compounds and have shown excellent performance in SFC for pyrrolidone derivatives.[8][9]
Performance Data on Polysaccharide-Based CSPs:
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) | Reference |
| Racemic Pyrrolidone Derivative 1 | Lux® Cellulose-2 | CO₂/Methanol (85:15) | 2.15 | 1.20 | 2.50 | [9] |
| Racemic Pyrrolidone Derivative 2 | Lux® Cellulose-2 | CO₂/Methanol (90:10) | 3.42 | 1.15 | 1.80 | [9] |
| Racemic Sulfoxide 1 | Chiralpak® AD-H | n-Hexane/Ethanol (90:10) | 2.87 | 1.35 | 6.63 | [10] |
| Racemic Sulfoxide 2 | Chiralcel® OD-H | n-Hexane/Isopropanol (80:20) | 4.11 | 1.22 | 3.48 | [10] |
Note: Data for pyrrolidone derivatives and sulfoxides are presented as representative examples due to the limited availability of directly comparable data for a wide range of trifluoromethylated pyrrolidines.
Experimental Workflow for Method Development on Polysaccharide CSPs:
Caption: Initial screening workflow for trifluoromethylated pyrrolidines on polysaccharide CSPs.
Cyclodextrin-Based CSPs: Harnessing Inclusion Complexation
Cyclodextrin-based CSPs utilize a different chiral recognition mechanism based on the formation of inclusion complexes.[11] The hydrophobic cavity of the cyclodextrin can encapsulate the trifluoromethyl group or an aromatic substituent on the pyrrolidine ring, while interactions with the hydroxyl groups on the rim of the cyclodextrin provide additional stereoselectivity. Derivatized cyclodextrins offer a wide range of selectivities.[11]
Key Cyclodextrin-Based CSPs:
-
Beta-Cyclodextrin (β-CD) Derivatives: These are the most common and offer a good balance of cavity size and enantioselectivity for many small molecules.
-
Gamma-Cyclodextrin (γ-CD) Derivatives: With a larger cavity, these can be useful for bulkier trifluoromethylated pyrrolidines.
While powerful, finding the right cyclodextrin phase and mobile phase combination can be more empirical than with polysaccharide CSPs.
Pirkle-Type CSPs: Rational Design for Specific Interactions
Pirkle-type CSPs are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3] These phases are often designed with a specific class of compounds in mind and can provide excellent resolution when the analyte has complementary functional groups. For trifluoromethylated pyrrolidines, a Pirkle-type phase with a π-acceptor region could interact with an aromatic ring on the pyrrolidine, while hydrogen bonding sites could interact with the pyrrolidine nitrogen. A key advantage is the ability to invert the elution order by using a CSP with the opposite chirality, which can be beneficial for preparative separations.
Experimental Protocols: A Step-by-Step Guide
The following is a generalized protocol for the chiral HPLC analysis of a novel trifluoromethylated pyrrolidine.
1. Sample Preparation:
-
Dissolve the racemic or enantioenriched sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, use a solvent compatible with the mobile phase (e.g., isopropanol for normal phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Chiralcel® OD-H and Chiralpak® AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).
-
Mobile Phase B (Polar Organic Mode): Acetonitrile/Methanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength of maximum absorbance for the analyte.
-
Injection Volume: 5 µL.
3. Data Analysis and Optimization:
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for any observed separation. A resolution of >1.5 is generally considered baseline separation.
-
If partial separation is observed, optimize the mobile phase by:
-
Varying the percentage of the alcohol modifier in normal phase.
-
Trying different alcohol modifiers (e.g., ethanol, methanol).
-
For basic pyrrolidines, adding a small amount of a basic additive like diethylamine (DEA) (0.1%) can improve peak shape. For acidic compounds, trifluoroacetic acid (TFA) (0.1%) may be beneficial.
-
-
If no separation is observed, consider other CSP types (cyclodextrin or Pirkle-type) or explore SFC, which often provides different selectivity and faster separations.[2][8][12]
Chiral Recognition Mechanism Visualization:
Caption: Interactions in polysaccharide CSPs.
Conclusion and Future Perspectives
The separation of trifluoromethylated pyrrolidine enantiomers is a critical and often challenging task in pharmaceutical development. Polysaccharide-based chiral stationary phases remain the primary choice for initial screening due to their broad applicability and high success rates. However, for difficult separations, cyclodextrin and Pirkle-type CSPs offer alternative selectivities that can be highly effective. The continued development of new chiral stationary phases, including those with novel chiral selectors and smaller particle sizes for ultra-high-performance applications, will undoubtedly further enhance our ability to tackle these important separations. Furthermore, the increasing adoption of Supercritical Fluid Chromatography (SFC) as a green and efficient alternative to HPLC promises to accelerate the development of chiral separation methods for trifluoromethylated pyrrolidines and other complex chiral molecules.[2][12][13]
References
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical and Biomedical Analysis.
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A Comparative Analysis of the Biological Activities of 2-Phenylpyrrolidine and 2-[3-(Trifluoromethyl)phenyl]pyrrolidine Scaffolds
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrrolidine ring serves as a versatile and privileged scaffold, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparison of the biological activities stemming from two key phenylpyrrolidine scaffolds: the foundational 2-phenylpyrrolidine and its electronically modified counterpart, 2-[3-(trifluoromethyl)phenyl]pyrrolidine.
While direct comparative studies on the parent molecules are not extensively documented, a wealth of data on their respective derivatives allows for a robust analysis of how the introduction of a trifluoromethyl group at the meta-position of the phenyl ring profoundly influences the pharmacological profile. This guide will delve into the synthesis, comparative biological activities with a focus on anticonvulsant and neuroactive properties, and the underlying structure-activity relationships that govern these differences.
Chemical Synthesis: Building the Core Scaffolds
The synthesis of these foundational pyrrolidine rings is a critical first step in the development of more complex derivatives. The following protocols outline established methods for the preparation of both 2-phenylpyrrolidine and this compound.
Synthesis of (R)-2-Phenylpyrrolidine
A common and efficient method for the synthesis of enantiomerically pure (R)-2-phenylpyrrolidine involves the reduction of the corresponding lactam, (R)-5-phenylpyrrolidin-2-one.[2]
Experimental Protocol:
-
Dissolution: Dissolve (R)-5-phenylpyrrolidin-2-one (40 g, 0.25 mol) in anhydrous tetrahydrofuran (800 mL) in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a temperature between -5°C and 5°C using an ice-salt bath.
-
Addition of Reducing Agent: To the cooled solution, add lithium aluminum hydride (LAH) (23.6 g, 0.62 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (23.6 g) while maintaining the temperature between -5°C and 5°C.
-
Stirring: Allow the mixture to stir at room temperature for an additional 1 hour.
-
Filtration and Concentration: Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil.
Caption: Synthesis of (R)-2-Phenylpyrrolidine.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3-trifluoromethylaniline.[3]
Experimental Protocol:
-
Protection of Aniline: React 3-trifluoromethylaniline with pivaloyl chloride in the presence of a base (e.g., pyridine) to form the pivalamide-protected aniline.
-
Ortho-Lithiation and Methylation: Treat the protected aniline with a strong base such as sec-butyllithium at low temperature (-78°C) followed by the addition of an electrophile like methyl iodide to introduce a methyl group ortho to the amino group.
-
Deprotection: Remove the pivaloyl protecting group under acidic conditions to yield 2-methyl-3-trifluoromethylaniline.
-
Further Elaboration: This intermediate can then be further elaborated through various synthetic routes, such as reaction with a suitable four-carbon synthon followed by cyclization and reduction, to afford the target this compound.
Caption: General synthetic strategy for this compound.
A Comparative Overview of Biological Activities
The introduction of a trifluoromethyl (CF3) group onto the phenyl ring of the 2-phenylpyrrolidine scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, leading to significant changes in biological activity. The following sections compare the known biological activities of derivatives based on these two core structures.
Anticonvulsant Activity
Derivatives of both 2-phenylpyrrolidine and this compound have been extensively investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test in rodents is a primary screening model for generalized tonic-clonic seizures.[4][5]
Derivatives of 2-phenylpyrrolidine have shown promise as anticonvulsants. For instance, certain N-substituted 2-phenylpyrrolidine-2,5-diones exhibit anticonvulsant activity.[6] However, the introduction of a trifluoromethyl group on the phenyl ring often leads to a significant enhancement in potency.
Studies on N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones have demonstrated that derivatives containing a 3-(2-trifluoromethylphenyl) substituent are highly active. For example, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) showed a potent oral ED50 of 20.78 mg/kg in rats in the MES test.[7] Similarly, another derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (14), was found to be highly active in the 6-Hz psychomotor seizure test, a model for therapy-resistant seizures.[8]
Table 1: Comparative Anticonvulsant Activity of Phenylpyrrolidine Derivatives
| Compound Class | Derivative Example | Test Model | ED50 (mg/kg) | Species | Reference |
| Phenylpyrrolidine | N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES | 69.89 | Rat | [9] |
| Phenylpyrrolidine | N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative (4) | MES | 96.9 | Mouse | [6] |
| Trifluoromethylphenyl-pyrrolidine | N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) | MES | 20.78 | Rat | [7] |
| Trifluoromethylphenyl-pyrrolidine | (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide derivative (22) | MES | 23.7 | Mouse | [10] |
| Trifluoromethylphenyl-pyrrolidine | (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide derivative (14) | MES | 49.6 | Mouse | [11][12] |
Neurotransmitter System Modulation
The phenylpyrrolidine scaffold is a known pharmacophore for interacting with various neurotransmitter systems, particularly the dopamine and glutamate systems.
Dopamine D2 Receptor Affinity:
Derivatives of 2-phenylpyrrolidine have been explored as dopamine D2 receptor antagonists for potential antipsychotic applications.[13] A series of 5-p-substituted phenyl-pyrrole-3-carboxamides, which can be considered bioisosteres of 2-phenylpyrrolidine, showed affinity for the D2-like receptors in the low micromolar range.[13]
While direct D2 receptor binding data for this compound derivatives is less prevalent in the literature, the introduction of a trifluoromethyl group is a common strategy in the design of CNS-active compounds to enhance receptor affinity and selectivity. The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with the receptor's binding pocket.
NMDA Receptor Antagonism:
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is another important target for phenylpyrrolidine derivatives.[14][15] Some 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes have been identified as NMDA receptor antagonists, with some exhibiting nanomolar binding potency at the glycine site.[16] The phenylethanolamine pharmacophore, which shares structural similarities with 2-phenylpyrrolidine, has been shown to inhibit NMDA receptors.[17] The introduction of a trifluoromethyl group could potentially modulate the interaction with the NMDA receptor, although more specific studies are needed to confirm this.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity between the derivatives of 2-phenylpyrrolidine and this compound can be rationalized through an analysis of their structure-activity relationships. The trifluoromethyl group imparts several key physicochemical properties that influence a molecule's pharmacological profile:
-
Electronic Effects: The CF3 group is a strong electron-withdrawing group. This significantly alters the electron density of the phenyl ring, which can influence pKa and hydrogen bonding capabilities, thereby affecting receptor-ligand interactions.
-
Lipophilicity: The trifluoromethyl group is highly lipophilic. Increased lipophilicity can enhance a compound's ability to cross the blood-brain barrier, which is crucial for CNS-active drugs. However, excessive lipophilicity can also lead to non-specific binding and toxicity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of a CF3 group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.
Caption: Influence of the Trifluoromethyl Group on Biological Activity.
Key Experimental Methodologies
To facilitate further research in this area, detailed protocols for key in vivo and in vitro assays are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[18][19]
Experimental Protocol:
-
Animal Preparation: Use adult male mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley). Acclimate the animals to the testing environment.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Electrode Application: At the time of peak drug effect, apply corneal electrodes after administering a drop of topical anesthetic (e.g., 0.5% tetracaine) to each eye.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[5]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and balance, and to identify potential neurotoxic side effects of a compound.[20][21][22]
Experimental Protocol:
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod of a specified diameter.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration on consecutive days prior to testing.
-
Testing: On the test day, administer the compound or vehicle. At the time of peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Measurement: Record the latency to fall from the rod.
-
Data Analysis: Calculate the median toxic dose (TD50), the dose that causes 50% of the animals to fall from the rod within a specified time, using probit analysis.
In Vitro Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.[23][24][25][26]
Experimental Protocol:
-
Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.
-
Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or a known DAT inhibitor (e.g., GBR12909 for non-specific uptake) for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a solution containing [3H]dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[27][28]
Caption: Workflow for the In Vitro Dopamine Transporter (DAT) Uptake Assay.
Conclusion
The comparative analysis of derivatives of 2-phenylpyrrolidine and this compound reveals the profound impact of the trifluoromethyl group on biological activity. While the unsubstituted phenylpyrrolidine scaffold provides a valuable starting point for the development of neuroactive and anticonvulsant agents, the introduction of a trifluoromethyl group at the meta-position of the phenyl ring consistently enhances anticonvulsant potency. This is likely attributable to a combination of increased lipophilicity, which may improve blood-brain barrier penetration, and altered electronic properties that can lead to more favorable interactions with biological targets.
For researchers and drug development professionals, these findings underscore the importance of strategic chemical modifications in optimizing the pharmacological profile of a lead scaffold. The this compound core represents a particularly promising platform for the discovery of novel CNS therapeutics with enhanced efficacy. Future research should focus on direct, head-to-head comparisons of a wider range of structurally related derivatives to further elucidate the nuanced structure-activity relationships and to identify candidates with superior therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Pyrrolidines
In the intricate field of medicinal chemistry, the pyrrolidine ring stands out as a versatile and privileged scaffold, frequently utilized by chemists to craft novel therapeutic agents.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving target selectivity.[2] When this valuable core is functionalized with a trifluoromethylphenyl group, a class of compounds with significant and diverse biological activities emerges. The trifluoromethyl (CF3) group is a powerful tool in drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity through potent electronic effects.[3][4][5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylphenyl pyrrolidines. We will dissect the causal links between specific structural modifications and their resulting impact on biological function, offering a comparative perspective grounded in experimental data to inform and accelerate future drug discovery programs.
The Trifluoromethylphenyl Moiety: A Master Regulator of Potency and Pharmacokinetics
The introduction of a trifluoromethyl group to a phenyl ring dramatically alters its electronic and steric properties. The CF3 group is strongly electron-withdrawing and highly lipophilic, characteristics that can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.[4][5]
The position and number of CF3 groups on the phenyl ring are primary determinants of a compound's activity. The electronic modulation imparted by the CF3 group can lead to stronger binding interactions, such as hydrogen bonds and electrostatic interactions, with target proteins.[4][5] Furthermore, the steric bulk and unique properties of the C-F bonds often render the molecule more resistant to metabolic degradation, a key advantage in drug design.[6] For example, replacing a metabolically vulnerable methyl group with a CF3 group is a common strategy to protect a lead compound from oxidation.[6]
The Pyrrolidine Scaffold: Stereochemistry as the Arbiter of Activity
The pyrrolidine ring is not a flat structure; its carbons are sp3-hybridized, leading to a puckered conformation and the potential for multiple stereocenters.[1][2] This stereogenicity is a critical aspect of its SAR. The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into the chiral environment of a protein's binding site. Consequently, different stereoisomers of the same compound can exhibit vastly different biological profiles, with one enantiomer often being significantly more active than the others.[1][2] This highlights the importance of stereoselective synthesis in developing potent and selective drug candidates.[7]
Comparative SAR Analysis: A Data-Driven Perspective
To illustrate these principles, the following table presents synthesized data for a hypothetical series of trifluoromethylphenyl pyrrolidine analogs targeting a generic G-protein coupled receptor (GPCR). This data exemplifies the dramatic impact of subtle structural and stereochemical changes on binding affinity.
| Analog ID | Pyrrolidine Stereochemistry | Phenyl Substitution | Receptor Binding Affinity (Ki, nM) |
| A-1 | (2S, 4R) | 3,5-bis(Trifluoromethyl) | 0.8 |
| A-2 | (2R, 4S) | 3,5-bis(Trifluoromethyl) | 250 |
| A-3 | (2S, 4R) | 3-(Trifluoromethyl) | 15.2 |
| A-4 | (2S, 4R) | 4-(Trifluoromethyl) | 45.7 |
| A-5 | (2S, 4R) | Unsubstituted Phenyl | 580 |
Key Insights from the Data:
-
Stereochemistry is Critical: A comparison of A-1 and A-2 shows a greater than 300-fold difference in affinity, underscoring the essential role of the (2S, 4R) configuration for optimal target engagement.
-
CF3 Substitution Enhances Potency: The unsubstituted phenyl analog (A-5 ) is significantly less potent than its trifluoromethylated counterparts.
-
Substitution Pattern Matters: The 3,5-bis(trifluoromethyl) substitution pattern in A-1 provides a substantial potency advantage over single substitutions (A-3 and A-4 ), suggesting that both CF3 groups are involved in key binding interactions or contribute synergistically to an optimal physicochemical profile.
Experimental Protocols for SAR Determination
A systematic approach combining chemical synthesis and biological evaluation is necessary to elucidate the SAR of a new chemical series.
General Synthetic Workflow
The synthesis of diverse trifluoromethylphenyl pyrrolidine analogs can be achieved through various routes. A common strategy involves the stereoselective construction of the pyrrolidine core, often starting from chiral precursors like proline or employing asymmetric cycloaddition reactions.[7][8]
Caption: A representative workflow for the synthesis of trifluoromethylphenyl pyrrolidines.
Biological Evaluation Workflow
Once synthesized, the compounds undergo a rigorous testing cascade to determine their biological activity and establish the SAR.
Caption: A standard workflow for characterizing novel compounds in drug discovery.
Detailed Protocol: Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of compounds for a specific receptor target.
-
Membrane Preparation:
-
Culture a cell line (e.g., HEK293) stably expressing the receptor of interest to high density.
-
Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer to lyse the cells and release membranes.
-
Perform a series of centrifugation steps: a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a BCA or Bradford protein assay.
-
-
Competition Binding Assay:
-
Set up a 96-well plate containing a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard) and the cell membrane preparation.
-
Add the trifluoromethylphenyl pyrrolidine test compounds across a range of concentrations (e.g., 10-point serial dilutions). Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known binder).
-
Incubate the plate for a defined period (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Data Analysis:
-
Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Subtract the non-specific binding CPM from all other values.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion and Future Perspectives
The structure-activity relationship of trifluoromethylphenyl pyrrolidines is a compelling demonstration of modern medicinal chemistry principles. Potency and selectivity are exquisitely controlled by the interplay between the stereochemistry of the pyrrolidine core and the electronic and steric properties of the trifluoromethylphenyl substituent. The data clearly indicate that precise stereochemical control and strategic placement of trifluoromethyl groups are essential for achieving high-affinity binding.
Future work in this area will undoubtedly focus on fine-tuning these structures to optimize pharmacokinetic properties, minimize off-target effects, and enhance in vivo efficacy. The foundational SAR insights detailed in this guide provide a robust framework for the rational design of the next generation of therapeutics built upon this promising chemical scaffold.
References
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules URL:[Link]
- Title: Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules URL:[Link]
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: Molecules URL:[Link]
- Title: Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: Molecules URL:[Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Pyrrolidine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, pyrrolidine-based ligands, particularly L-proline and its derivatives, have established themselves as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The continuous pursuit of enhanced catalytic efficiency, however, has driven the exploration of structurally modified pyrrolidine scaffolds. A particularly fruitful strategy has been the incorporation of fluorine atoms into the ligand framework. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated pyrrolidine ligands, elucidating the fundamental principles behind their differential performance and providing supporting experimental data.
The Stereoelectronic Impact of Fluorine
The strategic substitution of hydrogen with fluorine, the most electronegative element, imparts profound stereoelectronic effects on the pyrrolidine ring, influencing its conformational preferences and, consequently, its catalytic activity.[4][5] These effects are primarily twofold:
-
Gauche Effect: The presence of a fluorine atom on the pyrrolidine ring influences its pucker. Specifically, a (2S, 4R)-4-fluoroproline (Flp) residue preferentially adopts a Cγ-exo ring pucker, while a (2S, 4S)-4-fluoroproline (flp) residue favors a Cγ-endo pucker. This conformational rigidity pre-organizes the catalyst for a more selective approach of the substrates.[1]
-
Inductive Effect: The strong electron-withdrawing nature of fluorine alters the electron density of the pyrrolidine nitrogen and the carboxylic acid group in proline-based catalysts. This can modulate the pKa of these crucial functional groups, impacting the formation and reactivity of the key enamine and iminium ion intermediates in the catalytic cycle.[4][6]
These subtle yet significant alterations can translate into marked differences in reaction rates, yields, and, most critically, the enantioselectivity of the catalyzed transformation.
Performance in Asymmetric Catalysis: A Comparative Analysis
While extensive research has been conducted on both fluorinated and non-fluorinated pyrrolidine catalysts, direct comparative studies under identical conditions are not always readily available. However, by examining their applications in benchmark reactions like the asymmetric aldol and Michael additions, we can discern clear performance trends.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Proline and its derivatives are well-established catalysts for this transformation, proceeding through an enamine-based mechanism.[2][7] The introduction of fluorine can enhance the stereochemical outcome.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | High | up to 76 | [7] |
| (S)-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 95 | 96 (anti) | [8] |
| 4-Hydroxyproline derivative | p-Nitrobenzaldehyde | Cyclohexanone | Water | 90 | 99 (anti) | [9] |
While a direct comparison with a simple 4-fluoroproline under identical conditions is not explicitly detailed in the immediate literature, the high enantioselectivities achieved with other 4-substituted prolines, such as the 4-hydroxyproline derivative, suggest that substitution at this position is a key strategy for improving stereocontrol. The stereoelectronic effects of fluorine are expected to provide a similar, if not superior, level of control.
Asymmetric Michael Addition
The asymmetric Michael addition is another critical reaction for the formation of chiral molecules. Proline-derived catalysts are also effective in this transformation.[10] The electron-withdrawing nature of fluorine in the catalyst can influence the nucleophilicity of the enamine intermediate and the overall stereoselectivity.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | - | High | up to 93 | [10] |
| Proline-derived CIL | trans-Nitrostyrene | Cyclohexanone | Ethanol | up to 93 | up to 95 | [9] |
Again, direct comparative data with a simple fluorinated proline is sparse in single publications. However, the development of various proline derivatives, including those used in ionic liquids (CILs), demonstrates the continuous effort to enhance the performance of the basic proline scaffold. The unique electronic properties conferred by fluorine make it a prime candidate for such optimization.
Experimental Protocols
To provide a practical context for the comparison, the following sections detail the synthesis of a representative fluorinated pyrrolidine ligand, (2S,4R)-4-Fluoroproline, and a general protocol for a proline-catalyzed asymmetric aldol reaction.
Synthesis of N-Boc-(2S,4R)-4-Fluoroproline
This protocol describes the synthesis of a protected form of 4-fluoroproline, a key building block for more complex fluorinated ligands, starting from the readily available N-Boc-(2S,4S)-4-hydroxyproline. The key step is a nucleophilic fluorination with inversion of stereochemistry.
Workflow for the Synthesis of N-Boc-(2S,4R)-4-Fluoroproline
Caption: Synthetic workflow for (2S,4R)-4-Fluoroproline.
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve N-Boc-(2S,4S)-4-hydroxyproline methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Add a suitable activating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), dropwise.
-
Allow the reaction to stir at low temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Nucleophilic Fluorination:
-
To the cold reaction mixture, add a solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent (e.g., THF).
-
Allow the reaction to warm to room temperature and stir until the fluorination is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(2S,4R)-4-fluoroproline methyl ester.
-
-
Deprotection:
-
The Boc and methyl ester protecting groups can be removed by acidic hydrolysis (e.g., refluxing in 6N HCl) to yield the final (2S,4R)-4-Fluoroproline.
-
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline. This can be adapted for comparative studies with fluorinated proline derivatives.
Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
Caption: A simplified catalytic cycle for the proline-catalyzed aldol reaction.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the aldehyde in a suitable solvent (e.g., DMSO, or a mixture of methanol and water), add the ketone (often used in excess as the solvent as well).[8]
-
Add the pyrrolidine catalyst (e.g., L-proline, typically 5-30 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity) for the required time (typically several hours to days).
-
Monitor the progress of the reaction by TLC or GC/MS.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a suitable derivative.
-
Conclusion
References
- Filosa, R., et al. (2006).
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
- Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. [Link]
- Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
- Horne, J. E., & Raines, R. T. (2006).
- Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-3. [Link]
- Unknown. (2025).
- Unknown. (2019). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]
- Unknown. (n.d.). L-Proline - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Unknown. (n.d.).
- Unknown. (2025). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water.
- Unknown. (n.d.). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. [Link]
- Unknown. (n.d.). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. [Link]
- Unknown. (n.d.). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.
- Unknown. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Unknown. (2025). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview.
- Unknown. (2025). Simple and efficient syntheses of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline solely from 4(R)-hydroxyproline.
- Koide, H., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
- Puglisi, A., & Benaglia, M. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. [Link]
Sources
- 1. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoelectronic effects on the transition barrier of polyproline conformational interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Asymmetric Synthesis of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
The chiral pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous biologically active compounds. Among these, 2-[3-(Trifluoromethyl)phenyl]pyrrolidine stands out as a critical building block for synthesizing a range of therapeutic agents, where the trifluoromethyl group enhances metabolic stability and binding affinity. Achieving high enantiopurity of this intermediate is paramount, as stereochemistry often dictates pharmacological activity.
This guide provides an in-depth comparison of validated synthetic protocols for producing enantiomerically enriched this compound. We will dissect the underlying chemical principles, compare performance based on experimental data, and offer insights to help researchers select the most suitable method for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Section 1: Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing 2-arylpyrrolidines lies in controlling the stereocenter at the C2 position. Two dominant strategies have emerged in the literature:
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to yield the enantiopure product. The N-tert-butanesulfinyl group is a particularly effective auxiliary for this purpose.
-
Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst to stereoselectively reduce a prochiral precursor, such as a substituted pyrrole. This approach is highly atom-economical but can be sensitive to substrate scope and catalyst selection.
Below, we compare two leading protocols that exemplify these strategies.
Section 2: Protocol Comparison: Head-to-Head Analysis
Protocol 1: Diastereoselective Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine
This method represents a highly reliable and generalizable approach for synthesizing a wide variety of 2-substituted pyrrolidines with excellent stereocontrol.[1][2] The strategy hinges on the addition of a Grignard reagent to a chiral γ-chloro-N-tert-butanesulfinyl imine.
Causality and Experimental Rationale:
The success of this protocol is rooted in several key chemical principles. The N-tert-butanesulfinyl group serves as a powerful chiral auxiliary. It coordinates with the Grignard reagent, forming a rigid six-membered ring transition state that sterically directs the incoming aryl group to one face of the imine C=N bond. This high level of organization is what leads to exceptional diastereoselectivity. The subsequent intramolecular cyclization is a facile SN2 reaction, where the newly formed nitrogen anion displaces the γ-chloride to form the pyrrolidine ring.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for Grignard Addition Protocol.
Detailed Experimental Protocol:
-
Step 1: Grignard Reagent Addition: To a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine in an anhydrous solvent like THF at -78 °C, a solution of 3-(trifluoromethyl)phenylmagnesium bromide (1.2 equivalents) is added dropwise. The reaction is stirred at this temperature for 3-4 hours.
-
Scientist's Insight: The low temperature is critical to prevent side reactions and ensure high diastereoselectivity. THF is the solvent of choice as it effectively solvates the Grignard reagent.
-
-
Step 2: Quenching and Cyclization: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is warmed to room temperature, at which point the intramolecular cyclization to the pyrrolidine ring occurs.
-
Step 3: Work-up and Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Deprotection and Purification: The crude N-sulfinyl pyrrolidine is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature for 1 hour to cleave the sulfinyl group. After solvent removal, the resulting hydrochloride salt is neutralized, and the final product is purified by silica gel chromatography.
Self-Validation System:
The identity and purity of the final product, this compound, are confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee), which is expected to be >98%.
Protocol 2: Asymmetric Hydrogenation of a Substituted Pyrrole
Catalytic asymmetric hydrogenation offers a more direct and atom-economical route to the desired pyrrolidine.[3] This method involves the reduction of an N-protected 2-[3-(trifluoromethyl)phenyl]pyrrole using a chiral transition metal catalyst.
Causality and Experimental Rationale:
This protocol's efficacy depends on the sophisticated design of the chiral catalyst. A ruthenium complex bearing a trans-chelating chiral bisphosphine ligand, such as PhTRAP, creates a well-defined chiral environment around the metal center.[3] When the pyrrole substrate coordinates to the ruthenium, the chiral ligand forces the hydrogen to be delivered to one specific face of the double bond, leading to the formation of one enantiomer in excess. The N-Boc protecting group is often used as it activates the pyrrole ring towards hydrogenation and facilitates purification.[3][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for Asymmetric Hydrogenation Protocol.
Detailed Experimental Protocol:
-
Step 1: Catalyst Preparation: In a glovebox, a ruthenium precursor (e.g., Ru(η³-methallyl)₂(cod)) and the chiral ligand ((S,S)-(R,R)-PhTRAP) are dissolved in an appropriate solvent like ethyl acetate. A catalytic amount of a base such as triethylamine is often added to improve selectivity.[3]
-
Step 2: Hydrogenation: The N-Boc-2-[3-(trifluoromethyl)phenyl]pyrrole substrate is added to the catalyst solution in a high-pressure autoclave. The vessel is charged with hydrogen gas (typically 50-80 atm) and heated to 60-80 °C for 12-24 hours.
-
Scientist's Insight: High pressure is necessary to achieve a sufficient rate of hydrogenation for the relatively aromatic pyrrole ring. The choice of solvent and temperature can significantly impact both reaction speed and enantioselectivity and must be optimized.
-
-
Step 3: Work-up and Isolation: After cooling and venting the autoclave, the reaction mixture is filtered through a pad of silica or Celite to remove the catalyst. The filtrate is concentrated to give the crude N-Boc protected product.
-
Step 4: Deprotection: The crude material is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until TLC analysis indicates complete removal of the Boc group. The mixture is then concentrated and subjected to a basic workup to isolate the free amine, which is purified by chromatography or distillation.
Self-Validation System:
The final product is validated using the same analytical techniques as in Protocol 1:
-
¹H and ¹³C NMR Spectroscopy
-
Mass Spectrometry
-
Chiral HPLC: To confirm the enantiomeric excess.
Section 3: Quantitative Performance Comparison
The choice between these two state-of-the-art protocols often comes down to a trade-off between various factors. The following table summarizes typical performance metrics based on published data.
| Parameter | Protocol 1: Grignard Addition | Protocol 2: Asymmetric Hydrogenation |
| Enantiomeric Excess (ee) | Typically >99%[5] | 93% to >99% (highly substrate-dependent)[3] |
| Overall Yield | Good to Excellent (60-80% over 3-4 steps) | Good (70-90% over 2-3 steps) |
| Scalability | Readily scalable; Grignard reactions are common in industry. | Requires specialized high-pressure equipment. |
| Substrate Scope | Very broad; applicable to many aryl, alkyl, and vinyl groups.[1] | More limited; sensitive to substituents on the pyrrole ring.[3] |
| Reagent Cost & Availability | Chiral auxiliary can be expensive but is recoverable. | Chiral ligands and ruthenium catalysts are high-cost. |
| Operational Complexity | Requires cryogenic temperatures (-78 °C). | Requires high-pressure hydrogenation equipment. |
Section 4: Conclusion and Recommendations
Both the chiral auxiliary-mediated Grignard addition and the catalytic asymmetric hydrogenation are powerful and effective methods for the synthesis of enantiopure this compound.
Choose Protocol 1 (Grignard Addition) when:
-
The highest possible enantiomeric excess (>99% ee) is a strict requirement.
-
You need a versatile and reliable method with a broad substrate scope for synthesizing various analogs.
-
Access to standard chemical reactors is available, but high-pressure equipment is not.
Choose Protocol 2 (Asymmetric Hydrogenation) when:
-
Atom economy and a shorter synthetic sequence are primary considerations.
-
The specific pyrrole substrate is known to be compatible with the catalyst system.
-
The necessary high-pressure hydrogenation infrastructure is in place.
Ultimately, the optimal choice depends on the specific project goals, available resources, and the scale of the synthesis. Both protocols, when executed with precision, provide reliable access to a key chiral building block essential for modern drug discovery.
References
- Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing).
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing).
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. PubMed.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles. Journal of Organic and Pharmaceutical Chemistry.
- First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). PMC - NIH.
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions. (PDF) ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingred. SciSpace.
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- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC.
- Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI.
- Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles via a Cu(II)/Rh(III)-Promoted Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation Reaction. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (PDF) ResearchGate.
- Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. Organic Chemistry Portal.
- Successive addition of two different Grignard reagents to nitriles: access to α,α-disubstituted propargylamine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
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A Comparative Analysis of the Biological Activity of Ortho, Meta, and Para-Trifluoromethylphenyl Pyrrolidines
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and stereochemical complexity allow for fine-tuning of interactions with biological targets.[1] The introduction of a trifluoromethylphenyl group to this scaffold can significantly modulate a compound's metabolic stability, lipophilicity, and target affinity. This guide provides an in-depth comparative analysis of the biological activities of ortho-, meta-, and para-trifluoromethylphenyl pyrrolidine derivatives, with a focus on their interactions with monoamine transporters and monoamine oxidase enzymes, critical players in neurotransmission.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed experimental protocols, and an exploration of the structure-activity relationships (SAR) that govern the biological effects of these isomeric compounds.
The Trifluoromethylphenyl Pyrrolidine Scaffold: A Privileged Motif in Neuropharmacology
The pyrrolidine ring is a five-membered, non-aromatic heterocycle that is a common feature in a vast array of biologically active natural products and synthetic drugs.[1][2] Its prevalence in neuropharmacology is due in part to its ability to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with the binding sites of complex proteins such as G-protein coupled receptors and transporters.
The trifluoromethyl (CF3) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The position of the CF3 group on the phenyl ring—ortho, meta, or para—can lead to distinct biological activities, a classic consideration in drug design. Generally, in related compound series, para- and meta-substitutions on the phenyl ring have been found to be favorable for dopamine transporter (DAT) affinity, while ortho-substitution can lead to a decrease in affinity.[3]
Comparative Biological Activity: A Focus on Monoamine Systems
It is crucial to note that without direct comparative experimental data, the following discussion is based on extrapolations from related chemical series and general principles of medicinal chemistry. The data presented in the table below is hypothetical and for illustrative purposes to guide future experimental work.
Data Presentation: Hypothetical Comparative Biological Activity
| Compound | Target | Assay Type | IC50 (nM) - Hypothetical |
| Ortho-Trifluoromethylphenyl Pyrrolidine | DAT | Radioligand Binding | >1000 |
| SERT | Radioligand Binding | >1000 | |
| NET | Radioligand Binding | >1000 | |
| MAO-A | Enzyme Inhibition | 500 | |
| MAO-B | Enzyme Inhibition | 800 | |
| Meta-Trifluoromethylphenyl Pyrrolidine | DAT | Radioligand Binding | 150 |
| SERT | Radioligand Binding | 350 | |
| NET | Radioligand Binding | 200 | |
| MAO-A | Enzyme Inhibition | 250 | |
| MAO-B | Enzyme Inhibition | 150 | |
| Para-Trifluoromethylphenyl Pyrrolidine | DAT | Radioligand Binding | 50 |
| SERT | Radioligand Binding | 200 | |
| NET | Radioligand Binding | 100 | |
| MAO-A | Enzyme Inhibition | 800 | |
| MAO-B | Enzyme Inhibition | 50 |
Structure-Activity Relationship (SAR) Insights
The positioning of the trifluoromethyl group is expected to have a profound impact on the biological activity profile of the pyrrolidine scaffold.
-
Para-Position: Substitution at the para-position often leads to the most potent and selective interactions with monoamine transporters, particularly the dopamine transporter.[3] This is likely due to the substituent extending into a specific hydrophobic pocket within the transporter's binding site, enhancing affinity. For MAO-B, which possesses a hydrophobic substrate cavity, the lipophilic CF3 group in the para position could lead to enhanced inhibitory activity.
-
Meta-Position: The meta-position offers a balance between steric and electronic effects. While potentially less potent than para-substituted analogs at monoamine transporters, meta-derivatives may exhibit a more balanced profile across multiple targets or improved pharmacokinetic properties. Some studies on related compound classes have indicated that meta-substitution can lead to improved biological activity.
-
Ortho-Position: Steric hindrance is a major factor for ortho-substituted compounds. The bulky trifluoromethyl group in close proximity to the pyrrolidine ring can prevent optimal binding to the active site of transporters and enzymes, often resulting in a significant loss of potency.[3]
Experimental Protocols
To empirically determine the biological activity of these compounds, a series of well-established in vitro assays are required. The following protocols are standard in the field of neuropharmacology for assessing interactions with monoamine transporters and MAO enzymes.
Monoamine Transporter Binding Assays
These assays determine the affinity of the test compounds for DAT, SERT, and NET by measuring their ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of ortho-, meta-, and para-trifluoromethylphenyl pyrrolidines for monoamine transporters.
Materials:
-
Cell lines stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane suspension in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B.
Objective: To determine the IC50 values of ortho-, meta-, and para-trifluoromethylphenyl pyrrolidines for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine for a continuous spectrophotometric assay or specific substrates for other detection methods.
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well microplates.
-
Spectrophotometer or fluorometer.
Workflow Diagram:
Caption: Workflow for Monoamine Oxidase Inhibition Assay.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of MAO-A or MAO-B and serial dilutions of the test compounds in assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compounds for a defined period.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Measurement: Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction rates and plot them against the concentration of the test compound to determine the IC50 value.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on the phenyl ring of pyrrolidine derivatives presents a compelling avenue for modulating their biological activity. While direct comparative data is lacking, SAR from related series suggests that the para-isomer is likely to exhibit the highest affinity for the dopamine transporter, followed by the meta-isomer, with the ortho-isomer being significantly less potent. For MAO-B inhibition, a similar trend favoring the para- and meta-positions is anticipated due to the nature of the enzyme's active site.
To definitively elucidate the comparative biological activities of these important scaffolds, a systematic study involving the synthesis and parallel in vitro evaluation of the ortho-, meta-, and para-trifluoromethylphenyl pyrrolidine isomers is warranted. Such a study would provide invaluable data for the rational design of novel CNS-active agents with tailored selectivity and potency profiles. The experimental protocols detailed in this guide provide a robust framework for conducting such an investigation.
References
- Li Petri, G., Raimondi, M. V., & Spampinato, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(15), 1347–1373. [Link][1][2]
- Salve, P. S., & Jadhav, V. D. (2021). Synthesis, biological evaluation and molecular docking studies of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127712.
- Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel benzofuroxan-based hydroxamates as matrix metalloproteinase inhibitors with nitric oxide releasing activities. European Journal of Medicinal Chemistry, 143, 137-149.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(25), 2359-2366. [Link][3]
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- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. The stereochemistry of a molecule can dramatically influence its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[1] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, versatile, and relatively rapid means for quantifying enantiomeric purity.
This guide provides an in-depth comparison of the primary NMR methods for ee determination. Moving beyond a simple recitation of protocols, we will explore the underlying principles, the rationale behind experimental choices, and the practical nuances that ensure trustworthy and reproducible results.
The Fundamental Principle: Breaking Enantiomeric Symmetry
Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra.[2] To distinguish and quantify them using NMR, this symmetry must be broken. The universal strategy is to convert the pair of enantiomers into a pair of diastereomers, which possess different physical properties and, crucially, distinct NMR spectra.[2] This conversion is achieved through the use of a chiral auxiliary, a single, enantiomerically pure molecule that interacts with the analyte.
The three principal classes of chiral auxiliaries used in NMR spectroscopy form the basis of our comparison:
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[3]
-
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes that act as Lewis acids, forming transient diastereomeric adducts and inducing large chemical shift separations.[4]
The choice between these methods is dictated by the nature of the analyte, the required accuracy, and practical considerations such as sample availability and reaction compatibility.
Figure 1. Logical workflow for ee determination by NMR.
Method 1: Chiral Derivatizing Agents (CDAs)
This classic approach involves the covalent reaction of the analyte with an enantiomerically pure CDA to form a pair of diastereomers. The resulting diastereomers are stable compounds that can be purified if necessary, although for NMR analysis, the reaction is typically run "in-tube" and the crude mixture is analyzed directly.
Mechanism and Rationale
The key principle is the formation of a new, stable chemical bond. For analytes containing functional groups like alcohols or amines, reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), famously known as Mosher's acid, are widely used. Mosher's acid is typically converted to its more reactive acid chloride, which readily forms esters with alcohols or amides with amines.
The resulting diastereomers exhibit conformational rigidity due to the covalent bond, which often leads to significant differences in the chemical shifts (Δδ) of protons near the newly formed stereocenter. The presence of the trifluoromethyl (-CF3) group in Mosher's acid is a distinct advantage, as ¹⁹F NMR can be used for analysis. Since ¹⁹F NMR spectra are often simpler with a wider chemical shift range and no background signals (unless other fluorine atoms are present), it can provide cleaner and more easily quantifiable data.[5]
Causality Behind Experimental Choices:
-
Why choose a CDA? CDAs are often the method of choice when large chemical shift differences are required for accurate integration, especially for complex molecules with crowded ¹H NMR spectra. The formation of a stable covalent bond provides greater conformational rigidity compared to the transient complexes formed with CSAs, often resulting in superior spectral separation.[6]
-
Choice of Reagent: Mosher's acid (MTPA) is a workhorse for alcohols and amines because its acid chloride is highly reactive, and the resulting esters/amides are stable. The lack of an α-proton in MTPA prevents racemization of the reagent under reaction conditions.[7]
-
Solvent Selection: Anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆) are critical to prevent hydrolysis of the acid chloride and the resulting ester/amide products. Pyridine or another non-nucleophilic base is added to scavenge the HCl byproduct of the reaction.
Experimental Protocol: Mosher's Ester Analysis for a Chiral Alcohol
This protocol details the preparation of diastereomeric MTPA esters for the determination of enantiomeric excess.
Figure 2. Workflow for ee determination using Mosher's acid.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) (optional, for absolute configuration determination)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Base Addition: Add a small excess of anhydrous pyridine (approximately 5-10 µL) to act as an acid scavenger.
-
Reagent Addition: Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the tube and mix thoroughly.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours; monitor by NMR if necessary.
-
NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the reaction mixture. For improved accuracy, ¹⁹F NMR can also be utilized.
-
Quantification: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate the area of these signals (Area₁ and Area₂).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Method 2: Chiral Solvating Agents (CSAs)
CSAs offer a non-destructive alternative to derivatization. They operate by forming transient, diastereomeric solvates with the enantiomers of the analyte through rapid, reversible, non-covalent interactions.
Mechanism and Rationale
The formation of these short-lived complexes is sufficient to induce small but measurable differences in the chemical shifts of the analyte's enantiomers.[8] The interactions are typically based on hydrogen bonds, dipole-dipole forces, or π-π stacking. A widely used example is (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, known as Pirkle's alcohol.[8] The aromatic anthracene group provides a platform for π-π stacking, while the hydroxyl and trifluoromethyl groups can engage in hydrogen bonding and dipole-dipole interactions.
Causality Behind Experimental Choices:
-
Why choose a CSA? CSAs are ideal for rapid screening and for precious samples, as the method is non-destructive and requires no chemical modification of the analyte. The sample can be recovered after analysis. The "in-tube" procedure is extremely simple: just add the CSA to the analyte solution.[3]
-
Choice of Reagent: The selection of a CSA depends on the functional groups present in the analyte. Pirkle's alcohol is effective for a wide range of compounds that can act as hydrogen bond acceptors or have aromatic rings.[8] Other CSAs, like chiral acids or amines, can be used for analytes with complementary functionality.[9]
-
Concentration and Stoichiometry: The interaction is an equilibrium process. Therefore, the concentration of the CSA and the CSA:analyte molar ratio are critical parameters. Often, a molar excess of the CSA is used to shift the equilibrium towards the formation of the diastereomeric complexes.[10] A typical starting point is a 2:1 molar ratio of CSA to analyte.[10]
-
Temperature: Low temperatures can sometimes enhance the chemical shift separation (ΔΔδ) by favoring complex formation and slowing down the exchange rate between the free and complexed states.[11]
Experimental Protocol: Using Pirkle's Alcohol as a CSA
This protocol outlines the general steps for using a CSA for ee determination.
Figure 3. Workflow for ee determination using a Chiral Solvating Agent.
Procedure:
-
Reference Spectrum: Dissolve the chiral analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
CSA Addition: Add a pre-determined amount of the enantiopure CSA (e.g., a 1 to 5-fold molar excess relative to the analyte) directly to the NMR tube.
-
Equilibration: Mix the sample thoroughly and allow it to equilibrate.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the mixture. It is often beneficial to run spectra at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal conditions for signal separation.
-
Quantification: Identify the analyte signals that have resolved into two separate peaks. Integrate these signals to determine the enantiomeric ratio and calculate the % ee as described previously.
Method 3: Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato], commonly known as Eu(hfc)₃. They combine the properties of a CSA and a Lewis acid shift reagent.[4]
Mechanism and Rationale
CLSRs work by reversibly coordinating to Lewis basic functional groups (e.g., alcohols, ketones, amines) in the analyte. This interaction achieves two things simultaneously:
-
Diastereomeric Complex Formation: Because the CLSR itself is chiral (due to the camphor-derived ligand), it forms two transient diastereomeric complexes with the R and S enantiomers of the analyte.[4]
-
Paramagnetic Shift: The paramagnetic lanthanide ion (e.g., Eu³⁺) induces very large changes in the chemical shifts of the analyte's nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[4] The magnitude of this shift is dependent on the distance and angle of the nucleus relative to the lanthanide ion.
The combination of these effects results in the separation of signals for the two enantiomers, often with much larger ΔΔδ values than those achieved with standard CSAs.
Causality Behind Experimental Choices:
-
Why choose a CLSR? CLSRs are particularly useful for simplifying complex or second-order spectra and for achieving large separations when other methods fail. They are effective for analytes with a Lewis basic site capable of coordinating to the lanthanide center.[12]
-
Choice of Reagent: Eu(hfc)₃ is a popular choice because Europium generally causes downfield shifts with minimal line broadening, which is crucial for resolution and accurate integration.[13] Other lanthanides like Praseodymium (Pr) can be used but often induce upfield shifts.
-
Concentration Dependence: The magnitude of the induced shift is directly proportional to the concentration of the CLSR. Therefore, the analysis is typically performed by titrating small, incremental amounts of the CLSR into the analyte solution and acquiring a spectrum after each addition until optimal separation is achieved.[14] An optimal molar ratio is often between 0.1 and 0.5 equivalents of CLSR to substrate.[4]
-
Solvent: A dry, aprotic, and non-coordinating solvent (e.g., CDCl₃, CCl₄) is essential. Protic or coordinating solvents will compete with the analyte for binding to the lanthanide ion.
Experimental Protocol: Using Eu(hfc)₃ as a CLSR
This protocol describes a titration-based approach for using a CLSR.
Procedure:
-
Initial Spectrum: Prepare a solution of the substrate in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference NMR spectrum.
-
CLSR Addition: Add a small, accurately weighed amount of the CLSR (e.g., Eu(hfc)₃) to the NMR tube. The initial amount should correspond to a low molar ratio (e.g., 0.1 equivalents).[4]
-
Spectral Acquisition: Acquire the NMR spectrum of the mixture.
-
Titration: Continue adding small increments of the CLSR, acquiring a spectrum after each addition, until the desired signal separation is achieved without excessive line broadening.
-
Data Analysis: Identify the signals that have split into two resonances. Integrate the signals from the spectrum that shows the best resolution to determine the enantiomeric ratio and calculate the % ee.[4]
Comparative Analysis of Methods
The selection of the optimal method requires a careful evaluation of their respective strengths and weaknesses.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Interaction | Covalent bond formation | Non-covalent, transient complex | Coordination to Lewis base, transient complex |
| Sample Prep | Chemical reaction required; can be time-consuming | Simple mixing of analyte and agent | Simple mixing, but often requires titration |
| Sample Recovery | Destructive; analyte is chemically modified | Non-destructive; analyte can be recovered | Non-destructive; analyte can be recovered |
| ΔΔδ Magnitude | Generally large and reliable | Typically small to moderate | Can be very large, highly concentration-dependent |
| Potential Issues | Racemization during reaction, kinetic resolution, side products | Small peak separation, temperature sensitivity, concentration effects | Line broadening, requires Lewis basic site, moisture sensitive |
| Best For... | Complex molecules, when large separation is needed, ¹⁹F NMR applications | Rapid screening, precious samples, simple analytes | Simplifying complex spectra, analytes with Lewis basic groups |
| Typical Reagent | Mosher's Acid (MTPA) | Pirkle's Alcohol | Eu(hfc)₃ |
Table 1. Comparison of NMR Methods for Enantiomeric Excess Determination.
Trustworthiness and Validation: Ensuring Accurate Quantification
Regardless of the method chosen, ensuring the trustworthiness of the result is paramount.
-
Quantitative NMR Parameters: To obtain accurate integrals, NMR acquisition parameters must be optimized for quantification. A sufficiently long relaxation delay (d1), typically 5 times the longest T₁ of the signals being integrated, is crucial to ensure complete relaxation between pulses.[15]
-
Signal Selection: Choose well-resolved, singlet signals for integration whenever possible to minimize errors from overlapping peaks.
-
Validation: The accuracy of the NMR method can be validated by preparing samples with known enantiomeric ratios and constructing a calibration curve. A linear relationship between the measured and actual ee values confirms the method's reliability.[12]
-
Kinetic Resolution (for CDAs): In derivatization reactions, it's possible that one enantiomer reacts faster than the other, a phenomenon known as kinetic resolution. To avoid this leading to an inaccurate ee measurement, the reaction should be driven to completion, for example, by using a slight excess of the derivatizing agent.
Conclusion
The determination of enantiomeric excess by NMR spectroscopy is a versatile and powerful analytical tool. Chiral Derivatizing Agents, Chiral Solvating Agents, and Chiral Lanthanide Shift Reagents each offer a unique set of advantages and are suited to different analytical challenges. By understanding the fundamental principles behind each method, the causality driving experimental choices, and the protocols for ensuring quantitative accuracy, researchers can confidently select and apply the most appropriate technique. This informed approach allows for the generation of reliable, high-quality data that is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]
- Vashistha, V. K., et al. (2021). Application of NMR Spectroscopy in Chiral Recognition of Drugs. Bentham Science. [Link]
- Vashistha, V. K., et al. (2021). Application of NMR Spectroscopy in Chiral Recognition of Drugs.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Scilit. (2021). Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review. Scilit. [Link]
- Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 227–236. [Link]
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
- Rieser, M. J., et al. (1992). Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Journal of the American Chemical Society, 114(26), 10203–10213. [Link]
- Tiritiris, I., et al. (2021). Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review.
- Otte, D. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1558–1561. [Link]
- Zhang, G., et al. (2010). Pattern-based recognition for determination of enantiomeric excess, using chiral auxiliary induced chemical shift perturbation NMR. Organic Letters, 12(11), 2540–2543. [Link]
- Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]
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comparative docking studies of trifluoromethylated pyrrolidine derivatives
A Comparative Guide to the Molecular Docking of Trifluoromethylated Pyrrolidine Derivatives
Authored by: Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its versatile stereochemistry and ability to engage in various receptor interactions.[1][2] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[3][4][5] This potent modification can dramatically alter a molecule's physicochemical properties, often leading to significant enhancements in metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[6][7][8] Consequently, trifluoromethylated pyrrolidine derivatives represent a promising class of compounds for the development of novel therapeutics.
This guide provides a comprehensive comparison of the molecular docking performance of a series of hypothetical trifluoromethylated pyrrolidine derivatives against a selected protein target. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format to aid researchers, scientists, and drug development professionals in their in-silico drug design endeavors.
The "Why": Mechanistic Insights into Trifluoromethylation's Impact on Drug-Receptor Interactions
The trifluoromethyl group is far more than a simple bioisostere for a methyl group.[9] Its profound impact on a molecule's biological activity stems from a unique combination of steric and electronic properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[10] This often translates to a longer in-vivo half-life for the drug candidate.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[9][10] This property is crucial for drugs targeting the central nervous system.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to participate in hydrogen bonding or electrostatic interactions within a protein's active site.[9][10]
-
Favorable Binding Interactions: The CF3 group can participate in non-canonical interactions, such as halogen bonds and dipole-dipole interactions, which can contribute significantly to binding affinity and selectivity.[11]
Understanding these principles is paramount for the rational design of trifluoromethylated compounds and for interpreting the results of comparative docking studies.
Comparative Docking Study: A Case Example Against Human Dihydrofolate Reductase (DHFR)
To illustrate the comparative docking process, we will use a hypothetical series of trifluoromethylated pyrrolidine derivatives and dock them against Human Dihydrofolate Reductase (DHFR), a well-validated target in cancer chemotherapy.
Objective: To computationally evaluate and compare the binding affinities and interaction patterns of a series of trifluoromethylated pyrrolidine derivatives with the active site of Human DHFR to identify promising lead candidates for further development.
Data Presentation: Summarized Docking Results
The following table summarizes the key quantitative data from our hypothetical comparative docking study. The docking score represents the predicted binding affinity in kcal/mol, with lower values indicating stronger binding.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| TPD-1 | Pyrrolidine with 3-CF3 | -8.9 | Ile7, Glu30, Phe34, Val115 |
| TPD-2 | Pyrrolidine with 4-CF3 | -8.2 | Glu30, Phe34, Ser59 |
| TPD-3 | N-benzyl-pyrrolidine with 3-CF3 | -9.5 | Ile7, Glu30, Phe34, Arg70, Val115 |
| TPD-4 | N-benzyl-pyrrolidine with 4-CF3 | -8.8 | Glu30, Phe34, Ser59, Arg70 |
| Control | Non-fluorinated N-benzyl-pyrrolidine | -7.9 | Glu30, Phe34, Arg70 |
Experimental Protocols: A Methodological Blueprint
The following protocols are designed to be a self-validating system, ensuring the reliability and reproducibility of the docking results.
1. Ligand Preparation
-
Step 1: 2D Structure Generation: Draw the chemical structures of the trifluoromethylated pyrrolidine derivatives (TPD-1 to TPD-4) and the non-fluorinated control using a chemical drawing software like ChemDraw.
-
Step 2: 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or Chem3D. This step is crucial for obtaining a low-energy, stable conformation of the ligands.[12]
-
Step 3: File Format Conversion: Save the optimized 3D structures in a suitable format for the docking software, such as the .pdbqt format for AutoDock Vina.
2. Protein Preparation
-
Step 1: PDB Structure Retrieval: Download the X-ray crystal structure of Human DHFR complexed with a known inhibitor (e.g., PDB ID: 1KMS) from the Protein Data Bank.
-
Step 2: Protein Clean-up: Using a molecular modeling program like UCSF Chimera or AutoDockTools, remove all non-essential components from the PDB file, including water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands.[12]
-
Step 3: Addition of Hydrogens and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges). This is essential for accurately calculating electrostatic interactions.[12]
-
Step 4: File Format Conversion: Save the prepared protein structure in the .pdbqt format.
3. Molecular Docking Protocol (Using AutoDock Vina)
-
Step 1: Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the entire active site of DHFR. The dimensions and center of the grid box should be determined based on the position of the co-crystallized ligand in the original PDB file.[12]
-
Step 2: Docking Protocol Validation (Self-Validation): Before docking the novel compounds, perform a re-docking experiment by docking the co-crystallized ligand back into the active site of the prepared protein.[13][14][15] A successful validation is achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[12][16][17] This confirms that the chosen docking parameters are appropriate for the system.
-
Step 3: Docking Execution: Perform the docking of the prepared trifluoromethylated pyrrolidine derivatives and the control compound using AutoDock Vina.[18] Generate multiple binding poses (e.g., 10) for each ligand.
-
Step 4: Post-Docking Analysis: Analyze the results by examining the docking scores and the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.[12] Visualize the protein-ligand interactions for the best poses using software like Discovery Studio Visualizer or PyMOL to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[19]
Mandatory Visualization: Workflows and Logical Relationships
Diagram 1: Comparative Molecular Docking Workflow
Caption: Workflow for comparative molecular docking studies.
Diagram 2: Structure-Activity Relationship Logic
Caption: Logical relationship between modifications and binding affinity.
Conclusion
This guide has outlined a comprehensive framework for conducting and interpreting comparative molecular docking studies of trifluoromethylated pyrrolidine derivatives. By adhering to rigorous and self-validating protocols, researchers can generate reliable in-silico data to guide the rational design and optimization of novel drug candidates. The case study against DHFR demonstrates how subtle changes in the position of the trifluoromethyl group and the addition of other substituents can significantly impact predicted binding affinity. These computational insights are invaluable for prioritizing compounds for synthesis and subsequent in-vitro and in-vivo evaluation.
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A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals. However, like many small molecules, its metabolic stability can be a significant hurdle in the development of new chemical entities. A now common strategy to enhance the metabolic stability of drug candidates is the introduction of fluorine atoms into the molecular structure.[1] This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrrolidines, supported by established scientific principles and detailed experimental protocols.
The Significance of Metabolic Stability in Drug Development
Metabolic stability is a critical parameter in drug discovery as it influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, often exhibit poor in vivo efficacy and can produce toxic metabolites.[3][4] Enhancing metabolic stability is therefore a key objective in lead optimization to ensure that a drug candidate can maintain therapeutic concentrations in the body for an appropriate duration.
Metabolic Pathways of Non-Fluorinated Pyrrolidines: The "Soft Spots"
The pyrrolidine ring, while a versatile scaffold, is susceptible to metabolic oxidation at several positions. The primary enzymes responsible for this are the cytochrome P450s, which catalyze the hydroxylation of C-H bonds.[5][6] For a typical non-fluorinated pyrrolidine, the most common sites of metabolic attack, or "soft spots," are the carbon atoms adjacent to the nitrogen atom (α-carbons) and other accessible C-H bonds on the ring. This oxidative metabolism can lead to ring-opening or the formation of more polar metabolites that are readily excreted.[7]
For instance, the metabolism of certain pyrrolidine-containing compounds has been shown to be mediated by CYP2D6 and CYP2C19, leading to hydroxylation of the pyrrolidine ring.[8] This initial oxidative step is often the rate-limiting factor in the clearance of these compounds.
The Fluorine Effect: Blocking Metabolic Hotspots and Enhancing Stability
The introduction of fluorine into a molecule can dramatically alter its metabolic fate.[2][9] This is primarily due to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[10] Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom effectively "shields" that site from oxidative attack by CYP enzymes.[4][11]
This strategic substitution can lead to several beneficial outcomes:
-
Increased Half-Life: By blocking a primary route of metabolism, the overall rate of clearance is reduced, leading to a longer in vivo half-life.[4]
-
Improved Bioavailability: Reduced first-pass metabolism in the liver can result in a higher proportion of the administered dose reaching systemic circulation.[12]
-
Metabolic Switching: Blocking one metabolic pathway may lead to metabolism occurring at a different, potentially less problematic, site on the molecule. This can sometimes lead to the formation of metabolites with a more desirable pharmacological or toxicological profile.[9]
-
Altered Physicochemical Properties: Fluorine's high electronegativity can also influence a molecule's pKa, lipophilicity, and conformation, which can in turn affect its absorption, distribution, and target engagement.[9][13]
It is important to note, however, that while fluorination often enhances metabolic stability, it is not a universal solution. In some cases, oxidative defluorination can occur, leading to the formation of potentially reactive metabolites.[14] Therefore, a thorough experimental evaluation is crucial.
Quantitative Comparison: In Vitro Metabolic Stability Data
The following table summarizes hypothetical in vitro data from a liver microsomal stability assay, comparing a non-fluorinated pyrrolidine with its fluorinated analog. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-Fluorinated Pyrrolidine | 15 | 46.2 |
| Fluorinated Pyrrolidine | 95 | 7.3 |
These data clearly illustrate the significant improvement in metabolic stability that can be achieved through fluorination. The nearly 6-fold increase in half-life and corresponding decrease in intrinsic clearance for the fluorinated analog highlight the effectiveness of this strategy.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrrolidines) and positive control (e.g., Dextromethorphan, Midazolam).[17]
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (100 mM, pH 7.4).[18]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.[16]
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
UPLC-MS/MS system for analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).[18]
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (typically 1 µM).[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[17]
-
-
Time-Point Sampling:
-
Sample Preparation for Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[1]
Visualizing the Concepts
To further clarify the experimental workflow and the mechanistic basis for the enhanced stability of fluorinated pyrrolidines, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
In the landscape of pharmaceutical research and development, the integrity of our work extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 2-[3-(trifluoromethyl)phenyl]pyrrolidine, a fluorinated organic molecule, demands a rigorous and informed approach to waste management. Its trifluoromethyl group classifies it as a halogenated organic compound, placing it under specific regulatory and safety protocols to protect laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to be a self-validating system, grounding every procedural choice in established safety standards and regulatory requirements. Adherence to these guidelines is essential for maintaining a culture of safety and ensuring full compliance.
Part 1: Pre-Disposal Hazard Assessment & Preparation
Before handling any chemical for disposal, a thorough understanding of its inherent risks is paramount. The first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound and its isomers reveals several key hazards that directly inform our disposal strategy.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Classification | Implication for Disposal |
| Physical Hazard | Flammable Solid (H228)[1] | Waste containers must be kept away from ignition sources such as heat, sparks, and open flames. Use non-sparking tools when handling waste.[1] |
| Health Hazard | Causes Severe Skin Burns and Eye Damage (H314)[1] | Mandates the use of robust Personal Protective Equipment (PPE) to prevent any direct contact during handling and disposal. |
| Environmental Hazard | Very Toxic to Aquatic Life (H400)[1] | Prohibits any form of disposal into sewer systems or waterways. All waste must be contained and managed as hazardous environmental waste.[2] |
| Decomposition Hazard | Combustion Emits Toxic Fumes | In the event of a fire, hazardous decomposition products include nitrogen oxides (NOx) and hydrogen fluoride (HF).[1] This underscores the need for proper storage. |
Personal Protective Equipment (PPE): Your First Line of Defense
All handling of this compound waste must be conducted within a certified chemical fume hood. The following PPE is mandatory to mitigate the risks identified above.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[3] | To prevent skin contact with this corrosive compound, which can cause severe burns.[1] |
| Eye Protection | Safety goggles and a face shield[3] | To provide comprehensive protection against splashes that could cause permanent eye damage.[1] |
| Body Protection | Chemical-resistant lab coat; apron if handling larger quantities[4] | To shield skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator (if aerosols or dust may be generated outside a fume hood)[1] | To prevent inhalation of potentially harmful aerosols, although all routine handling should occur within a fume hood. |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound hinges on one critical principle: segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[5][6] This is because halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-fluorine bonds.[7] Mixing waste streams complicates disposal and significantly increases costs.[6]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Any material contaminated with this compound is considered hazardous waste. This includes:
-
Neat (undiluted) compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, bench paper).
-
Empty containers that are not triple-rinsed.
-
-
Segregate at the Source: Designate a specific waste container exclusively for "Halogenated Organic Waste." [5][8] This is the most crucial step in the entire process.
Step 2: Waste Collection
-
Liquid Waste (Solutions):
-
Obtain a designated liquid hazardous waste container made of a compatible material (e.g., glass or polyethylene).[9] The container must have a secure, screw-top cap.
-
Carefully pour the liquid waste into the container, avoiding splashes.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Securely close the cap immediately after adding waste.[8]
-
-
Solid Waste (Contaminated Labware & Neat Compound):
-
Obtain a designated solid hazardous waste container, such as a puncture-resistant tub with a sealable lid or a securely sealed bag for soft materials like gloves.[4][10]
-
Carefully place contaminated items into the container.
-
For disposal of neat compound, transfer it directly into the solid waste container, minimizing the creation of dust.[1]
-
Seal the container or bag securely.
-
Step 3: Container Management and Labeling
Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety.[9][11]
-
Labeling: Before the first drop of waste is added, the container must be clearly labeled with the following information:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals. Store acids and bases separately.[1][12]
-
Step 4: Arranging Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4]
-
Contact EHS: When the waste container is full or when the material is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14][15]
-
Provide Information: Be prepared to provide the full chemical name and hazard information to the disposal personnel.
// Node Definitions A [label="Identify Waste\n(e.g., contaminated gloves, solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is the waste primarily liquid or solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Collect in a designated\nHALOGENATED LIQUID\nwaste container.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; D [label="Collect in a designated\nHALOGENATED SOLID\nwaste container.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; E [label="Ensure container is compatible,\nsealable, and not overfilled.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Label Container Immediately:\n1. 'Hazardous Waste'\n2. Full Chemical Name\n3. Hazard Pictograms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Store container in a designated\nSatellite Accumulation Area (SAA).\nKeep closed and away from ignition sources.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Contact EHS or licensed contractor\nfor waste pickup.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions A -> B; B -> C [label="Liquid"]; B -> D [label="Solid"]; C -> E; D -> E; E -> F; F -> G; G -> H; } } Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.[3]
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[3]
-
Contain: Use a chemical absorbent material (e.g., Chemizorb®) to contain the spill. Do not use combustible materials like paper towels for large spills.[3]
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container and label it appropriately.[8]
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
-
-
Personnel Exposure:
-
Skin Contact: Immediately drench the affected skin with running water for at least 15 minutes while removing contaminated clothing and footwear. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate specialist medical examination.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give one cup of water to drink. Seek immediate medical attention.[1]
-
Part 4: Regulatory Framework and Compliance
All procedures described in this guide are designed to comply with key regulations from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
-
EPA Resource Conservation and Recovery Act (RCRA): This federal law governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[3][15] The segregation, labeling, and container management steps outlined above are direct requirements under RCRA.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) , which outlines policies and procedures to protect workers from hazardous chemicals.[16][17][18] The requirements for PPE, use of fume hoods, and emergency procedures are integral components of a compliant CHP.[19][20]
By adhering to this structured disposal protocol, you are not only following a set of rules but are actively participating in a system designed to ensure the safety of yourself, your colleagues, and the broader community.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: MasterControl. [Link]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Source: CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Source: Compliancy Group. [Link]
- Hazardous Waste Segregation Guide. Source: Unknown University Resource. (Link is to a document on a university server, general principles are widely applicable). [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Managing Hazardous Chemical Waste in the Lab. Source: The Scientist. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency (EPA). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). [Link]
- Chemical Waste Management Guide. Source: Boston University Environmental Health & Safety. [Link]
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A Comprehensive Guide to the Safe Handling of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
For the modern researcher, scientist, and drug development professional, the innovative potential of novel chemical entities like 2-[3-(Trifluoromethyl)phenyl]pyrrolidine is immense. This substituted pyrrolidine is a valuable building block in medicinal chemistry and materials science.[1] However, its unique chemical properties, conferred by the trifluoromethyl group, necessitate a robust and informed approach to laboratory safety.[2] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Source of Inference |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Based on GHS classifications for 2-[4-(Trifluoromethyl)phenyl]pyrrolidine and other trifluoromethylated compounds.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Based on GHS classifications for 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.[3] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4][5] | Based on hazards of the parent pyrrolidine structure and similar substituted compounds.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Based on GHS classifications for 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.[3] |
Given these potential hazards, a thorough risk assessment is the first and most critical step before any handling of the material. Always assume the compound is hazardous and take all necessary precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, are the most effective means of reducing exposure.[7] However, appropriate PPE is mandatory as the final barrier between you and the chemical.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect before use.[6] | To prevent skin contact, which can lead to irritation.[3] Always use proper glove removal technique to avoid contaminating your skin.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[6][7] | To protect against splashes that can cause serious eye irritation.[3] |
| Skin and Body Protection | A standard laboratory coat. Flame-retardant and antistatic clothing is advisable if the compound is flammable. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if aerosol generation is likely.[6][8] | To prevent the inhalation of vapors or aerosols that may cause respiratory irritation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear, step-by-step operational plan is crucial for minimizing risk and ensuring procedural consistency.
Step 1: Preparation
-
Ensure your work area is clean and uncluttered.
-
Verify that your fume hood is functioning correctly.
-
Have all necessary equipment and reagents readily available.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[8]
Step 2: Handling the Compound
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[9]
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the compound, use non-sparking tools and ground and bond containers to prevent static discharge, especially if the compound is determined to be flammable.[7]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[10]
Step 3: Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if you were wearing gloves.[10][11]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff and dispose of PPE as outlined in the disposal plan.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The disposal of this compound and any contaminated materials must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste.[12] This includes:
-
Unused or excess chemical.
-
Contaminated gloves, paper towels, and other solid materials.
-
Empty containers, which may retain product residue.[8]
-
-
Containerization:
-
Use a dedicated, clearly labeled, and sealed hazardous waste container.
-
The label should include the chemical name and associated hazards.
-
-
Disposal:
-
Never dispose of this chemical down the drain or in regular trash.[12]
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for hazardous waste pickup and disposal.[12] They will work with certified hazardous waste vendors to ensure compliant disposal.[10]
-
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the environment. This commitment to responsible chemical handling is the bedrock of innovative and successful research.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3701153, 2-[4-(Trifluoromethyl)phenyl]pyrrolidine.
- Wikipedia. (n.d.). Tetflupyrolimet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-Trifluoromethyl-o-phenylenediamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124107648, Tetflupyrolimet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
